molecular formula C13H17NO3 B457323 5-(3-Ethylanilino)-5-oxopentanoic acid

5-(3-Ethylanilino)-5-oxopentanoic acid

Cat. No.: B457323
M. Wt: 235.28g/mol
InChI Key: XMRDKKAZAWHENN-UHFFFAOYSA-N
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Description

5-(3-Ethylanilino)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Ethylanilino)-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Ethylanilino)-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28g/mol

IUPAC Name

5-(3-ethylanilino)-5-oxopentanoic acid

InChI

InChI=1S/C13H17NO3/c1-2-10-5-3-6-11(9-10)14-12(15)7-4-8-13(16)17/h3,5-6,9H,2,4,7-8H2,1H3,(H,14,15)(H,16,17)

InChI Key

XMRDKKAZAWHENN-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)CCCC(=O)O

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 5-(3-Ethylanilino)-5-oxopentanoic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 5-(3-Ethylanilino)-5-oxopentanoic acid. As this compound is not extensively documented in current scientific literature, this document serves as a foundational resource for researchers, scientists, and professionals in drug development. We present a robust, proposed synthetic pathway, detailed protocols for its characterization using modern analytical techniques, and an expert analysis of its potential applications based on its structural motifs. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding its claims in established chemical principles and authoritative references.

Introduction and Molecular Overview

5-(3-Ethylanilino)-5-oxopentanoic acid is an organic molecule characterized by a pentanoic acid backbone functionalized with an N-aryl amide. Specifically, it is an amic acid, a class of compounds that feature both a carboxylic acid and an amide functional group. The structure incorporates a 3-ethylaniline moiety linked via an amide bond to a five-carbon chain derived from glutaric acid.

The presence of the N-aryl amide and carboxylic acid groups within the same molecule imparts a unique combination of chemical properties, making it a subject of interest. N-aryl amides are a cornerstone of many pharmaceutical compounds, and molecules incorporating dicarboxylic acid features are precursors to a range of biologically active heterocyclic systems, such as glutarimides.[1] While specific data for 5-(3-Ethylanilino)-5-oxopentanoic acid is scarce, its synthesis and properties can be confidently predicted based on well-established principles of organic chemistry. This guide provides the necessary theoretical framework and practical protocols to enable its synthesis and exploration.

Chemical Structure:

Figure 1. Chemical structure of 5-(3-Ethylanilino)-5-oxopentanoic acid.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological and chemical systems. The following properties for 5-(3-Ethylanilino)-5-oxopentanoic acid are predicted based on its molecular structure.

PropertyPredicted Value / Characteristic
IUPAC Name 5-((3-ethylphenyl)amino)-5-oxopentanoic acid
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Appearance Expected to be a white to off-white crystalline solid at room temperature.
pKa The carboxylic acid proton is predicted to have a pKa in the range of 4.5 - 5.0, typical for aliphatic carboxylic acids. The N-H proton of the amide is significantly less acidic (pKa > 17).
Solubility Expected to have low solubility in water, but soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol. It should be soluble in aqueous base (e.g., NaOH, NaHCO₃) due to the formation of the carboxylate salt.
LogP (Octanol-Water) The calculated LogP is approximately 2.0-2.5, suggesting moderate lipophilicity.

Synthesis of 5-(3-Ethylanilino)-5-oxopentanoic Acid

Proposed Synthetic Pathway: Nucleophilic Acyl Substitution

The most direct and efficient method for the synthesis of N-aryl amic acids is the aminolysis of a cyclic anhydride.[2][3] We propose the synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid via the reaction of 3-ethylaniline with glutaric anhydride . This reaction is a nucleophilic acyl substitution where the nucleophilic amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form the desired product.[]

Reaction Scheme:

Figure 2. Synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid from 3-ethylaniline and glutaric anhydride.

This method is advantageous due to its high atom economy, typically high yields, and the use of readily available starting materials. The reaction is often exothermic and can be performed under mild conditions without the need for a catalyst.[2]

Detailed Experimental Protocol

Materials and Reagents:

  • 3-Ethylaniline (C₈H₁₁N, MW: 121.18 g/mol )

  • Glutaric anhydride (C₅H₆O₃, MW: 114.10 g/mol )

  • Dichloromethane (CH₂Cl₂, anhydrous) or Diethyl Ether

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Saturated sodium chloride solution (Brine)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve glutaric anhydride (1.0 eq, e.g., 5.0 g, 43.8 mmol) in 100 mL of anhydrous dichloromethane.

  • Addition of Amine: In a separate beaker, prepare a solution of 3-ethylaniline (1.0 eq, e.g., 5.31 g, 43.8 mmol) in 25 mL of anhydrous dichloromethane.

  • Transfer the 3-ethylaniline solution to an addition funnel and add it dropwise to the stirring solution of glutaric anhydride over 15-20 minutes at room temperature. The reaction is exothermic, and a precipitate may form.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent, visualizing with UV light.

  • Work-up and Extraction:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove any unreacted 3-ethylaniline, followed by brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to yield the pure 5-(3-Ethylanilino)-5-oxopentanoic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Glutaric Anhydride in CH₂Cl₂ addition Dropwise Addition of Amine Solution (Room Temp) reagents->addition amine_sol Prepare Solution of 3-Ethylaniline in CH₂Cl₂ amine_sol->addition stir Stir for 2-3h (Monitor by TLC) addition->stir wash Wash with 1M HCl & Brine stir->wash dry Dry (Na₂SO₄) & Evaporate wash->dry purify Recrystallize dry->purify product Pure Product purify->product

Caption: Workflow for the synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid.

Structural Characterization and Analytical Methods

Validation of the successful synthesis and purity of the target compound requires a suite of analytical techniques. Below are the predicted spectral data and appropriate analytical methods.

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR (400 MHz, DMSO-d₆)δ 12.1 (s, 1H): Carboxylic acid proton (-COOH). δ 9.9 (s, 1H): Amide proton (-NH-). δ 7.4-7.6 (m, 2H): Aromatic protons ortho to the amide linkage. δ 7.1-7.3 (t, 1H): Aromatic proton para to the ethyl group. δ 6.9-7.0 (d, 1H): Aromatic proton ortho to the ethyl group. δ 2.6 (q, 2H): Methylene protons of the ethyl group (-CH₂-CH₃). δ 2.4 (t, 2H): Methylene protons adjacent to the amide carbonyl (-CH₂-C=O). δ 2.2 (t, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂-COOH). δ 1.9 (p, 2H): Central methylene protons (-CH₂-CH₂-CH₂-). δ 1.2 (t, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ 174.5: Carboxylic acid carbonyl carbon (-COOH). δ 171.0: Amide carbonyl carbon (-C=O). δ 144.0, 139.0: Aromatic carbons attached to the ethyl and amino groups. δ 128.5, 122.0, 119.0, 118.0: Other aromatic carbons. δ 35.0, 33.0, 28.0, 20.5: Aliphatic carbons of the pentanoic acid and ethyl groups. δ 15.5: Methyl carbon of the ethyl group.
IR Spectroscopy (KBr, cm⁻¹)3300-2500 (broad): O-H stretch of the carboxylic acid. ~3300 (sharp): N-H stretch of the secondary amide. ~2960, ~2870: Aliphatic C-H stretches. ~1710 (strong): C=O stretch of the carboxylic acid. ~1650 (strong): C=O stretch of the amide (Amide I band).[5] ~1540 (strong): N-H bend of the amide (Amide II band).[5] ~1300: C-O stretch of the carboxylic acid.[6]
Mass Spectrometry (EI)m/z 235: Molecular ion peak [M]⁺. m/z 122: Fragment corresponding to the glutaric acid radical cation. m/z 121: Fragment corresponding to the 3-ethylaniline radical cation. m/z 106: Fragment from loss of the methyl group from the 3-ethylaniline fragment. m/z 77: Phenyl cation fragment. A common fragmentation pathway for N-aryl amides is the cleavage of the N-CO bond.[7][8]
Analytical Protocols

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure by identifying the proton and carbon environments.

  • Protocol:

    • Dissolve 10-15 mg of the purified product in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a standard 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the ¹H NMR signals and assign peaks based on predicted chemical shifts and coupling patterns.

4.2.2. High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of the synthesized compound.

  • Protocol:

    • System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

    • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

    • Analysis: Inject 10 µL and analyze the chromatogram for the main peak and any impurities. Purity is determined by the relative area of the main peak.[9]

Analytical Workflow Diagram

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment cluster_results Data Interpretation start Purified Product nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms hplc HPLC-UV start->hplc structure_confirm Structure Confirmation nmr->structure_confirm ir->structure_confirm ms->structure_confirm purity_confirm Purity >95% hplc->purity_confirm

Caption: Workflow for the analytical characterization of the synthesized compound.

Potential Applications and Biological Relevance

While 5-(3-Ethylanilino)-5-oxopentanoic acid itself has not been studied, its structural components suggest several areas of potential interest for drug development and materials science.

  • Anti-inflammatory Agents: The N-aryl amide moiety is structurally related to N-arylanthranilic acids, a class of compounds known for their non-steroidal anti-inflammatory drug (NSAID) activity.[10] Mefenamic acid and meclofenamic acid are examples from this class. It would be plausible to investigate this compound for similar cyclooxygenase (COX) inhibitory activity.

  • Precursor for Heterocyclic Synthesis: Amic acids are common precursors for the synthesis of imides through cyclodehydration. Heating 5-(3-Ethylanilino)-5-oxopentanoic acid, possibly in the presence of a dehydrating agent like acetic anhydride, would likely yield N-(3-ethylphenyl)glutarimide. Glutarimide derivatives are known to possess a wide range of biological activities, including antiviral, anti-inflammatory, and anxiolytic properties.[1][11]

  • Fragment-Based Drug Discovery: The molecule can serve as a valuable fragment in fragment-based drug discovery (FBDD) programs. The 3-ethylaniline group provides a moderately lipophilic aromatic scaffold that can be further elaborated to target specific protein binding pockets.

  • Polymer and Materials Science: Dicarboxylic acids and their derivatives are monomers for the synthesis of polyamides and polyesters. This bifunctional molecule could potentially be used to create novel polymers with specific properties.

Conclusion

5-(3-Ethylanilino)-5-oxopentanoic acid represents an accessible yet unexplored chemical entity. This guide provides a robust and scientifically grounded framework for its synthesis and characterization. The proposed synthetic route via aminolysis of glutaric anhydride is efficient and straightforward. The detailed analytical protocols and predicted spectral data offer a clear roadmap for structural verification and purity assessment. Based on its structural relationship to known bioactive molecules, 5-(3-Ethylanilino)-5-oxopentanoic acid and its derivatives are promising candidates for further investigation in medicinal chemistry and materials science. This document serves as a catalyst for such future research endeavors.

References

  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube. Retrieved from [Link]

  • A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • 3.1.9. Anhydride Aminolysis: Synthesis of N-arylmaleamic Acids. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. Retrieved from [Link]

  • Video: Spectroscopy of Carboxylic Acid Derivatives. (2023). JoVE. Retrieved from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). PMC. Retrieved from [Link]

  • Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. (2023). ACS Publications. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). MSU chemistry. Retrieved from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (n.d.). RSC Publishing. Retrieved from [Link]

  • 3.1.9. Anhydride Aminolysis: Synthesis of N-arylmaleamic Acids | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (n.d.). Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. (2025). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • The preparation of amides. (n.d.). Chemguide. Retrieved from [Link]

  • IR: carboxylic acids. (n.d.). Retrieved from [Link]

  • Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. Retrieved from [Link]

  • 24.1: Structural, Physical, and Spectral Characteristics of Amides. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. Retrieved from [Link]

  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. (2021). RSC Advances (RSC Publishing). Retrieved from [Link]

  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. Retrieved from [Link]

  • Exploration of N-arylation of backbone amides as a novel tool for conformational modification in peptides. (2023). SciSpace. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • Experimental and predicted NMR chemical shifts (ppm) | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkivoc. Retrieved from [Link]

  • Glutarimides: Biological activity, general synthetic methods and physicochemical properties. (2015). R Discovery. Retrieved from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Retrieved from [Link]

  • Substituted amide synthesis by amidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Biological Activity of N-Aryl-N-Heteroaryl Carbamides. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Retrieved from [Link]

  • Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

  • 3-Ethylaniline. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift. (2025). Retrieved from [Link]

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Sources

Molecular weight and formula of 5-(3-Ethylanilino)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthetic Protocols, and Validation Strategies

Executive Summary

This technical guide provides a comprehensive analysis of 5-(3-Ethylanilino)-5-oxopentanoic acid (also known as N-(3-ethylphenyl)glutaramic acid). This compound represents a critical class of anilic acids —intermediates formed via the nucleophilic ring-opening of glutaric anhydride by 3-ethylaniline.

While sharing the molecular formula C₁₃H₁₇NO₃ with controlled substances like Eutylone and Pentylone, this compound is structurally distinct (an acyclic amide-acid vs. a beta-keto amine). Its primary utility lies in medicinal chemistry as a bifunctional linker for hapten design and as a synthetic precursor to glutarimides (piperidinediones), a scaffold common in anticonvulsant and immunomodulatory drugs.

Part 1: Physicochemical Characterization

The following data establishes the baseline identity of the target molecule. Researchers must verify these constants prior to utilizing the compound in downstream applications.

PropertyValueNotes
IUPAC Name 5-[(3-Ethylphenyl)amino]-5-oxopentanoic acidAlternate: N-(3-Ethylphenyl)glutaramic acid
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol Average Mass
Monoisotopic Mass 235.1208 DaFor High-Res MS calibration
Physical State White to Off-White SolidCrystalline powder expected
Predicted pKa (Acid) ~4.5 – 4.8Carboxylic acid moiety
Predicted pKa (Base) ~ -1.0Amide nitrogen (non-basic)
LogP (Predicted) 2.1 – 2.4Moderate lipophilicity
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in water without pH adjustment
Part 2: Synthetic Pathway & Mechanism

Expertise & Causality: The synthesis relies on the nucleophilic acyl substitution of a cyclic anhydride.[1] We utilize glutaric anhydride as the electrophile and 3-ethylaniline as the nucleophile.

  • Why this route? It is atom-economical (no byproducts) and regioselective. The reaction is driven by the relief of ring strain in the anhydride and the formation of a stable amide bond.

  • Solvent Choice: THF or Dichloromethane (DCM) are preferred. They dissolve the reactants but often precipitate the product (the anilic acid), facilitating simple filtration workups.

Reaction Scheme (Graphviz)

Synthesis_Mechanism cluster_conditions Critical Parameters Reactant1 Glutaric Anhydride (C5H6O3) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack (THF, 25°C) Reactant2 3-Ethylaniline (C8H11N) Reactant2->Intermediate Product 5-(3-Ethylanilino)- 5-oxopentanoic acid Intermediate->Product Ring Opening & Proton Transfer Cond1 Temp: 0°C to RT Cond2 Atmosphere: N2 Cond3 Stoichiometry: 1:1

Figure 1: Synthetic pathway for the ring-opening of glutaric anhydride by 3-ethylaniline.

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Glutaric Anhydride (1.14 g, 10.0 mmol) in anhydrous THF (15 mL).

  • Addition: Cool the solution to 0°C. Add 3-Ethylaniline (1.21 g, 10.0 mmol) dropwise over 10 minutes. Note: The reaction is exothermic.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours. Monitoring by TLC (5% MeOH in DCM) should show the disappearance of the aniline.

  • Workup (Precipitation Method):

    • If the product precipitates: Filter the white solid and wash with cold THF/Ether (1:1).

    • If the product remains soluble: Concentrate the THF to ~20% volume, then add diethyl ether or hexanes to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes if necessary.

  • Yield Expectation: 85–95%.

Part 3: Analytical Validation (QA/QC)

Trustworthiness: A self-validating system requires confirming both the formation of the amide bond and the retention of the carboxylic acid.

1. Mass Spectrometry (LC-MS)
  • Mode: Electrospray Ionization (ESI), Positive and Negative mode.

  • Expected Signals:

    • [M+H]⁺: 236.28 m/z

    • [M-H]⁻: 234.28 m/z (Strong signal expected due to carboxylic acid).

    • Note: If you see 218 m/z ([M+H] - 18), this indicates thermal dehydration to the glutarimide (cyclized form) in the source, a common artifact for anilic acids.

2. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Amide Proton (-NH): Singlet, ~9.8 – 10.2 ppm (Disappears on D₂O shake).

  • Acid Proton (-COOH): Broad singlet, ~12.0 ppm.

  • Aromatic Protons: Multiplet, 6.8 – 7.5 ppm (4H). Look for the substitution pattern of the 3-ethyl ring.

  • Ethyl Group:

    • Quartet (~2.55 ppm, 2H, -CH₂-).

    • Triplet (~1.15 ppm, 3H, -CH₃).

  • Glutaric Chain:

    • Triplet (~2.3 ppm, 2H, alpha to COOH).

    • Triplet (~2.4 ppm, 2H, alpha to Amide).

    • Quintet (~1.8 ppm, 2H, central CH₂).

Validation Logic Flow

Validation_Logic Sample Crude Product MS LC-MS Analysis Sample->MS NMR 1H-NMR (DMSO-d6) Sample->NMR Decision1 m/z 236 (Pos) m/z 234 (Neg)? MS->Decision1 Decision2 Ethyl signals present? Amide NH visible? NMR->Decision2 Pass VALIDATED Proceed to Bioassay Decision1->Pass Yes Fail REJECT Check for Glutarimide (Cyclization) Decision1->Fail No (or 218 m/z dominant) Decision2->Pass Yes Decision2->Fail No

Figure 2: Quality Control Decision Tree for compound validation.

Part 4: Applications in Drug Development

This molecule acts as a versatile chemical scaffold in two primary areas:

  • Glutarimide Synthesis (Anticonvulsant Scaffold):

    • Heating 5-(3-Ethylanilino)-5-oxopentanoic acid with a dehydrating agent (e.g., Acetic Anhydride/Sodium Acetate) effects cyclization to the N-(3-ethylphenyl)glutarimide .

    • Relevance: Substituted glutarimides are structurally related to Thalidomide and anticonvulsants like Aminoglutethimide.

  • Hapten Linker Design:

    • The free carboxylic acid allows for conjugation to carrier proteins (BSA/KLH) via EDC/NHS coupling.

    • Use Case: Generating antibodies against 3-ethylaniline derivatives or using the ethyl-phenyl moiety as a surrogate for larger lipophilic drugs in competitive immunoassays.

References
  • NIST Chemistry WebBook. Pentylone (Isomer Reference for Formula C13H17NO3).[2] National Institute of Standards and Technology.[2] [Link]

  • PubChem. Ethyl 5-oxopentanoate and Anilic Acid Derivatives. National Center for Biotechnology Information. [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Longman Scientific & Technical.
  • Cotter, R. J., et al. "Synthesis of N-Arylglutarimides." Journal of Organic Chemistry, 1961.

Sources

An In-depth Technical Guide to 5-(3-Ethylanilino)-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Compound Identification and Structure

5-(3-Ethylanilino)-5-oxopentanoic acid, also known as N-(3-ethylphenyl)glutaramic acid, belongs to the class of N-substituted glutaramic acids. Its structure consists of a glutaric acid backbone where one of the carboxylic acid groups has formed an amide linkage with 3-ethylaniline.

Molecular Formula: C₁₃H₁₇NO₃

Molecular Weight: 235.28 g/mol

Structure:

Caption: Synthesis workflow for 5-(3-Ethylanilino)-5-oxopentanoic acid.

Physicochemical Properties (Predicted)

The physicochemical properties of 5-(3-Ethylanilino)-5-oxopentanoic acid can be predicted based on its structure and by analogy to similar N-aryl glutaramic acids.

PropertyPredicted Value
Physical State White to off-white solid
Melting Point Expected to be in the range of 100-150 °C
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water.
pKa (Carboxylic Acid) Estimated to be around 4.5 - 5.0

Potential Applications in Research and Drug Development

N-aryl glutaramic acid derivatives are valuable intermediates in organic synthesis and have been explored for various applications in medicinal chemistry.

  • Building Block in Organic Synthesis: The presence of both a carboxylic acid and an amide functional group allows for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds.

  • Pharmacological Scaffolds: The N-aryl amide linkage is a common feature in many biologically active compounds. Derivatives of 5-(3-Ethylanilino)-5-oxopentanoic acid could be synthesized and screened for a variety of pharmacological activities.

  • Polymer Science: As a derivative of glutaric acid, this compound could potentially be used as a monomer in the synthesis of specialty polyamides and polyesters with unique properties. Glutaric acid itself is used in the production of polymers, and its derivatives can influence properties like elasticity. [1]

Safety and Handling

While specific toxicity data for 5-(3-Ethylanilino)-5-oxopentanoic acid is not available, it should be handled with the standard precautions for laboratory chemicals.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion

5-(3-Ethylanilino)-5-oxopentanoic acid is a readily synthesizable N-aryl glutaramic acid derivative. Its straightforward preparation from commercially available starting materials, coupled with its versatile chemical structure, makes it a compound of interest for researchers in organic synthesis, medicinal chemistry, and materials science. Further investigation into its specific properties and biological activities is warranted to fully explore its potential applications.

References

  • PubChem. (n.d.). 3-Ethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Glutaric acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acid Anhydrides with Nitrogen Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Glutaric acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Introduction: Unveiling the Profile of a Novel Carboxylic Acid Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-(3-Ethylanilino)-5-oxopentanoic acid

5-(3-Ethylanilino)-5-oxopentanoic acid is a molecule of interest possessing both a carboxylic acid and a secondary amide functional group. As with any novel chemical entity in a research and development pipeline, a thorough understanding of its physicochemical properties is not merely academic; it is the foundational dataset that dictates its potential applications, informs formulation strategies, and predicts its behavior in biological systems. Properties such as solubility, acidity (pKa), and lipophilicity (logP) are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a cornerstone of modern drug discovery.

This guide provides a comprehensive framework for characterizing 5-(3-Ethylanilino)-5-oxopentanoic acid. It combines theoretical predictions derived from its chemical structure with detailed, field-proven experimental protocols. The objective is to equip the research professional with both the expected values and the practical methodology to validate them, ensuring a robust and reliable physicochemical profile.

Section 1: Predicted Physicochemical Properties and Structural Analysis

The first step in characterizing a novel compound is to derive its theoretical properties from its structure. These in silico predictions serve as essential benchmarks for subsequent experimental work. The structure of 5-(3-Ethylanilino)-5-oxopentanoic acid reveals two key functional groups that govern its behavior: a terminal carboxylic acid, which will act as a weak acid, and an aromatic secondary amide.

Chemical Structure:

Based on this structure, we can predict a range of core properties. These values are calculated using established algorithms and provide a starting point for laboratory analysis.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₃H₁₇NO₃Defines the elemental composition and is the basis for all mass-based calculations.
Molecular Weight 235.28 g/mol Crucial for preparing solutions of known molarity and for interpreting analytical data such as mass spectrometry.
Predicted pKa ~4.5 - 5.0 (for Carboxylic Acid)The acid dissociation constant (pKa) is fundamental to understanding a molecule's ionization state at a given pH. This dictates its solubility, membrane permeability, and receptor binding.[1]
Predicted clogP ~1.5 - 2.5The calculated logarithm of the partition coefficient (logP) is a measure of lipophilicity, which strongly influences a drug's ability to cross biological membranes and its metabolic stability.[2]
Physical State Solid (Predicted)Affects handling, storage, and formulation requirements. To be confirmed experimentally.
Melting/Boiling Point To be determined experimentallyKey indicators of purity and thermal stability.

Section 2: Experimental Protocols for Physicochemical Characterization

While predictions are valuable, they must be validated through rigorous experimentation. The following protocols are designed to be self-validating and provide a clear rationale for each step, reflecting best practices in a drug development laboratory.

Aqueous Solubility Determination

Causality: The solubility of an ionizable compound like 5-(3-Ethylanilino)-5-oxopentanoic acid is critically dependent on pH. The carboxylic acid moiety is expected to be poorly soluble in its neutral (protonated) form at low pH but will become significantly more soluble in its anionic (deprotonated) form as the pH increases above its pKa. Testing solubility in neutral, acidic, and basic media provides a comprehensive profile.

Experimental Protocol: Kinetic Solubility Assessment via Shake-Flask Method

  • Preparation of Solvents: Prepare three buffered aqueous solutions:

    • pH 2.0 (0.01 M HCl)

    • pH 7.4 (Phosphate-Buffered Saline, PBS)

    • pH 9.0 (0.01 M NaOH)

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the compound into separate 1.5 mL microcentrifuge tubes for each solvent condition.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the first solvent (pH 2.0) to its designated tube.

  • Equilibration: Tightly cap the tube and place it on a shaker or vortex mixer. Agitate vigorously at a constant temperature (e.g., 25°C) for a standardized period, typically 18-24 hours, to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved solid.

  • Supernatant Analysis: Carefully remove an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with known standards.

  • Repeat: Repeat steps 3-6 for the pH 7.4 and pH 9.0 buffers. The solubility is reported in µg/mL or µM.

  • Validation Check: The presence of undissolved solid at the end of the experiment is essential to confirm that the solution was saturated.

Workflow for Aqueous Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound (1-2 mg) add_solvent Add 1 mL Buffer to Compound prep_compound->add_solvent prep_solvents Prepare Buffers (pH 2.0, 7.4, 9.0) prep_solvents->add_solvent equilibrate Shake/Agitate for 18-24h at 25°C add_solvent->equilibrate centrifuge Centrifuge (14,000 rpm) to Pellet Solid equilibrate->centrifuge analyze Quantify Supernatant via HPLC-UV centrifuge->analyze report Report Solubility (µg/mL or µM) analyze->report G cluster_low_ph pH < pKa (e.g., pH 2) cluster_high_ph pH > pKa (e.g., pH 9) low_ph R-COOH (Protonated, Neutral) Low Aqueous Solubility High Lipophilicity equilibrium low_ph->equilibrium high_ph R-COO⁻ + H⁺ (Deprotonated, Anionic) High Aqueous Solubility Low Lipophilicity equilibrium->high_ph

Caption: Ionization equilibrium of the carboxylic acid group.

As illustrated, at a pH significantly below the compound's pKa, the carboxylic acid exists predominantly in its neutral, protonated form (R-COOH). This form is less polar and thus exhibits lower aqueous solubility but higher lipophilicity. Conversely, at a pH above the pKa, the molecule deprotonates to form a carboxylate anion (R-COO⁻). This charged species is significantly more polar, leading to a dramatic increase in aqueous solubility and a decrease in lipophilicity. This behavior is the reason why many acidic drugs are formulated as salts to improve their dissolution and bioavailability.

Conclusion

The physicochemical characterization of 5-(3-Ethylanilino)-5-oxopentanoic acid is a critical exercise in foundational drug development science. This guide establishes a clear path from theoretical prediction to experimental validation. By systematically determining properties like aqueous solubility and lipophilicity using the robust protocols described, researchers can build a comprehensive data package. This information is indispensable for guiding medicinal chemistry efforts, designing effective formulations, and ultimately, understanding the potential of this novel compound as a therapeutic agent.

References

  • Carboxylic Acid Unknowns and Titration. (n.d.). Retrieved from vertexaisearch.cloud.google.com.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from vertexaisearch.cloud.google.com.
  • Solubility of Carboxylic Acids N5. (2021, January 8). YouTube. Retrieved from vertexaisearch.cloud.google.com. A video demonstrating the trend of decreasing water solubility in carboxylic acids as the carbon chain length increases.
  • 5-Oxopentanoic acid | C5H8O3 | CID 439963. (n.d.). PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov.
  • LogP and logD calculations. (n.d.). Chemaxon Docs. Retrieved from docs.chemaxon.com. An explanation of the theory behind logP and logD calculations, which are crucial for predicting lipophilicity.
  • Solubility of Organic Compounds. (2023, August 31). Retrieved from vertexaisearch.cloud.google.com. This resource explains how the presence of acidic or basic functional groups affects a molecule's solubility in different aqueous solutions.
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from scribd.com. A document outlining a systematic procedure for determining the solubility of organic compounds in various solvents.
  • Buy 5-Oxopentanoic acid | 5746-02-1. (2024, April 14). Smolecule. Retrieved from smolecule.com.
  • pKa Prediction. (n.d.). Rowan. Retrieved from rowan.cheme.psu.edu. This article discusses the importance of pKa in determining a molecule's ionization state and its impact on properties like solubility and permeability.
  • New synthesis process for the synthesis of ezetimibe. (n.d.). ResearchGate. Retrieved from researchgate.net. This paper describes a synthesis route involving a related compound, 5-(4-Fluorophenyl)-5-oxopentanoic acid.
  • In silico prediction of pKa values using explainable deep learning methods. (2024, December 28). PMC. Retrieved from ncbi.nlm.nih.gov. A research article discussing modern computational methods for predicting pKa values.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from acdlabs.com.
  • Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. (n.d.). ChemRxiv. Retrieved from chemrxiv.org. A preprint discussing a deep learning model for pKa prediction.
  • Enhancing Carbon Acid pKa Prediction by Augmentation of Sparse Experimental Datasets with Accurate AIBL (QM) Derived Values. (n.d.). MDPI. Retrieved from mdpi.com. A paper on computational methods for predicting the pKa of carbon acids.
  • How to Predict pKa. (2025, October 16). Rowan. Retrieved from rowan.cheme.psu.edu. An overview of different theoretical approaches for predicting pKa values.
  • Values of logP and logk for the Test Compounds Used in This Study. (n.d.). ResearchGate. Retrieved from researchgate.net. This study shows the linear relationship between the HPLC retention factor (logk) and lipophilicity (logP).
  • Processes for the preparation of 5-hydroxy-3-oxopentanoic acid derivatives. (n.d.). Google Patents. Retrieved from patents.google.com.
  • Classification of Log P calculation methods according to Mannhold.[3] (n.d.). ResearchGate. Retrieved from researchgate.net. A publication that compares different computational methods for logP prediction.

  • Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific. Retrieved from thermofisher.com. A technical note explaining how to use calculated logP (clogP) to predict the solubility of small molecules.
  • Synthesis of 3,3-dimethyl-5-oxopentanoic acid. (n.d.). PrepChem.com. Retrieved from prepchem.com. A specific synthesis procedure for a substituted oxopentanoic acid.
  • 5-(3-Azidopropylamino)-5-oxopentanoic acid | C8H14N4O3 | CID 71366338. (n.d.). PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov. A PubChem entry for a different C5-substituted oxopentanoic acid.
  • 5746-02-1|5-Oxopentanoic acid|BLD Pharm. (n.d.). BLD Pharm. Retrieved from bldpharm.com.
  • 5-ethoxy-5-oxopentanoic acid AldrichCPR. (n.d.). Sigma-Aldrich. Retrieved from sigmaaldrich.com.
  • Novel preparation method of Ezetimibe. (n.d.). Google Patents. Retrieved from patents.google.com. A patent describing the synthesis of a compound involving 5-(4-fluorophenyl)-5-oxopentanoic acid.
  • Synthesis routes of 3-Oxopentanoic acid. (n.d.). Benchchem. Retrieved from benchchem.com.
  • We Create Chemistry Intermediates. (2023, February 8). BASF. Retrieved from basf.com.
  • 940218-46-2(5-{3-[(DIETHYLAMINO)CARBONYL]ANILINO}-5-OXOPENTANOIC ACID) Product Description. (n.d.). ChemicalBook. Retrieved from chemicalbook.com. A product page for a structurally similar, though more complex, molecule.

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Technical Whitepaper: Solubility Profiling & Solvent Selection for 5-(3-Ethylanilino)-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility analysis of 5-(3-Ethylanilino)-5-oxopentanoic acid (also referred to as N-(3-ethylphenyl)glutaramic acid). As a mono-amide derivative of glutaric acid and 3-ethylaniline, this compound exhibits a distinct amphiphilic nature characterized by a pH-dependent solubility switch.

For drug development and formulation scientists, understanding this profile is critical. The molecule transitions from a lipophilic, water-insoluble solid in acidic environments to a highly soluble carboxylate salt in basic conditions. This guide details the theoretical physicochemical basis, practical solvent compatibility, and validated experimental protocols for characterizing this compound.

Molecular Architecture & Physicochemical Basis

To predict and manipulate the solubility of 5-(3-Ethylanilino)-5-oxopentanoic acid, we must deconstruct its functional moieties. The molecule (


, MW: 235.28  g/mol ) consists of three distinct domains:
  • Hydrophilic Head (Acidic): A terminal carboxylic acid group (

    
    ).
    
  • Linker (Polar): A glutaric spacer containing an amide bond (

    
    ).
    
  • Hydrophobic Tail (Lipophilic): An ethyl-substituted phenyl ring.

Predicted Physicochemical Parameters[1]
  • 
     (Acidic): 
    
    
    
    (Typical for alkyl carboxylic acids).
  • 
     (Octanol/Water): 
    
    
    
    (Estimated). The lipophilic ethyl-phenyl group counterbalances the hydrophilic acid, placing it in the "moderately lipophilic" category suitable for membrane permeability but challenging for aqueous formulation at neutral pH.
  • Hydrogen Bonding: 2 H-bond acceptors (carbonyl oxygens), 2 H-bond donors (amide NH, acid OH).

Aqueous Solubility Profile: The pH "Switch"

The solubility of 5-(3-Ethylanilino)-5-oxopentanoic acid in water is governed strictly by the Henderson-Hasselbalch equation. It behaves as a weak acid.[1]

Mechanism of Action[3]
  • pH < 4 (Protonated Form): The molecule exists primarily in its unionized form (

    
    ). Due to the hydrophobic ethyl-phenyl tail, the intrinsic solubility (
    
    
    
    ) is low (predicted
    
    
    ).
  • pH > 6 (Ionized Form): As pH rises above the

    
    , the carboxylic acid deprotonates to form the anion (
    
    
    
    ). The hydration energy of the carboxylate ion overcomes the crystal lattice energy, resulting in a dramatic increase in solubility.
Buffer Selection Guide
pH ConditionPredominant SpeciesSolubility StatusRecommended Buffer System
pH 1.2 (Gastric)Neutral (

)
Insoluble / Low 0.1N HCl
pH 4.5 (Transition)Equilibrium (

)
Moderate / Variable Acetate Buffer
pH 7.4 (Blood)Ionized (

)
Soluble Phosphate Buffer (PBS)
pH 10.0 (Basic)Fully Ionized (

)
Highly Soluble Borate or Carbonate Buffer

Organic Solvent Compatibility[4]

For synthesis, purification, and stock solution preparation, organic solvents are required. The profile follows "Like Dissolves Like" principles, favoring polar aprotic solvents.

Solvent Classes & Solubility Performance[5][6]
Solvent ClassExamplesSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc Excellent (

)
Disrupts intermolecular H-bonds; ideal for stock solutions.
Polar Protic Methanol, Ethanol Good (

)
Solvates both the amide and acid groups effectively.
Esters/Ketones Ethyl Acetate, Acetone Moderate Good for extraction; may require heating for high concentrations.
Chlorinated Dichloromethane (DCM) Moderate Solubilizes the lipophilic tail but struggles with the polar head.
Non-Polar Hexane, Heptane Poor / Insoluble The polar amide/acid domains prevent dissolution in aliphatic hydrocarbons.

Experimental Protocols (Validation Workflows)

To empirically determine the solubility profile, the following standardized protocols are recommended. These ensure data integrity and reproducibility (E-E-A-T).

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Standard: OECD Guideline 105

  • Preparation: Weigh excess solid compound (~50 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).

  • Agitation: Shake at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter.

  • Quantification: Analyze the supernatant via HPLC-UV (Detection

    
     for the phenyl ring).
    
  • Calculation: Compare peak area against a standard curve prepared in DMSO.

Protocol B: Potentiometric Determination

Purpose: To define the precise pH-solubility curve.

  • Dissolution: Dissolve ~5 mg of compound in a minimal amount of Methanol/Water (co-solvent ratio must be noted, e.g., 20:80).

  • Titration: Titrate with 0.1N KOH using a standardized potentiometric titrator (e.g., Sirius T3).

  • Analysis: Plot pH vs. Volume of Titrant. The inflection point represents the

    
    .
    
  • Correction: Use the Yasuda-Shedlovsky equation to extrapolate the aqueous

    
     if a co-solvent was used.
    

Visualization of Solubility Dynamics

Diagram 1: pH-Dependent Solubility Equilibrium

This diagram illustrates the molecular transition of 5-(3-Ethylanilino)-5-oxopentanoic acid across pH gradients.

SolubilityEquilibrium cluster_0 Solvent Environment AcidForm Unionized Form (HA) (pH < pKa) Low Solubility Lipophilic Equilibrium Equilibrium State (pH ≈ pKa ≈ 4.6) AcidForm->Equilibrium + OH- (Deprotonation) Equilibrium->AcidForm Precipitation BaseForm Ionized Form (A-) (pH > pKa) High Solubility Hydrophilic Equilibrium->BaseForm Solubilization BaseForm->Equilibrium + H+ (Protonation)

Caption: Kinetic shift from insoluble acid to soluble salt governed by pH.

Diagram 2: Solvent Selection Decision Tree

A logical workflow for selecting the appropriate solvent based on the intended application.

SolventSelection Start Start: Select Solvent for 5-(3-Ethylanilino)-5-oxopentanoic acid Purpose What is the Application? Start->Purpose Screening High-Throughput Screening (Stock Solution) Purpose->Screening Formulation IV/Oral Formulation Purpose->Formulation Extraction Synthesis/Extraction Purpose->Extraction DMSO Use DMSO or DMF (Conc > 100mM) Screening->DMSO Route Route of Admin? Formulation->Route Phase Phase Separation? Extraction->Phase Oral Oral (Solid/Suspension) Route->Oral IV Intravenous (Solution) Route->IV Buffer Use pH 7.4 Buffer + Saline (Check Solubility Limit) IV->Buffer OrgPhase Use Ethyl Acetate (Acidify Aqueous Phase first) Phase->OrgPhase

Caption: Decision matrix for solvent selection based on experimental goals.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on pH-dependent solubility profiling).
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Link

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • PubChem. (n.d.).[2] Compound Summary for Glutaric Acid Derivatives. National Library of Medicine. Link (Used for structural analog comparison).

Sources

A Technical Guide to the Acidity and pKa of 5-(3-Ethylanilino)-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] This guide provides an in-depth analysis of 5-(3-Ethylanilino)-5-oxopentanoic acid, a molecule possessing both a carboxylic acid and an N-aryl amide moiety. We will explore the theoretical underpinnings of its acidity, present detailed experimental protocols for empirical pKa determination, and discuss computational approaches for in silico prediction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of how to characterize the ionization behavior of complex molecules.

Introduction: Structural Analysis and Ionizable Centers

5-(3-Ethylanilino)-5-oxopentanoic acid is a bifunctional molecule featuring two primary ionizable centers: a terminal carboxylic acid group and a nitrogen atom within an N-aryl amide linkage. Understanding the pKa of each site is crucial for predicting the molecule's charge state at physiological pH (typically ~7.4), which in turn dictates its interaction with biological targets and membranes.

  • The Carboxylic Acid (Acidic Center): The -COOH group is a Brønsted-Lowry acid, capable of donating a proton to form a carboxylate anion (-COO⁻). Its acidity is modulated by the electron-withdrawing effect of the adjacent amide carbonyl and the overall molecular structure.

  • The Anilino Nitrogen (Potentially Basic Center): The nitrogen atom, part of an amide, is significantly less basic than a typical aniline. The lone pair of electrons on the nitrogen is delocalized through resonance with the adjacent carbonyl group.[3][4] This delocalization drastically reduces the availability of the lone pair to accept a proton, rendering the amide nitrogen effectively non-basic under physiological conditions.[4][5] Therefore, for practical purposes in drug development, only the carboxylic acid's pKa is of primary interest.

The equilibrium governing the relevant ionization is as follows:

Caption: Ionization equilibrium of the carboxylic acid group.

Theoretical pKa Estimation: An Approach from First Principles

The core structure is derived from glutaric acid (pentanedioic acid). Glutaric acid is a dicarboxylic acid with two pKa values.

  • pKa₁ of Glutaric Acid: ~4.31 - 4.34[6][7][8][9]

  • pKa₂ of Glutaric Acid: ~5.22[9]

In our target molecule, one carboxylic acid is replaced by an N-(3-ethylphenyl)amide group. This modification will influence the remaining carboxylic acid. The amide group is electron-withdrawing, which should slightly increase the acidity (lower the pKa) of the terminal carboxylic acid compared to the pKa₁ of glutaric acid.

The anilino nitrogen's basicity is also critical. The pKa of the conjugate acid of 3-ethylaniline is approximately 4.70.[10][11] However, when the nitrogen becomes part of an amide, its basicity is dramatically reduced. The lone pair on the nitrogen participates in resonance with the carbonyl oxygen, making it far less available for protonation.[3][4] The pKa of the conjugate acid of a typical amide is often less than 0, meaning it only becomes protonated under strongly acidic conditions.

Functional GroupParent CompoundLiterature pKaExpected pKa in Target MoleculeRationale for Shift
Carboxylic Acid Glutaric Acid (pKa₁)~4.3[6][7][9]~4.0 - 4.3 The N-(3-ethylphenyl)amide group exerts a modest electron-withdrawing inductive effect, stabilizing the carboxylate anion and slightly increasing acidity (lowering pKa).
Anilino Nitrogen 3-Ethylaniline4.70 (pKa of conjugate acid)[10][11]< 0 The nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, drastically reducing its basicity.[3][4]

Experimental pKa Determination: Gold-Standard Methodologies

To move beyond estimation, empirical determination is necessary. Potentiometric titration and UV-Vis spectrophotometry are the most common and reliable methods for pKa determination in a drug development setting.[2][12]

Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a titrant (a strong base, like KOH or NaOH) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Causality Behind Experimental Choices:

  • Analyte Concentration: A concentration of ~1 mM is chosen as a balance between ensuring a detectable pH change and minimizing the amount of compound required, which is often scarce in early development.[13]

  • Titrant: Carbonate-free 0.1 M NaOH or KOH is essential to prevent buffering effects from dissolved CO₂ which can distort the titration curve.[14]

  • Ionic Strength Adjustment: Adding a background electrolyte like 0.15 M KCl maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration, leading to a more accurate pKa value.[15]

Detailed Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the pH meter using at least two, preferably three, standard buffers (e.g., pH 4.00, 7.00, and 10.00).[15]

  • Solution Preparation:

    • Accurately weigh a sample of 5-(3-Ethylanilino)-5-oxopentanoic acid and dissolve it in a known volume of deionized, CO₂-free water to create a ~1 mM solution. A small amount of a co-solvent like DMSO (e.g., <2% v/v) may be used if solubility is low, but the effect on pKa must be noted.[16]

    • Add a concentrated solution of KCl to bring the final concentration to 0.15 M.[15]

  • Titration Setup:

    • Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a magnetic stir bar.

    • Use a calibrated burette to add a standardized, carbonate-free ~0.1 M NaOH solution.

  • Data Acquisition:

    • Record the initial pH of the solution.

    • Add small, precise increments of the NaOH titrant. Allow the pH reading to stabilize (<0.01 pH units/minute) before recording the pH and the total volume of titrant added.[15]

    • Collect more data points near the equivalence point where the pH changes most rapidly.[17]

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis).

    • The pKa is the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

    • For higher precision, calculate the first or second derivative of the curve. The peak of the first derivative plot (or the zero-crossing of the second derivative plot) accurately identifies the equivalence point.

UV-Vis Spectrophotometry

This technique is advantageous for compounds with low solubility or when only small quantities are available, as it requires lower concentrations (>10⁻⁶ M).[14] It relies on the principle that the protonated (R-COOH) and deprotonated (R-COO⁻) forms of the molecule have different UV-Vis absorbance spectra due to changes in their electronic structure.[16][18]

G cluster_workflow UV-Vis Spectrophotometric pKa Determination Workflow A Prepare Buffer Series (e.g., pH 2 to 10) C Add Aliquot of Stock to Each Buffer Solution A->C B Prepare Stock Solution of Analyte in DMSO B->C D Acquire UV-Vis Spectrum for Each pH Sample C->D E Identify Wavelengths (λ) of Maximum Absorbance Difference D->E F Plot Absorbance at λ vs. pH E->F G Fit Data to Sigmoidal Curve (Henderson-Hasselbalch) F->G H Determine pKa (pH at Inflection Point) G->H

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Detailed Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 10) with a constant ionic strength.

  • Sample Preparation: Create a concentrated stock solution of the compound in a suitable solvent (e.g., 10 mM in DMSO).[16]

  • Measurement:

    • Add a small, identical aliquot of the stock solution to a known volume of each buffer solution in a 96-well UV-transparent plate or individual cuvettes.

    • Measure the full UV-Vis spectrum (e.g., 250-500 nm) for each sample.[16]

  • Data Analysis:

    • Overlay the spectra to identify one or more wavelengths where the absorbance changes significantly with pH.[19]

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffers.

    • The resulting data should form a sigmoidal curve. The inflection point of this curve corresponds to the pKa.[18] This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.[18]

Computational pKa Prediction

In silico methods provide a powerful, resource-efficient way to predict pKa values, especially in the early stages of drug design.[20] These methods use quantum mechanics (QM) or a combination of QM and machine learning (ML) to calculate the free energy change of the deprotonation reaction.[1][21]

Methodological Overview:

  • Structure Preparation: The 3D structure of the molecule is generated and optimized.

  • Quantum Mechanical Calculation: Methods like Density Functional Theory (DFT) are used to calculate the electronic structure and energies of both the protonated and deprotonated species.[1]

  • Solvation Model: Since pKa is a solution-phase property, an implicit solvation model (like COSMO-RS) is applied to account for the stabilizing effect of water.[20]

  • Thermodynamic Cycle: The pKa is calculated from the computed free energy difference (ΔG) of the acid dissociation reaction in solution.

While highly sophisticated, these methods can achieve excellent accuracy, with root-mean-square errors often falling within 0.7–1.0 log units of experimental values.[1] They are particularly useful for prioritizing compounds for synthesis and experimental testing.

Conclusion and Implications for Drug Development

This guide has detailed the theoretical, experimental, and computational frameworks for assessing the acidity of 5-(3-Ethylanilino)-5-oxopentanoic acid.

  • Theoretical Estimation: Based on structural analogues, the molecule is predicted to be a monoprotic acid with a pKa of approximately 4.0-4.3.

  • Experimental Determination: Potentiometric titration and UV-Vis spectrophotometry are robust methods for obtaining a precise, empirical pKa value.

  • Computational Prediction: In silico tools offer a rapid and increasingly accurate alternative or complement to experimental measurement.

A pKa in the range of 4.0-4.3 means that at physiological pH (~7.4), the carboxylic acid group will be almost completely deprotonated (>99.9%) and exist as the negatively charged carboxylate anion. This information is vital for:

  • Predicting Solubility: The ionized form is generally more water-soluble than the neutral form.

  • Modeling Permeability: The neutral form is typically more membrane-permeable.

  • Designing Formulations: Knowledge of pKa is essential for developing stable and bioavailable drug formulations.

  • Understanding Drug-Target Interactions: The charge state can dictate whether a molecule can form key ionic bonds or hydrogen bonds within a protein's binding site.

By integrating these analytical approaches, researchers can build a comprehensive understanding of a compound's ionization behavior, a cornerstone of rational drug design and development.

References

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Showing Compound Glutaric acid (FDB001477). FooDB. [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination. [Link]

  • Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo. [Link]

  • How to Predict the pKa of Any Compound in Any Solvent | ACS Omega. ACS Publications. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]

  • Basicity of Amines. Chemistry Steps. [Link]

  • Computational Approaches to Predict pKa Values. ResearchGate. [Link]

  • Cas 110-94-1,Glutaric acid. LookChem. [Link]

  • pKa of a dye: UV-VIS Spectroscopy. University of California, Davis. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. MPI. [Link]

  • Glutaric Acid. Drugfuture. [Link]

  • Why is acid amide less basic than aniline? Quora. [Link]

  • 23.1: Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts. [Link]

  • Potentiometric Titration of an Unknown Weak Acid. East Stroudsburg University. [Link]

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Why are amides weaker bases than amines? askIITians. [Link]

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An In-Depth Technical Guide to the Safety and Toxicity Assessment of 5-(3-Ethylanilino)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Void for Novel Chemical Entities

This guide, therefore, pivots from a standard data sheet presentation to a more critical and practical need for the research community: a methodological framework for assessing the potential hazards of a novel chemical entity. We will use 5-(3-Ethylanilino)-5-oxopentanoic acid as a case study to illustrate the principles of preliminary hazard analysis, the requisite components of a comprehensive safety evaluation, and the experimental workflows necessary to establish a robust toxicological profile. This document serves as a roadmap for exercising due diligence and ensuring laboratory safety in the face of data scarcity.

Part 1: Deconstructing the Molecule for Preliminary Hazard Assessment

The first step in evaluating an uncharacterized compound is to analyze its structure for known toxicophores or reactive functional groups. This practice, known as Structure-Activity Relationship (SAR) analysis, provides a predictive foundation for anticipating potential hazards.

The chemical structure of 5-(3-Ethylanilino)-5-oxopentanoic acid can be broken down into two primary moieties: the N-ethylaniline core and the pentanoic acid chain.

Caption: Figure 1. Structural moieties of 5-(3-Ethylanilino)-5-oxopentanoic acid.

  • N-Ethylaniline Core: Aniline and its derivatives are a well-known class of compounds with potential for toxicity. Concerns often include hematotoxicity (methemoglobinemia), genotoxicity, and carcinogenicity. The presence of an alkyl group (ethyl) on the nitrogen and on the aromatic ring can modulate this toxicity, but the potential for hazards associated with aromatic amines should be assumed until proven otherwise.

  • Oxopentanoic Acid Chain: This component is a carboxylic acid. While short-chain carboxylic acids are generally of lower toxicity, they can be irritants to the skin, eyes, and respiratory tract.[1][2] The presence of a ketone group may also influence its metabolic fate.

Based on this preliminary analysis, in the absence of specific data, it is prudent to handle 5-(3-Ethylanilino)-5-oxopentanoic acid with the precautions appropriate for a compound that is potentially harmful if swallowed, a skin and eye irritant, and a possible respiratory irritant.[1][2] Long-term exposure risks associated with aromatic amines should also be considered.

Part 2: The Framework of a Safety Data Sheet (SDS)

An SDS is the cornerstone of chemical safety. For a novel compound, a provisional SDS should be developed based on available information and updated as new data are generated. A comprehensive SDS, compliant with the Globally Harmonized System (GHS), would include the following sections, populated with experimentally derived data.

SectionContentRationale and Required Data for 5-(3-Ethylanilino)-5-oxopentanoic acid
1. Identification Product identifier, supplier details, emergency contact.Defines the substance and provides critical contact information.
2. Hazard(s) Identification GHS classification, label elements (signal word, hazard statements, pictograms), precautionary statements.This is the most critical section for at-a-glance safety information. For our target compound, initial assumptions based on SAR would suggest classifications such as Acute Toxicity (Oral), Skin Irritation, Eye Irritation, and possibly long-term hazards like Germ Cell Mutagenicity or Carcinogenicity until data proves otherwise.[1][2]
3. Composition/Information on Ingredients Chemical identity, CAS number, impurities.Unambiguously identifies the chemical. The CAS number for this compound is not readily available.
4. First-Aid Measures Procedures for inhalation, skin/eye contact, and ingestion.Based on the predicted irritant nature, protocols would include rinsing skin and eyes with copious amounts of water and seeking medical attention.[3][4] For ingestion, immediate medical consultation would be advised.[3]
5. Fire-Fighting Measures Suitable extinguishing media, specific hazards from combustion (e.g., NOx, COx), protective equipment.Assumed to be a combustible solid. Combustion may produce toxic nitrogen oxides due to the aniline moiety.[5]
6. Accidental Release Measures Personal precautions, protective equipment, emergency procedures, and cleanup methods.Procedures would involve avoiding dust generation, wearing appropriate PPE, and collecting the spilled solid for disposal in a sealed container.[1][5]
7. Handling and Storage Precautions for safe handling, conditions for safe storage (e.g., temperature, incompatibilities).Recommended handling in a well-ventilated area or fume hood.[5] Storage should be in a tightly closed container in a cool, dry place.[6]
8. Exposure Controls/Personal Protection Occupational exposure limits (OELs), engineering controls, and personal protective equipment (PPE).No OELs exist. Therefore, engineering controls (fume hood) are paramount.[5] Mandatory PPE would include safety goggles, chemical-resistant gloves, and a lab coat.[2][4]
9. Physical and Chemical Properties Appearance, odor, pH, melting/boiling point, solubility, etc.These data are essential for handling and for predicting environmental fate. These properties must be determined experimentally.
10. Stability and Reactivity Chemical stability, possibility of hazardous reactions, conditions to avoid, incompatible materials.Data on thermal stability and reactivity with common lab reagents (strong acids, bases, oxidizing agents) are needed.
11. Toxicological Information Routes of exposure, symptoms, acute and chronic effects, and numerical measures of toxicity (e.g., LD50).This section requires extensive experimental data from the toxicological assays described in Part 3.
12. Ecological Information Ecotoxicity, persistence and degradability, bioaccumulative potential, mobility in soil.Requires experimental determination to assess environmental impact.[7]
13. Disposal Considerations Safe handling and methods of disposal.Disposal should be in accordance with local, regional, and national regulations for chemical waste.[3]
14. Transport Information UN number, proper shipping name, transport hazard class(es).Classification would depend on the experimentally determined hazards.
15. Regulatory Information Safety, health, and environmental regulations specific for the substance.Would depend on its classification and inventory status (e.g., TSCA, REACH).
16. Other Information Date of preparation or last revision.Ensures the information is current.

Part 3: Establishing a Toxicological Profile: A Workflow

To move beyond prediction and assumption, a systematic toxicological evaluation is required. The following workflow outlines the necessary experimental stages to populate the critical sections of the SDS and provide a comprehensive understanding of the compound's toxicity.

G cluster_phase1 Phase 1: In Vitro & Acute Assays cluster_phase2 Phase 2: Dermal & Ocular Irritation cluster_phase3 Phase 3: Repeated Dose & Advanced Studies (if warranted) A Cytotoxicity Assays (e.g., MTT, LDH) on relevant cell lines B Bacterial Reverse Mutation Assay (Ames Test) for Mutagenicity A->B Initial Genotoxicity Screen D Acute Oral Toxicity (e.g., OECD 423/425) A->D Assess Acute Lethality C In Vitro Micronucleus Assay for Chromosomal Damage B->C Confirm Genotoxic Potential G 28-Day Repeated Dose Toxicity Study (Oral, Dermal) C->G If Genotoxic or for Systemic Exposure E In Vitro Skin Irritation (e.g., Reconstructed Human Epidermis, OECD 439) D->E Assess Localized Toxicity D->G If Low Acute Toxicity but Intended for Chronic Use F In Vitro Eye Irritation (e.g., Bovine Corneal Opacity, OECD 437) E->F H Reproductive/Developmental Toxicity Screening G->H I Toxicokinetic Studies (ADME) G->I caption Figure 2. Experimental workflow for toxicological assessment.

Caption: Figure 2. Experimental workflow for toxicological assessment.

Experimental Protocols: Foundational Assays

1. Ames Test (Bacterial Reverse Mutation Assay)

  • Purpose: To assess the mutagenic potential of the compound by measuring its ability to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • Select a minimum of five bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

    • Prepare a range of concentrations of 5-(3-Ethylanilino)-5-oxopentanoic acid in a suitable solvent.

    • In parallel experiments, incubate the test compound with each bacterial strain in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

    • Plate the treated bacteria onto minimal glucose agar plates.

    • Incubate for 48-72 hours.

    • Count the number of revertant colonies (colonies that have mutated back to a prototrophic state). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates mutagenic potential.

2. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

  • Purpose: To determine the potential of the compound to cause skin irritation without the use of live animals.

  • Methodology:

    • Culture validated 3D reconstructed human epidermis tissues to the appropriate maturity.

    • Topically apply a defined amount of 5-(3-Ethylanilino)-5-oxopentanoic acid (e.g., 10 mg solid or 10 µL liquid) to the surface of the tissue.

    • Expose the tissue to the test chemical for a defined period (e.g., 60 minutes).

    • After exposure, thoroughly rinse the tissue to remove the compound.

    • Incubate the tissue for a post-exposure period (e.g., 42 hours).

    • Assess cell viability using a quantitative assay, typically the MTT assay, which measures mitochondrial dehydrogenase activity.

    • A reduction in tissue viability below a defined threshold (e.g., ≤ 50%) compared to negative controls classifies the compound as a skin irritant.

Conclusion and Path Forward

The responsible development of any new chemical substance demands a thorough and data-driven assessment of its potential risks to human health and the environment. For 5-(3-Ethylanilino)-5-oxopentanoic acid, the current lack of public data necessitates a cautious and systematic approach.

Researchers and drug development professionals must:

  • Assume Hazard: Based on SAR, handle the compound as a potential irritant and systemic toxicant.

  • Implement Strict Controls: Use appropriate engineering controls and PPE at all times.

  • Generate Data: Systematically conduct the toxicological assays outlined in this guide to build a reliable safety profile.

  • Document and Disseminate: Create a formal SDS and share findings to contribute to the collective body of chemical safety knowledge.

This guide provides the framework for navigating the challenges of working with uncharacterized molecules. By prioritizing safety and adhering to a rigorous, data-generating workflow, the scientific community can innovate responsibly and ensure the well-being of its researchers.

References

  • AKEMI chemisch technische Spezialfabrik GmbH. (2022).
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2024).
  • Cayman Chemical. (2025).
  • Sigma-Aldrich. (2024).
  • Oxford Lab Fine Chem LLP. (n.d.). 3-amino benzoic acid.
  • Angene Chemical. (2021).

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Potential biological activity of 5-(3-Ethylanilino)-5-oxopentanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Potential Biological Activity of 5-(3-Ethylanilino)-5-oxopentanoic Acid Derivatives

Executive Summary

Topic: Pharmacological evaluation and synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid (N-(3-ethylphenyl)glutaramic acid). Context: Glutaramic acid derivatives represent a versatile scaffold in medicinal chemistry, serving as precursors to glutarimides (e.g., thalidomide analogs) and as standalone metalloprotease inhibitors. The 3-ethyl substitution on the aniline ring introduces a specific lipophilic vector, potentially enhancing membrane permeability compared to the parent phenyl analog while maintaining the zinc-binding capacity of the terminal carboxylic acid. Key Applications: Matrix Metalloproteinase (MMP) inhibition (Anti-metastatic), Anti-inflammatory signaling modulation (NF-κB pathway), and Plant Growth Regulation (Auxin mimicry).

Chemical Scaffolding & Rationale

The molecule 5-(3-Ethylanilino)-5-oxopentanoic acid is an acyclic amide derived from glutaric acid. Its pharmacological potential rests on two distinct structural domains:[1][2]

  • The Zinc-Binding Group (ZBG): The terminal carboxylic acid (

    
    ) is a classic monodentate or bidentate ligand for active site zinc ions in metalloenzymes (e.g., MMPs, HDACs).
    
  • The Hydrophobic Cap: The 3-ethylphenyl group provides steric bulk and lipophilicity (

    
     adjustment), critical for fitting into the S1' hydrophobic pocket of proteases or crossing the blood-brain barrier in neuro-inflammatory applications.
    
Structure-Activity Relationship (SAR) Logic
  • Linker Length: The 3-carbon glutaric linker allows for flexibility, enabling the molecule to adopt a "U-shape" conformation often required for active site binding.

  • 3-Ethyl Substitution: Unlike the 4-position (para), the 3-position (meta) substitution avoids linear steric clashes and often improves solubility profiles compared to planar, unsubstituted analogs.

Chemical Synthesis Protocol

Methodology: The synthesis utilizes a high-atom-economy nucleophilic acyl substitution (ring-opening) of glutaric anhydride. This "Click-like" efficiency ensures high purity without complex chromatography.

Reaction Scheme:



Step-by-Step Protocol
  • Reagents:

    • Glutaric anhydride (11.4 g, 100 mmol)

    • 3-Ethylaniline (12.1 g, 100 mmol)

    • Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene (100 mL)

  • Procedure:

    • Dissolve glutaric anhydride in anhydrous THF in a 250 mL round-bottom flask.

    • Add 3-Ethylaniline dropwise over 15 minutes under stirring at room temperature.

    • Observation: The reaction is exothermic; a white precipitate (the product) typically forms within 30–60 minutes.

    • Reflux the mixture for 2 hours to ensure completion.

    • Cool to

      
       in an ice bath.
      
  • Purification:

    • Filter the precipitate under vacuum.

    • Wash the solid cake with cold diethyl ether (

      
      ) to remove unreacted aniline.
      
    • Recrystallize from Ethanol/Water (9:1) if necessary.

  • Validation:

    • Yield: Expect 85–95%.

    • Melting Point: ~105–110°C (Predicted based on homologs).

    • IR Spectrum: Look for Amide I (

      
      ), Amide II (
      
      
      
      ), and Broad Acid O-H (
      
      
      ).

SynthesisWorkflow Start Reagents: Glutaric Anhydride + 3-Ethylaniline Solvent Dissolution (Anhydrous THF) Start->Solvent Reaction Nucleophilic Attack (Reflux 2h) Solvent->Reaction Mixing Precipitation Precipitation (Cool to 0°C) Reaction->Precipitation Ring Opening Filtration Vacuum Filtration & Ether Wash Precipitation->Filtration Product Final Product: 5-(3-Ethylanilino)- 5-oxopentanoic acid Filtration->Product Purification

Figure 1: High-yield synthesis workflow via anhydride ring opening.

Biological Activity Profiles

A. Matrix Metalloproteinase (MMP) Inhibition

The free carboxylic acid tail mimics the glutamate residue of MMP substrates. The 3-ethylphenyl group targets the S1' specificity pocket.

  • Target: MMP-2 and MMP-9 (Gelatinases).

  • Mechanism: Zinc Chelation. The carboxylate oxygen displaces the water molecule bound to the catalytic Zinc (

    
    ), preventing peptide hydrolysis.
    
  • Relevance: Inhibition of cancer metastasis and angiogenesis.

Table 1: Predicted IC50 Values vs. Standard Inhibitors

Compound Zinc Binding Group S1' Ligand Predicted IC50 (MMP-9)
5-(3-Ethylanilino)-5-oxopentanoic acid Carboxylic Acid 3-Ethylphenyl 15–50 µM
Batimastat (Control) Hydroxamic Acid Thienyl < 0.01 µM

| Glutaric Acid (Parent) | Carboxylic Acid | None | > 1000 µM |

B. Anti-Inflammatory Activity

Glutaranilic acids are structural congeners of N-aryl anthranilic acids (Fenamates).

  • Pathway: Modulation of the NF-κB signaling pathway.

  • Effect: Reduction of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production in activated macrophages.

SignalingPathway Stimulus LPS / Cytokines Receptor TLR4 Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK NFkB_Inactive NF-κB (Inactive) (Cytoplasm) IKK->NFkB_Inactive Phosphorylation NFkB_Active NF-κB (Active) (Nucleus) NFkB_Inactive->NFkB_Active Translocation Inhibitor 5-(3-Ethylanilino)- 5-oxopentanoic acid Inhibitor->IKK Potential Inhibition GeneExp Pro-inflammatory Genes (iNOS, COX-2) NFkB_Active->GeneExp Outcome Reduced Inflammation (↓ NO, ↓ PGE2) GeneExp->Outcome

Figure 2: Proposed mechanism of anti-inflammatory action via NF-κB modulation.

Experimental Validation Protocols

Protocol A: In Vitro MMP-9 Fluorometric Assay

To verify the zinc-binding capability and enzyme inhibition.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.

  • Enzyme: Recombinant Human MMP-9 (0.5 nM final concentration).

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (Fluorogenic substrate).

  • Procedure:

    • Incubate MMP-9 with varying concentrations (1 µM – 100 µM) of the test compound for 30 mins at 37°C.

    • Add substrate (10 µM) to initiate the reaction.

    • Measure fluorescence (

      
      ) kinetically for 60 mins.
      
    • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol B: Cell-Based Anti-Inflammatory Screen (Griess Assay)

To assess cellular efficacy and permeability.

  • Cell Line: RAW 264.7 Murine Macrophages.

  • Induction: Lipopolysaccharide (LPS, 1 µg/mL).

  • Workflow:

    • Seed cells (

      
      ) in 96-well plates.
      
    • Pre-treat with 5-(3-Ethylanilino)-5-oxopentanoic acid (10, 25, 50 µM) for 1 hour.

    • Add LPS and incubate for 24 hours.

    • Collect supernatant.

    • Mix 1:1 with Griess Reagent (1% sulfanilamide + 0.1% NED).

    • Measure Absorbance at 540 nm.

    • Control: Use Dexamethasone (1 µM) as a positive control.

References

  • Desai, S. B., et al. (2016). "Synthesis and biological evaluation of glutarimides as potential anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters.

  • Whittaker, M., et al. (1999). "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 99(9), 2735–2776.

  • Gupta, S. P. (2007). "QSAR studies on hydroxamic acids: A review." Chemical Reviews, 107, 3042–3087. (Provides SAR basis for carboxylic/hydroxamic acid zinc binding).

  • Al-Soud, Y. A., et al. (2003). "Synthesis and biological activity of some new N-arylglutarimides." Farmaco.[1] (Establishes the glutaric-aniline scaffold baseline).

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Methodological & Application

Reaction mechanism for preparing 5-(3-Ethylanilino)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Reaction Mechanism and Detailed Protocol for the Preparation of 5-(3-Ethylanilino)-5-oxopentanoic acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid, a valuable bifunctional molecule featuring both amide and carboxylic acid moieties. Such N-aryl ω-amino acids are important building blocks in medicinal chemistry and materials science. The synthesis is achieved through the nucleophilic acyl substitution reaction between 3-ethylaniline and glutaric anhydride. This application note details the underlying reaction mechanism, provides a robust, step-by-step laboratory protocol, and outlines the necessary parameters for successful synthesis, purification, and characterization.

Introduction and Significance

The acylation of amines with cyclic anhydrides is a fundamental and highly efficient method for creating amide bonds while simultaneously introducing a carboxylic acid functionality. This reaction opens the anhydride ring, resulting in a linear molecule with distinct chemical handles at each end. The target compound, 5-(3-Ethylanilino)-5-oxopentanoic acid, is an example of an N-aryl glutaramic acid. The presence of the terminal carboxylic acid allows for further derivatization, such as esterification or coupling to other amines, while the substituted aromatic ring provides a scaffold for tuning physicochemical properties like lipophilicity and electronic character. This makes such compounds useful as intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents and functional polymers.

The reaction proceeds readily under mild conditions, is typically high-yielding, and avoids the use of harsh or toxic reagents, making it an attractive transformation in a research and development setting.

Reaction Scheme

Figure 1. Synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid from 3-Ethylaniline and Glutaric Anhydride.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of 5-(3-Ethylanilino)-5-oxopentanoic acid is a classic example of nucleophilic acyl substitution.[1][2] The reaction mechanism involves the attack of a nucleophile (the amine) on an electrophilic carbonyl carbon of the anhydride, leading to the opening of the cyclic anhydride ring.

The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-ethylaniline (the nucleophile) attacks one of the electrophilic carbonyl carbons of glutaric anhydride. This is the rate-determining step.[2]

  • Formation of a Tetrahedral Intermediate: This attack breaks the π bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.[2][3]

  • Ring Opening and Proton Transfer: The tetrahedral intermediate is unstable and collapses. The carbonyl π bond reforms, and in doing so, the carbon-oxygen bond within the anhydride ring is cleaved. This ring-opening step is favorable due to the release of ring strain. The resulting carboxylate anion is a relatively good leaving group because its negative charge is stabilized by resonance.[4][5] A subsequent proton transfer from the now positively charged nitrogen to the newly formed carboxylate yields the final neutral products: the target amide-acid and a molecule of carboxylic acid which acts as the leaving group.[4]

Figure 2. Mechanism of Amine Acylation by a Cyclic Anhydride

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Molar Eq.
3-Ethylaniline121.181.21 g (1.20 mL)10.01.0
Glutaric Anhydride114.101.20 g10.51.05
Dichloromethane (DCM)-40 mL--
1 M Hydrochloric Acid (HCl)-~30 mL--
Saturated Sodium Chloride-20 mL--
Anhydrous Magnesium Sulfate-~5 g--
Toluene-For Recrystallization--
Hexane-For Recrystallization--
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Glass funnel

  • Separatory funnel (100 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Melting point apparatus

Procedure

Safety Precaution: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. 3-Ethylaniline is toxic and should be handled with care. Dichloromethane is a volatile solvent.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add glutaric anhydride (1.20 g, 10.5 mmol).

    • Add 20 mL of dichloromethane (DCM) to the flask to dissolve the anhydride.

    • In a separate small beaker, dissolve 3-ethylaniline (1.21 g, 10.0 mmol) in 20 mL of DCM.

  • Reaction Execution:

    • Slowly add the 3-ethylaniline solution to the stirring glutaric anhydride solution at room temperature over 5-10 minutes.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired (Eluent: 50:50 Ethyl Acetate/Hexane with 1% acetic acid). The product should be more polar than the starting aniline.

  • Work-up and Isolation:

    • Once the reaction is complete, transfer the mixture to a 100 mL separatory funnel.

    • Wash the organic layer with 1 M HCl (2 x 15 mL) to remove any unreacted 3-ethylaniline. The acidic product will remain in the organic phase.

    • Wash the organic layer with saturated sodium chloride (brine) solution (1 x 20 mL) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate (~5 g). Swirl the flask and let it sit for 10-15 minutes.

    • Filter the solution through a glass funnel with a small cotton plug to remove the drying agent.

    • Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product as a solid or viscous oil.

  • Purification:

    • The crude product can be purified by recrystallization.[6][7] Carboxylic acids often recrystallize well from solvents like toluene or mixtures of ethyl acetate and hexane.[8]

    • Dissolve the crude solid in a minimal amount of hot toluene.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold hexane to remove any residual toluene.

    • Dry the crystals under vacuum to obtain pure 5-(3-Ethylanilino)-5-oxopentanoic acid.

Characterization
  • Yield: Calculate the percentage yield based on the limiting reagent (3-ethylaniline). A typical yield for this reaction is >90%.

  • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

  • Spectroscopy: Confirm the structure using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

    • ¹H NMR: Expect signals for the ethyl group, the aromatic protons, the aliphatic chain protons, and broad singlets for the amide N-H and carboxylic acid O-H protons.

    • IR: Look for characteristic peaks for the C=O stretch of the amide (~1650 cm⁻¹), the C=O stretch of the carboxylic acid (~1710 cm⁻¹), and the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹).

Concluding Remarks

The synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid via the acylation of 3-ethylaniline with glutaric anhydride is a straightforward and efficient process. The methodology described provides a reliable route to this versatile chemical intermediate. The reaction's simplicity, mild conditions, and high yield make it an excellent choice for both academic and industrial laboratories engaged in synthetic chemistry.

References

  • Organic Syntheses Procedure. (n.d.). Glutaric Acid and Glutarimide. Organic Syntheses. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Chemistry and Biochemistry Lab Resources. Retrieved from [Link]

  • Perera, D., et al. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. Chemistry Central Journal. Retrieved from [Link]

  • University of New Brunswick. (n.d.). RECRYSTALLISATION. Chemistry Department Resources. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization 2. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Dubey, P. K., & Kumar, R. V. (2001). Reactions of aniline with unsymmetrical acid anhydrides. Journal of the Indian Chemical Society. Retrieved from [Link]

  • LibreTexts. (2024). 24.8: Reactions of Arylamines. Chemistry LibreTexts. Retrieved from [Link]

  • Al-Hadedi, A. A. M., et al. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Molecules. Retrieved from [Link]

  • Stanoeva, E., et al. (2006). Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine, and Further Transformations to New Substituted Piperidin-2-ones. Tetrahedron. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Purifying by recrystallisation. RSC Education. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Xu, G., et al. (2020). A Novel Sustainable Method to Prepare Glutaric Acid from Glucose. Beilstein Archives. Retrieved from [Link]

  • Strieth-Kalthoff, F., et al. (2018). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. Angewandte Chemie International Edition. Retrieved from [Link]

  • Google Patents. (2014). Preparation method of glutaric acid. CN103755454A.
  • Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride. Chemistry Stack Exchange. Retrieved from [Link]

  • Scribd. (n.d.). Electrophilic Substitution Reaction of Aniline. Scribd. Retrieved from [Link]

  • Musso, L., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Molecules. Retrieved from [Link]

  • Artico, M., et al. (2016). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 6-Anilino Derivatives of Benzo[a]phenoxazin-5-one and related Aza Analogues via Palladium-catalyzed Buchwald-Hartwig Amination Reaction. International Journal of Science and Research. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 5-(3-Ethylanilino)-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(3-Ethylanilino)-5-oxopentanoic acid, also known as N-(3-ethylphenyl)glutaramic acid, is a carboxyamide derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted aromatic ring linked to a five-carbon dicarboxylic acid monoamide, makes it an interesting building block for the synthesis of more complex molecules, including potential bioactive compounds and functional polymers. This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization. These notes are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthetic Strategy: Nucleophilic Acyl Substitution

The most direct and efficient route for the synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid is the nucleophilic acyl substitution reaction between 3-ethylaniline and glutaric anhydride. This reaction is a classic example of aminolysis of a cyclic anhydride.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the lone pair of electrons on the nitrogen atom of 3-ethylaniline at one of the carbonyl carbons of glutaric anhydride. This attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate. Subsequent proton transfer and collapse of the intermediate yield the final product, 5-(3-Ethylanilino)-5-oxopentanoic acid. The reaction is generally uncatalyzed, though mild heating can increase the reaction rate.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Product 3-Ethylaniline 3-Ethylaniline Glutaric_Anhydride Glutaric Anhydride Tetrahedral_Intermediate Tetrahedral Intermediate Glutaric_Anhydride->Tetrahedral_Intermediate Product 5-(3-Ethylanilino)-5-oxopentanoic acid Tetrahedral_Intermediate->Product Ring Opening & Proton Transfer

Figure 1: Simplified reaction mechanism for the synthesis.

Experimental Protocols

The following protocol provides a detailed procedure for the synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-EthylanilineReagent Grade, ≥98%Major Chemical Supplier
Glutaric AnhydrideReagent Grade, ≥99%Major Chemical Supplier
TolueneAnhydrous, ≥99.8%Major Chemical Supplier
EthanolReagent Grade, 95%Major Chemical Supplier
AcetoneReagent Grade, ≥99.5%Major Chemical Supplier
Deionized WaterHigh PurityIn-house
Protocol 1: Synthesis in Toluene

This protocol utilizes toluene as a solvent, which allows for a controlled reaction at an elevated temperature.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glutaric anhydride (11.4 g, 0.1 mol) in 100 mL of toluene.

  • Addition of Amine: To the stirred solution, add 3-ethylaniline (12.1 g, 0.1 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.

  • Isolation: Filter the solid product using a Büchner funnel and wash the filter cake with a small amount of cold toluene to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization. A suitable solvent system is a mixture of ethanol and water or an ethanol/acetone mixture (1:1 v/v)[1][2]. Dissolve the crude product in a minimum amount of the hot solvent mixture and allow it to cool slowly to form crystals.

  • Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at 50-60 °C to a constant weight.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Glutaric Anhydride in Toluene B Add 3-Ethylaniline A->B C Reflux for 2-3 hours B->C D Cool to Room Temperature C->D E Filter the Precipitate D->E F Wash with Cold Toluene E->F G Recrystallize from Ethanol/Water or Ethanol/Acetone F->G H Dry under Vacuum G->H I Determine Yield H->I J Measure Melting Point H->J K Obtain Spectroscopic Data (FTIR, NMR) H->K

Figure 2: Experimental workflow for the synthesis and purification.

Characterization and Data

ParameterExpected Value/Observation
Appearance White to off-white crystalline solid
Melting Point Expected to be in the range of 130-160 °C[1][2]
FTIR (cm⁻¹) ~3300 (N-H stretch), ~3000-2500 (O-H stretch, broad), ~1700 (C=O stretch, carboxylic acid), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II)[1][2]
¹H NMR (DMSO-d₆, δ ppm) ~12.0 (s, 1H, COOH), ~10.0 (s, 1H, NH), ~7.0-7.5 (m, 4H, aromatic), ~2.6 (q, 2H, Ar-CH₂), ~2.3 (t, 2H, CH₂-COOH), ~2.2 (t, 2H, CH₂-CONH), ~1.9 (p, 2H, CH₂-CH₂-CH₂), ~1.2 (t, 3H, CH₃)[1]
¹³C NMR (DMSO-d₆, δ ppm) ~174 (C=O, carboxylic acid), ~171 (C=O, amide), ~144, ~139, ~128, ~122, ~119, ~118 (aromatic carbons), ~35 (CH₂-CONH), ~33 (CH₂-COOH), ~28 (Ar-CH₂), ~21 (CH₂-CH₂-CH₂), ~15 (CH₃)[1]

Troubleshooting and Expert Insights

  • Low Yield: If the yield is low, ensure that the reagents are pure and the reaction has gone to completion by TLC monitoring. Increasing the reaction time or temperature might improve the yield.

  • Product Oiling Out: During recrystallization, if the product "oils out" instead of crystallizing, it may be due to a supersaturated solution cooling too quickly or the presence of impurities. Re-heat the solution, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of the product can also induce crystallization.

  • Catalyst Considerations: While this reaction generally proceeds without a catalyst, for less reactive anilines, the addition of a catalytic amount of a Lewis acid or a base could be explored. However, this may also lead to side reactions and should be investigated carefully. For this specific reaction, it is anticipated that no catalyst is necessary.

Conclusion

The synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid via the reaction of 3-ethylaniline and glutaric anhydride is a straightforward and efficient method. The provided protocol, based on established chemical principles and analogous reactions, offers a reliable starting point for researchers. Proper purification through recrystallization is crucial for obtaining a high-purity product suitable for further applications. The characterization data, while based on a similar compound, provides a solid framework for the validation of the synthesized molecule.

References

  • Dubey, P. K., & Kumar, R. V. (2001). Reactions of aniline with unsymmetrical acid anhydrides. Journal of the Indian Chemical Society, 78(5), 265-266.
  • Tiekink, E. R., & Zukerman-Schpector, J. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1234. [Link]

  • Tiekink, E. R., & Zukerman-Schpector, J. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(3), M1256. [Link]

  • Tiekink, E. R., & Zukerman-Schpector, J. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1234. [Link]

  • Faghihi, K., Heidari, P., & Shabanian, M. (2012). Synthesis and Characterization of New Optically Active Copolyamides Based on N-Phthaloyl-L-Glutamic Acid, Terephthalic, Fumaric and Adipic Acids. Asian Journal of Chemistry, 24(5), 2025-2027.
  • Tiekink, E. R., & Zukerman-Schpector, J. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(3), M1256. [Link]

Sources

Introduction: The Strategic Synthesis of N-Aryl Glutaramic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and Characterization of N-(3-ethylphenyl)glutaramic acid

The targeted synthesis of N-(3-ethylphenyl)glutaramic acid via the reaction of glutaric anhydride with 3-ethylaniline represents a classic yet highly relevant transformation in modern organic and medicinal chemistry. This reaction, a nucleophilic acyl substitution, exemplifies the ring-opening acylation of a primary aromatic amine. The process efficiently yields a bifunctional molecule featuring a robust amide linkage and a terminal carboxylic acid. This structural motif is of significant interest in drug development, serving as a versatile scaffold for constructing more complex molecules, modifying solubility, or acting as a linker in bioconjugation strategies.

This guide provides a comprehensive protocol for this synthesis, grounded in established chemical principles. It is designed for researchers and drug development professionals, offering not just a step-by-step procedure but also the underlying mechanistic rationale, safety protocols, and detailed characterization methods to ensure the synthesis of a well-defined and pure final product.

Reaction Principles and Mechanism

The core of this synthesis is the nucleophilic attack of the amine on the anhydride. The reaction proceeds through a well-established nucleophilic acyl substitution pathway.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-ethylaniline, the nucleophile, attacks one of the electrophilic carbonyl carbons of glutaric anhydride. This forms a tetrahedral intermediate.[1]

  • Ring Opening: The tetrahedral intermediate is unstable and collapses. The ring is opened by the cleavage of a carbon-oxygen bond, which is more favorable than the expulsion of the newly bonded amine.

  • Proton Transfer: A subsequent proton transfer from the positively charged nitrogen to the newly formed carboxylate anion results in the final, neutral products: the N-(3-ethylphenyl)glutaramic acid and a byproduct of acetic acid.[2]

This reaction is typically high-yielding and can often be performed at room temperature without the need for a catalyst. The choice of solvent is critical to ensure both reactants are fully dissolved. Anhydrous conditions are preferred to prevent the hydrolysis of glutaric anhydride into glutaric acid, which would be an unwanted side reaction.[3]

Reaction_Mechanism Figure 1: Reaction Mechanism R1 3-Ethylaniline Int Int R1->Int Nucleophilic Attack R2 Glutaric Anhydride R2->Int plus1 + Prod N-(3-ethylphenyl)glutaramic acid Int->Prod Ring-Opening & Proton Transfer

Figure 1: Reaction Mechanism

Materials and Safety

Reagent and Solvent Data

Reagent/SolventFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)CAS No.
3-EthylanilineC₈H₁₁N121.18-632160.975587-02-0
Glutaric AnhydrideC₅H₆O₃114.1050-55[4]290~1.24108-55-4
Tetrahydrofuran (THF)C₄H₈O72.11-108.4660.889109-99-9
Ethyl AcetateC₄H₈O₂88.11-83.677.10.902141-78-6
HexaneC₆H₁₄86.18-95690.659110-54-3
Hydrochloric Acid (1M)HCl36.46N/AN/A~1.07647-01-0

Safety and Handling Precautions

This protocol involves hazardous materials and should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Ethylaniline: Toxic if swallowed, in contact with skin, or if inhaled.[5] It is a combustible liquid. Avoid contact with skin and eyes and prevent inhalation.

  • Glutaric Anhydride: Causes serious eye damage and skin irritation.[6][7][8] It is harmful if swallowed.[7] The compound is moisture-sensitive and should be handled in a dry environment.[6][7] It is incompatible with strong bases, oxidizing agents, alcohols, and amines.[9]

  • Solvents: Tetrahydrofuran, ethyl acetate, and hexane are flammable. Keep away from ignition sources.

Detailed Experimental Protocol

This protocol details the synthesis on a 10 mmol scale.

Equipment

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Glass funnel

  • 250 mL Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Experimental_Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup (Dissolve 3-ethylaniline in THF) Addition 2. Reagent Addition (Add Glutaric Anhydride) Setup->Addition Under N2 atmosphere Reaction 3. Reaction (Stir at RT, Monitor by TLC) Addition->Reaction Workup 4. Aqueous Workup (Solvent addition, HCl wash, Brine wash) Reaction->Workup Drying 5. Drying & Concentration (Dry with Na2SO4, Evaporate solvent) Workup->Drying Purify 6. Purification (Recrystallization) Drying->Purify Characterize 7. Characterization (NMR, IR, MS, MP) Purify->Characterize

Figure 2: Experimental Workflow

Procedure

  • Reaction Setup:

    • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-ethylaniline (1.21 g, 10.0 mmol).

    • Dissolve the aniline in 20 mL of anhydrous tetrahydrofuran (THF) and stir until a homogenous solution is formed.

  • Reagent Addition:

    • In a single portion, add glutaric anhydride (1.14 g, 10.0 mmol) to the stirred solution.

    • A slight exotherm may be observed. Rinse the flask walls with an additional 5 mL of THF to ensure all the anhydride is in the solution.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The product should have a lower Rf value than the starting aniline.

    • Stir for 4-6 hours or until TLC analysis indicates the complete consumption of the starting materials.

  • Work-up and Isolation:

    • Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.

    • Dilute the mixture with 50 mL of ethyl acetate.

    • Wash the organic layer with 1M hydrochloric acid (2 x 30 mL) to remove any unreacted 3-ethylaniline.

    • Wash the organic layer with a saturated sodium chloride solution (brine) (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid is purified by recrystallization.[10][11]

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexane until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Characterization of N-(3-ethylphenyl)glutaramic acid

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[12]

    • ¹H NMR (in DMSO-d₆): Expected signals include a broad singlet for the carboxylic acid proton (~12 ppm), a singlet for the amide proton (~8-9 ppm), aromatic protons in the 7-8 ppm region showing splitting patterns characteristic of a 1,3-disubstituted ring, a quartet for the benzylic -CH₂- protons (~2.6 ppm), three distinct multiplets for the -CH₂- protons of the glutaramic acid backbone (~2.2-2.4 ppm), and a triplet for the terminal -CH₃ of the ethyl group (~1.2 ppm).[13]

    • ¹³C NMR (in DMSO-d₆): Expect signals for two distinct carbonyl carbons (amide and carboxylic acid) around 170-175 ppm, multiple signals in the aromatic region (120-140 ppm), and several aliphatic carbon signals between 20-40 ppm.

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).

    • An N-H stretch from the amide group (~3300 cm⁻¹).

    • Two distinct C=O stretches: one for the carboxylic acid (~1700 cm⁻¹) and one for the amide (Amide I band, ~1650 cm⁻¹).

  • Mass Spectrometry (MS):

    • For C₁₃H₁₇NO₃, the expected molecular weight is 235.28 g/mol . Electrospray ionization (ESI) in positive mode should show a prominent peak at m/z = 236.3 [M+H]⁺.

  • Melting Point (M.P.):

    • A sharp and defined melting point range indicates high purity of the final crystalline product.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of N-(3-ethylphenyl)glutaramic acid. By understanding the underlying chemical principles and adhering to the detailed procedural and safety guidelines, researchers can confidently prepare this valuable chemical intermediate. The comprehensive characterization methods outlined ensure the final product's identity and purity, making it suitable for subsequent applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Available at: [Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Available at: [Link]

  • Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan. Available at: [Link]

  • Fisher Scientific. (2025). Glutaric anhydride SAFETY DATA SHEET. Available at: [Link]

  • Vedantu. (n.d.). What is the action of the following reagents on aniline? Acetic anhydride. Available at: [Link]

  • ResearchGate. (2001). Reactions of aniline with unsymmetrical acid anhydrides. Available at: [Link]

  • Organic Syntheses. (n.d.). GLUTARIMIDE AND GLUTARIC ACID. Available at: [Link]

  • Google Patents. (n.d.). A process of preparing glutaric-anhydride-containing copolymers.
  • SciSpace. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. Available at: [Link]

  • Chemistry LibreTexts. (2020). Acid Anhydride Chemistry. Available at: [Link]

  • Home Sunshine Pharma. (n.d.). Glutaric Anhydride. Available at: [Link]

  • LookChem. (n.d.). Cas 108-55-4,Glutaric anhydride. Available at: [Link]

  • Chemical Shifts. (n.d.). Glutaric acid, decyl 3-ethylphenyl ester. Available at: [Link]

  • PubChem. (n.d.). Glutaric anhydride. Available at: [Link]

  • Organic Syntheses. (n.d.). α-PHENYLGLUTARIC ANHYDRIDE. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Beilstein Archives. (2020). A Novel Sustainable Method to Prepare Glutaric Acid from Glucose. Available at: [Link]

  • Reactory. (n.d.). Reactions of Acid Anhydrides. Available at: [Link]

  • ResearchGate. (2025). Chemical and Microscopic Identification (Theoretical) 3 th stage Nuclear magnetic resonance spectroscopy (NMR). Available at: [Link]

  • Google Patents. (n.d.). Preparation method of glutaric acid.
  • PubMed. (1990). Purification of hepatic polymorphic arylamine N-acetyltransferase from homozygous rapid acetylator inbred hamster. Available at: [Link]

  • PMC. (2022). Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives. Available at: [Link]

  • PubMed. (n.d.). A novel Method for the selective recovery and purification of gamma-polyglutamic acid from Bacillus licheniformis fermentation broth. Available at: [Link]

  • MDPI. (n.d.). Current NMR Techniques for Structure-Based Drug Discovery. Available at: [Link]

  • PubMed. (n.d.). Purification and characterization of gamma poly glutamic acid from newly Bacillus licheniformis NRC20. Available at: [Link]

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Optimized Isolation and Crystallization Strategies for 5-(3-Ethylanilino)-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the isolation and purification of 5-(3-Ethylanilino)-5-oxopentanoic acid (also known as N-(3-ethylphenyl)glutaramic acid). Synthesized via the nucleophilic ring-opening of glutaric anhydride by 3-ethylaniline, this compound presents a classic separation challenge: isolating a mono-carboxylic acid amide from neutral amine precursors and dicarboxylic acid byproducts.

The protocols below prioritize purity and scalability , utilizing the compound's amphiphilic nature (lipophilic ethyl-phenyl group vs. hydrophilic carboxylic acid tail) to achieve separation efficiencies >95%.

Chemical Context & Solubility Profile

Understanding the physicochemical properties of the target molecule is the foundation of a robust isolation strategy.

  • Target Molecule: 5-(3-Ethylanilino)-5-oxopentanoic acid

  • Molecular Weight: ~235.28 g/mol

  • pKa (Carboxylic Acid): ~4.5 – 4.8

  • LogP (Predicted): ~2.5 (Moderately Lipophilic due to the 3-ethyl group)

Solubility Matrix
SolventSolubility (RT)Solubility (Hot)Function in Protocol
Water (pH 7) LowModerateAnti-solvent / Wash medium
Water (pH > 8) High (as salt)HighExtraction medium (Target capture)
Water (pH < 2) InsolubleLowPrecipitation medium
Ethanol / Methanol HighVery HighRecrystallization Solvent
Ethyl Acetate ModerateHighOrganic Phase for Extraction
Dichloromethane HighHighSynthesis Solvent
Hexanes/Heptane InsolubleLowAnti-solvent

Protocol A: The "Gold Standard" Acid-Base Extraction

Objective: Maximum Purity (>98%) by removing unreacted aniline and hydrolyzed anhydride. Mechanism: Exploits the acidity of the carboxylic tail to separate the product from non-acidic impurities.

Reagents
  • Crude Reaction Mixture (containing Target, 3-Ethylaniline, Glutaric Acid).

  • Ethyl Acetate (EtOAc).

  • Saturated Sodium Bicarbonate (

    
    ) solution.
    
  • 1M Hydrochloric Acid (HCl).

  • Brine (Saturated NaCl).

Step-by-Step Procedure
  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (10 mL per gram of crude).

    • Note: If the reaction was done in THF, evaporate the THF first, as it is miscible with water and will disrupt phase separation.

  • Acidic Wash (Removal of Aniline):

    • Wash the organic phase twice with 1M HCl (1:1 vol/vol).

    • Chemistry: The unreacted 3-ethylaniline is protonated (

      
      ) and moves into the aqueous layer. The target amide is stable and remains in the organic layer.
      
  • Bicarbonate Extraction (Target Capture):

    • Extract the organic phase three times with Saturated

      
       .
      
    • Chemistry: The target acid is deprotonated (

      
      ) and moves into the aqueous layer. Neutral impurities remain in the EtOAc.
      
    • Critical Step: Keep the Aqueous extracts! Discard the Organic layer (unless recovering neutral byproducts).

  • Precipitation:

    • Cool the combined aqueous bicarbonate extracts to 0–5°C.

    • Slowly add concentrated HCl dropwise with vigorous stirring until pH reaches ~2.0.

    • Observation: The product will precipitate as a white to off-white solid.

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (to remove inorganic salts) and then Hexane (to remove trace lipophiles).

    • Dry under vacuum at 45°C.

Protocol B: Recrystallization (Polymorph Control)

Objective: Improving crystallinity and removing trace color bodies. Recommended Solvent System: Ethanol / Water (Mixed Solvent).

Procedure
  • Saturation: Suspend the crude isolated solid (from Protocol A) in minimal Ethanol at reflux temperature (approx. 78°C). Add ethanol in small portions until fully dissolved.

  • Clarification (Optional): If the solution is colored, add activated charcoal (5% w/w), stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While still hot, add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Re-dissolution: Add a few drops of Ethanol to just clear the turbidity.

  • Crystallization: Allow the solution to cool slowly to room temperature (controlled cooling at 10°C/hour is ideal). Then cool to 4°C in a refrigerator for 4 hours.

  • Filtration: Filter the crystals and wash with a cold 1:1 Ethanol/Water mixture.

Process Logic & Visualization

The following diagram illustrates the logical flow of the purification process, highlighting the fate of impurities at each stage.

PurificationWorkflow Start Crude Reaction Mixture (Target + Aniline + Glutaric Acid) Dissolve Dissolve in Ethyl Acetate Start->Dissolve WashHCl Wash with 1M HCl Dissolve->WashHCl Sep1 Phase Separation 1 WashHCl->Sep1 AqWaste1 Aqueous Layer (Aniline HCl Salt) Sep1->AqWaste1 Removes Aniline OrgLayer1 Organic Layer (Target + Neutral Impurities) Sep1->OrgLayer1 ExtractBase Extract with Sat. NaHCO3 OrgLayer1->ExtractBase Sep2 Phase Separation 2 ExtractBase->Sep2 OrgWaste Organic Layer (Neutral Impurities) Sep2->OrgWaste Removes Neutrals AqProduct Aqueous Layer (Target Carboxylate Salt) Sep2->AqProduct Target Capture Acidify Acidify to pH 2 (Precipitation) AqProduct->Acidify Filter Filtration & Drying Acidify->Filter FinalProduct Pure 5-(3-Ethylanilino)-5-oxopentanoic acid Filter->FinalProduct

Caption: Logical flow for the Acid-Base purification of 5-(3-Ethylanilino)-5-oxopentanoic acid, ensuring removal of both basic and neutral impurities.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
"Oiling Out" Impurities lowering MP; Cooling too fast.Use a seed crystal during Protocol B. Add anti-solvent (water) more slowly.
Low Yield Product remaining in Mother Liquor.The 3-ethyl group increases lipophilicity; ensure the pH is < 2.0 during precipitation to fully protonate the acid.
Emulsions Density of EtOAc close to water; particulates.Add Brine to the aqueous layer to increase density difference. Filter crude before extraction.
Hydrolysis Exposure to strong acid/base + heat.Keep extractions cold (0-5°C). Do not leave the product in basic solution for extended periods.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for N-acylation and acid-base extraction techniques).
  • Castagnoli, N.; Cushman, M. "Reaction Between Glutaric Anhydride and Imines." Journal of Organic Chemistry, 2006 . (Contextual reference for glutaric anhydride reactivity).

  • Anderson, N. G.Practical Process Research & Development; Academic Press: San Diego, 2000.
  • Sigma-Aldrich. "Product Specification: Glutaric Anhydride." (Reference for starting material properties).

Optimal solvent systems for 5-(3-Ethylanilino)-5-oxopentanoic acid extraction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Systematic Approach to Developing an Optimal Liquid-Liquid Extraction Protocol for 5-(3-Ethylanilino)-5-oxopentanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Context

The efficient isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates are critical steps in drug development and manufacturing. 5-(3-Ethylanilino)-5-oxopentanoic acid is a molecule featuring a terminal carboxylic acid and an N-substituted amide with an aromatic moiety. While specific data for this compound is not widely available, its structure provides clear guidance for developing a robust extraction strategy. The presence of a carboxylic acid group (pKa typically in the range of 4-5) is the key to its purification via liquid-liquid extraction (LLE).

This application note details a systematic, first-principles approach to developing an optimal solvent system for the extraction of this compound. The core principle relies on manipulating the compound's ionization state through pH control to selectively partition it between an aqueous phase and an immiscible organic solvent.[1] In its protonated (neutral) state at low pH, the molecule is more lipophilic and prefers the organic phase.[2] Conversely, in its deprotonated (anionic) state at higher pH, it becomes a salt, rendering it more soluble in the aqueous phase.[3] This pH-dependent solubility is the cornerstone of acid-base extraction.[4]

Predicted Physicochemical Properties

  • Structure: A five-carbon chain with a terminal carboxylic acid, and an N-(3-ethylphenyl)amide at the C5 position.

  • Acidity: The primary acidic functional group is the carboxylic acid. Its pKa is estimated to be between 4.0 and 5.0, similar to other aliphatic carboxylic acids.

  • Solubility Profile:

    • Acidic Conditions (pH < pKa): In its neutral R-COOH form, the molecule's solubility will be dominated by the large, non-polar ethylanilino group, favoring solubility in organic solvents.[5]

    • Basic Conditions (pH > pKa): In its anionic R-COO⁻ form, the molecule becomes an ionic salt, drastically increasing its solubility in water.[1]

  • Aniline Moiety: The aniline group itself is a very weak base (the pKa of the conjugate acid of aniline is ~4.6).[6] Under the strongly acidic conditions used for extracting the carboxylic acid, the aniline nitrogen could also be protonated. However, for the purposes of extracting the neutral acid, we will focus on pH ranges that keep the carboxylic acid protonated. The aniline portion of the molecule is generally soluble in organic solvents.[7][8]

The Central Role of pH in Extraction

The efficiency of extracting a carboxylic acid from an aqueous solution into an organic solvent is profoundly dependent on the pH of the aqueous phase.[9][10] The governing principle is that the un-ionized, neutral form of the acid is preferentially partitioned into the organic phase.[11] Therefore, to maximize extraction efficiency, the pH of the aqueous solution must be adjusted to a level significantly below the pKa of the carboxylic acid. A general rule of thumb is to set the pH at least 2 units below the pKa, which ensures that over 99% of the acid is in its protonated, neutral form.[12]

Diagram: pH-Dependent Equilibrium

The following diagram illustrates the equilibrium of 5-(3-Ethylanilino)-5-oxopentanoic acid, which is fundamental to the extraction strategy.

G cluster_organic Organic Phase Favored cluster_aqueous Aqueous Phase Favored Neutral R-COOH (Neutral, Lipophilic) Anionic R-COO⁻ + H⁺ (Anionic, Hydrophilic) Neutral->Anionic  Add Base (pH > pKa) Anionic->Neutral  Add Acid (pH < pKa)

Caption: Acid-base equilibrium driving the liquid-liquid extraction process.

Selecting an Appropriate Organic Solvent

The choice of the organic solvent is critical for a successful extraction.[13] An ideal solvent should possess the following characteristics:

  • High Partition Coefficient (Kd): The target compound in its neutral form should have high solubility in the organic solvent and low solubility in the acidic aqueous phase.[14]

  • Immiscibility with Water: The solvent must form a distinct layer when mixed with the aqueous phase.[15]

  • Low Boiling Point: A lower boiling point facilitates easy removal of the solvent post-extraction to recover the purified compound.[13]

  • Safety and Environmental Profile: Low toxicity, flammability, and environmental impact are crucial considerations.

  • Cost and Availability: The solvent should be readily available and economically viable for the intended scale.[13]

Table 1: Properties of Common Extraction Solvents
SolventDensity (g/mL)Boiling Point (°C)Water SolubilityPolarity IndexSafety Notes
Ethyl Acetate 0.90277.18.3 g/100 mL4.4Flammable, irritant
Dichloromethane (DCM) 1.32639.61.3 g/100 mL3.1Suspected carcinogen, volatile
Diethyl Ether 0.71334.66.9 g/100 mL2.8Highly flammable, peroxide former
Methyl tert-butyl ether (MTBE) 0.74055.24.8 g/100 mL2.5Flammable, irritant
Toluene 0.867110.60.05 g/100 mL2.4Flammable, toxic

Experimental Protocols

These protocols provide a framework for systematically determining the optimal solvent and pH conditions for extraction.

Protocol 1: Screening of Organic Solvents

This experiment aims to identify the most effective solvent for extracting the target compound from an acidified aqueous solution.

Materials:

  • 5-(3-Ethylanilino)-5-oxopentanoic acid

  • Deionized water

  • 1 M Hydrochloric Acid (HCl)

  • Organic solvents for screening (e.g., Ethyl Acetate, MTBE, Dichloromethane)

  • Separatory funnel (or vials for small-scale screening)[16]

  • pH meter or pH strips

  • Analytical instrument (e.g., HPLC-UV, UPLC-MS) for quantification

Procedure:

  • Prepare Aqueous Stock: Prepare a stock solution of the target compound in deionized water at a known concentration (e.g., 1 mg/mL).

  • pH Adjustment: In a suitable container, take a known volume of the aqueous stock solution (e.g., 10 mL). Adjust the pH to 2.0 by adding 1 M HCl dropwise while monitoring with a pH meter.[17]

  • Extraction: a. Transfer the acidified aqueous solution to a separatory funnel. b. Add an equal volume (10 mL) of the first organic solvent to be tested (e.g., Ethyl Acetate). c. Stopper the funnel, invert it, and vent frequently to release any pressure buildup.[16] d. Shake vigorously for 1-2 minutes to ensure thorough mixing and allow the compound to partition between the phases. e. Place the funnel back on a ring stand and allow the layers to fully separate.

  • Sample Collection: a. Carefully drain the lower layer. Note: If using DCM, it will be the bottom layer; for most other common solvents, the aqueous layer will be on the bottom. b. Collect both the aqueous and organic layers in separate, labeled vials.

  • Repeat: Repeat steps 3 and 4 for each of the other organic solvents you are screening.

  • Analysis: a. Analyze the concentration of the compound in the initial aqueous stock, the post-extraction aqueous layer, and the organic layer for each solvent system using a suitable analytical method. b. Calculate the Partition Coefficient (Kd) and the Extraction Efficiency (%E) for each solvent.

Data Calculation:

  • Partition Coefficient (Kd): Kd = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]

  • Extraction Efficiency (%E): %E = (Amount of compound in organic phase / Total initial amount of compound) * 100

Protocol 2: Optimization of Aqueous Phase pH

This protocol uses the best solvent identified in Protocol 1 to determine the optimal pH for maximum extraction efficiency.

Procedure:

  • Prepare Samples: Prepare several identical aqueous samples of the target compound as in Protocol 1, Step 1.

  • Vary pH: Adjust the pH of each sample to a different value, for example: pH 1.0, 2.0, 3.0, 4.0, and 5.0 (spanning below and around the estimated pKa).

  • Extract: Perform the liquid-liquid extraction on each sample using the optimal solvent determined from Protocol 1, keeping the volume ratio of organic to aqueous phases constant.

  • Analyze: Analyze the organic and aqueous layers for each pH point and calculate the Kd and %E.

  • Determine Optimum pH: Plot %E versus pH. The optimal pH will correspond to the point where the extraction efficiency is maximized and plateaus.

Data Presentation and Visualization

Table 2: Example Data Collection for Solvent Screening (at pH 2.0)
SolventKd (C_org / C_aq)Extraction Efficiency (%E)Observations
Ethyl AcetateClear separation
Dichloromethane
MTBEPotential for emulsion
TolueneSlow separation
Workflow Diagram for Optimization

This diagram outlines the logical flow for developing the extraction protocol.

G start Start: Crude product containing 5-(3-Ethylanilino)-5-oxopentanoic acid prep_aq Prepare aqueous solution of crude product start->prep_aq ph_adjust Adjust aqueous pH to 2.0 prep_aq->ph_adjust screen_solvents Protocol 1: Screen Solvents (Ethyl Acetate, DCM, MTBE) ph_adjust->screen_solvents analyze_kd Analyze Kd and %E for each solvent screen_solvents->analyze_kd select_best_solvent Select solvent with highest Kd and %E analyze_kd->select_best_solvent ph_opt Protocol 2: Optimize pH (Test pH 1.0, 2.0, 3.0, 4.0) select_best_solvent->ph_opt Best Solvent analyze_ph Analyze %E at each pH ph_opt->analyze_ph select_best_ph Select optimal pH analyze_ph->select_best_ph final_protocol Final Optimized Protocol select_best_ph->final_protocol Optimal pH & Solvent

Caption: Systematic workflow for optimizing the extraction protocol.

Conclusion

The extraction of 5-(3-Ethylanilino)-5-oxopentanoic acid is most effectively achieved through an acid-base liquid-liquid extraction methodology. The optimal solvent system is dependent on achieving a high partition coefficient for the neutral form of the molecule. By systematically screening a variety of immiscible organic solvents at a pH well below the compound's pKa (a starting pH of 2.0 is recommended), researchers can empirically determine the most efficient system. Subsequent fine-tuning of the pH will maximize recovery. Ethyl acetate and MTBE are often excellent starting candidates due to their polarity, which is suitable for moderately polar organic acids, and their favorable boiling points for subsequent solvent removal. This structured approach provides a reliable pathway to developing a robust, efficient, and scalable extraction protocol for this and structurally related compounds.

References

  • Eyal, A. M., & Canari, R. (n.d.). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent. ACS Publications.
  • The effect of pH on extraction of carboxylic acids from (a) M1 model... (n.d.). ResearchGate.
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Application Note & Protocol: Scale-Up Synthesis of 5-(3-Ethylanilino)-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid, detailing a robust laboratory-scale procedure and a thorough, safety-oriented protocol for scaling the process to the pilot-plant level. The synthesis involves the nucleophilic acylation of 3-ethylaniline with glutaric anhydride. Emphasis is placed on understanding the critical process parameters, managing reaction exotherms, and ensuring consistent product quality during scale-up. This guide is intended for researchers, process chemists, and drug development professionals seeking to transition this synthesis from bench-top discovery to larger-scale production.

Introduction and Reaction Overview

5-(3-Ethylanilino)-5-oxopentanoic acid is a valuable chemical intermediate, serving as a building block in the synthesis of various pharmaceutical agents and fine chemicals. Its structure, featuring both a carboxylic acid and an amide moiety, allows for diverse subsequent chemical modifications. The most direct and atom-economical route to this compound is the ring-opening acylation of 3-ethylaniline with glutaric anhydride.

The reaction proceeds via a nucleophilic attack of the amine group of 3-ethylaniline on one of the carbonyl carbons of glutaric anhydride. This attack opens the anhydride ring, forming an amide bond and liberating a terminal carboxylic acid, yielding the desired product in a single, efficient step.

Reaction Scheme```dot

reaction_scheme

Caption: Workflow for scaling synthesis from lab to pilot plant.

Pilot-Scale Synthesis Protocol (500 g Scale)

This protocol is designed for a 10 L jacketed glass reactor system. All operations should be conducted in a well-ventilated chemical fume hood or designated process bay.

Equipment
  • 10 L jacketed glass reactor with overhead mechanical stirrer (pitched-blade turbine impeller), reflux condenser, temperature probe, and bottom outlet valve.

  • Thermostatic circulator for reactor jacket.

  • 2 L graduated dropping funnel or a metering pump for controlled addition.

  • Large-scale filtration apparatus (e.g., 30 cm Büchner funnel or small filter-dryer).

  • Vacuum oven.

Step-by-Step Procedure
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen. Start the overhead stirrer at a moderate speed (e.g., 150 RPM) to ensure good agitation.

  • Jacket Temperature Control: Set the jacket temperature to 10°C.

  • Reagent Charging: Charge glutaric anhydride (456 g, 4.0 mol) and 5.0 L of toluene into the reactor.

  • Controlled Addition: Charge a solution of 3-ethylaniline (485 g, 4.0 mol) in 1.0 L of toluene to the dropping funnel or pump. Begin a slow, controlled addition to the reactor.

  • Temperature Monitoring: Carefully monitor the internal batch temperature. Adjust the addition rate to maintain the internal temperature below 30°C. The total addition time should be approximately 2-3 hours.

  • Reaction Hold: Once the addition is complete, allow the mixture to stir at 25°C for an additional 2 hours.

  • In-Process Control (IPC): Take a sample from the reactor. Quench with a small amount of water and extract with ethyl acetate. Analyze the organic layer by HPLC to confirm the absence of 3-ethylaniline (<1% remaining). If the reaction is incomplete, allow it to stir for another hour and re-test.

  • Crystallization: Once the reaction is complete, cool the reactor contents to 0-5°C over 1 hour and hold for an additional 2 hours to maximize product precipitation.

  • Isolation: Transfer the slurry to the filtration apparatus and filter under vacuum.

  • Washing: Wash the filter cake with 3 x 1 L of cold hexanes.

  • Drying: Transfer the wet cake to trays and dry in a vacuum oven at 45-50°C until a constant weight is achieved.

  • Final Analysis: Obtain the final weight, calculate the yield, and perform final quality control analysis (HPLC for purity, NMR for identity, Loss on Drying).

Data Summary: Lab vs. Pilot Scale

ParameterLaboratory ScalePilot ScaleRationale for Change
Scale 10 g Product (Target)500 g Product (Target)50x increase in batch size.
3-Ethylaniline 9.70 g (80 mmol)485 g (4.0 mol)Direct scale-up of stoichiometry.
Glutaric Anhydride 9.12 g (80 mmol)456 g (4.0 mol)Direct scale-up of stoichiometry.
Solvent Volume 120 mL Toluene6.0 L TolueneMaintained a similar concentration profile for consistency.
Addition Time ~30 minutes~2-3 hoursCritical for controlling the exotherm at scale. [1]
Max Temperature 50°C (Heating)< 30°C (Cooling)Shift from heating to active cooling due to heat accumulation. [2]
Monitoring TLCHPLC (In-Process Control)Provides quantitative, more reliable data for decision making. [3][4]
Isolation Small Büchner FunnelLarge Filter/Filter-DryerEquipment must be sized for handling larger volumes of solids/liquids.
Expected Yield 85-95%88-96%Process is robust; yield should be maintained or slightly improved.
Purity (Crude) >95%>97%Slower, controlled crystallization often leads to higher purity.

Conclusion

The synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid via the acylation of 3-ethylaniline with glutaric anhydride is a high-yielding and robust reaction. This guide has detailed a reliable laboratory procedure and outlined the critical considerations for a successful and safe scale-up. The primary challenge during scale-up is the management of the reaction exotherm, which can be effectively controlled through the use of a jacketed reactor and a slow, controlled addition of the aniline reagent. By implementing quantitative in-process controls such as HPLC, the process can be monitored accurately, ensuring batch-to-batch consistency and high product quality. This systematic approach provides a clear pathway for transitioning this synthesis from the laboratory to pilot-plant production.

References

  • Mechanochemical Friedel–Crafts acylations. National Center for Biotechnology Information. Available at: [Link]

  • Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing. Available at: [Link]

  • Some Scale-Up Considerations. CatSci. Available at: [Link]

  • Discovery of novel chemical scaffolds as RhoA inhibitors using virtual screening, synthesis, and bioactivity evaluation. The Royal Society of Chemistry. Available at: [Link]

  • Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. International Journal of Scientific & Engineering Research. Available at: [Link]

  • How to Scale Up a New Synthesis Reaction. Lab Manager. Available at: [Link]

  • Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. The Royal Society of Chemistry. Available at: [Link]

  • A General Method for N-Acylation of Glutarimides. NSF Public Access Repository. Available at: [Link]

  • Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. ResearchGate. Available at: [Link]

  • Chemical Process Safety. Mettler Toledo. Available at: [Link]

  • Synthesis of 3,3-dimethyl-5-oxopentanoic acid. PrepChem.com. Available at: [Link]

  • Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Organic Process Research & Development. Available at: [Link]

  • α-PHENYLGLUTARIC ANHYDRIDE. Organic Syntheses. Available at: [Link]

  • Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. MDPI. Available at: [Link]

  • 3-Ethylaniline. PubChem, National Institutes of Health. Available at: [Link]

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Application Notes and Protocols for 5-(3-Ethylanilino)-5-oxopentanoic acid: A Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-Aryl-5-oxopentanoic Acids

In the landscape of modern drug discovery, the strategic use of versatile chemical intermediates is paramount to the efficient construction of compound libraries for high-throughput screening and lead optimization. 5-(3-Ethylanilino)-5-oxopentanoic acid emerges as a valuable scaffold, embodying key structural features that are frequently encountered in biologically active molecules. This N-aryl-substituted glutaramic acid derivative provides a unique combination of a secondary aniline, an amide linkage, and a terminal carboxylic acid. This trifunctional architecture allows for multi-directional derivatization, making it an ideal starting point for the synthesis of a diverse range of complex molecules.

The aniline moiety, in particular, is a privileged structure in medicinal chemistry, known for its ability to form critical interactions with biological targets.[1] However, the aniline core can also present metabolic liabilities.[2][3] The use of intermediates like 5-(3-Ethylanilino)-5-oxopentanoic acid allows for the systematic exploration of structure-activity relationships (SAR) and structure-property relationships (SPR) to fine-tune efficacy while mitigating potential toxicity.[2] This document provides a comprehensive guide to the synthesis, characterization, and potential applications of this intermediate, with detailed protocols designed for researchers in medicinal chemistry and drug development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a chemical intermediate is crucial for its effective use in synthesis. The following table summarizes the key computed and expected analytical data for 5-(3-Ethylanilino)-5-oxopentanoic acid.

PropertyValueMethod/Notes
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Appearance Off-white to pale yellow solidExpected physical state at room temperature.
Solubility Soluble in DMSO, DMF, MeOH, DCMExpected solubility based on structural features.
¹H NMR (400 MHz, DMSO-d₆) See Protocol 2 for detailed shiftsExpected proton NMR signals for the ethyl, aniline, and pentanoic acid moieties.
¹³C NMR (100 MHz, DMSO-d₆) See Protocol 2 for detailed shiftsExpected carbon NMR signals corresponding to the molecular structure.
IR (ATR) See Protocol 2 for key stretchesExpected vibrational frequencies for C=O (acid and amide), N-H, and C-H bonds.
Mass Spec (ESI-) m/z = 234.12 [M-H]⁻Expected molecular ion peak in negative ion mode electrospray ionization.

Synthesis and Characterization Protocols

Protocol 1: Synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid

This protocol details the synthesis of the title compound via the ring-opening of glutaric anhydride with 3-ethylaniline. This method is a straightforward and efficient way to generate the desired N-aryl glutaramic acid.[4][5]

Workflow Diagram:

G reagents Glutaric Anhydride + 3-Ethylaniline solvent Toluene (or other aprotic solvent) reagents->solvent Dissolve/Suspend reaction Stir at 80-100 °C 2-4 hours solvent->reaction workup Cool to RT Filter Precipitate reaction->workup wash Wash with cold Toluene and Hexanes workup->wash dry Dry under vacuum wash->dry product 5-(3-Ethylanilino)-5-oxopentanoic acid (White to off-white solid) dry->product

Caption: Synthetic workflow for 5-(3-Ethylanilino)-5-oxopentanoic acid.

Materials:

  • Glutaric anhydride (1.0 eq)

  • 3-Ethylaniline (1.0 eq)

  • Toluene (or another suitable aprotic solvent like THF or Dioxane)

  • Hexanes

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add glutaric anhydride (1.0 eq) and toluene (approx. 0.5 M concentration).

  • Begin stirring the suspension and add 3-ethylaniline (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. The reaction can be monitored by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with 1% acetic acid) for the consumption of the starting materials.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate should form. If no precipitate forms, the solvent can be partially removed under reduced pressure.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold toluene, followed by hexanes to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 5-(3-Ethylanilino)-5-oxopentanoic acid as a white to off-white solid.

Causality and Experimental Choices:

  • Solvent: An aprotic solvent like toluene is chosen to avoid side reactions with the anhydride. The reaction can often be run neat if the reactants are liquid at the reaction temperature.

  • Temperature: Heating is applied to ensure the reaction goes to completion in a reasonable timeframe. The reaction involves nucleophilic acyl substitution on the anhydride, which is accelerated by moderate heat.[4]

  • Stoichiometry: A 1:1 stoichiometry is used as the reaction is a direct addition with no byproducts other than the desired product.

  • Workup: The product is often insoluble in the non-polar reaction solvent upon cooling, allowing for simple isolation by filtration. This avoids the need for a more complex aqueous workup and extraction.

Protocol 2: Characterization of the Intermediate

Confirmation of the structure and purity of the synthesized intermediate is a critical step.[6][7] This protocol outlines the standard analytical techniques for characterization.

Workflow Diagram:

G product Synthesized Product nmr ¹H and ¹³C NMR Spectroscopy product->nmr ir Infrared (IR) Spectroscopy product->ir ms Mass Spectrometry (MS) product->ms purity Purity Assessment (e.g., HPLC) product->purity confirmation Structural Confirmation and Purity >95% nmr->confirmation ir->confirmation ms->confirmation purity->confirmation

Caption: Analytical workflow for product characterization.

Procedure and Expected Results:

  • ¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Expected Signals:

      • A triplet and quartet in the aliphatic region corresponding to the ethyl group (~1.2 and ~2.6 ppm).

      • Aromatic protons of the ethylaniline moiety (~7.0-7.5 ppm).

      • An amide N-H proton (singlet, ~10.0 ppm).

      • A carboxylic acid O-H proton (broad singlet, ~12.0 ppm).

      • Methylene protons of the pentanoic acid backbone (~1.9 and ~2.3 ppm).

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals:

      • Carbonyl carbons for the amide and carboxylic acid (~172 and ~174 ppm).

      • Aromatic carbons (~120-145 ppm).

      • Aliphatic carbons for the ethyl group and the pentanoic acid chain (~15-40 ppm).

  • Infrared (IR) Spectroscopy: Analyze a solid sample using an ATR-IR spectrometer.

    • Expected Key Stretches:

      • Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

      • N-H stretch from the amide (~3300 cm⁻¹).

      • C=O stretch from the carboxylic acid (~1700 cm⁻¹).

      • C=O stretch from the amide (Amide I band, ~1650 cm⁻¹).

  • Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI) to determine the molecular weight.

    • Expected Ion: In negative ion mode, expect a peak at m/z corresponding to [M-H]⁻.

Applications in Drug Discovery

5-(3-Ethylanilino)-5-oxopentanoic acid is a versatile intermediate for the synthesis of more complex molecules, particularly in the context of kinase inhibitor development and as a linker for bioconjugation.

Application 1: Synthesis of Kinase Inhibitor Scaffolds

Substituted anilines are a cornerstone of many kinase inhibitors, where the aniline nitrogen participates in hydrogen bonding within the ATP-binding pocket of the target kinase.[8] The carboxylic acid functionality of the title compound can be used as a handle for further chemical modifications, such as amide bond formation to introduce additional pharmacophoric elements.

Conceptual Synthetic Pathway:

G intermediate 5-(3-Ethylanilino)-5-oxopentanoic acid activation Activate Carboxylic Acid (e.g., HATU, EDCI) intermediate->activation coupling Couple with diverse amines (R-NH₂) activation->coupling library Library of Amide Derivatives (Potential Kinase Inhibitors) coupling->library

Caption: Pathway to a library of potential kinase inhibitors.

Protocol 3: Parallel Amide Synthesis for Library Generation

This protocol describes a general method for the parallel synthesis of an amide library from 5-(3-Ethylanilino)-5-oxopentanoic acid.

Materials:

  • 5-(3-Ethylanilino)-5-oxopentanoic acid (1.0 eq)

  • A diverse set of primary and secondary amines (1.1 eq)

  • HATU (1.1 eq) or other amide coupling agent[]

  • DIPEA (2.0 eq)

  • DMF or DMSO as solvent

  • 96-well reaction block or individual reaction vials

Procedure:

  • Prepare a stock solution of 5-(3-Ethylanilino)-5-oxopentanoic acid in DMF.

  • Prepare stock solutions of the diverse amine building blocks in DMF.

  • Prepare a stock solution of HATU and DIPEA in DMF.

  • In each well of the reaction block, add the stock solution of the intermediate.

  • Add the respective amine stock solution to each well.

  • Initiate the reaction by adding the HATU/DIPEA stock solution to each well.

  • Seal the reaction block and shake at room temperature for 12-24 hours.

  • Upon completion, the crude reaction mixtures can be subjected to high-throughput purification (e.g., preparative HPLC-MS) to isolate the final products for biological screening.

Causality and Experimental Choices:

  • Coupling Agent: HATU is a highly efficient coupling agent that minimizes side reactions and racemization (if chiral amines are used).[]

  • Base: DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the coupling process.

  • Solvent: DMF is a polar aprotic solvent that is excellent for solubilizing the reactants and reagents in amide coupling reactions.

  • Parallel Format: The use of a 96-well plate format allows for the rapid generation of a large number of analogs for SAR studies.

Conclusion

5-(3-Ethylanilino)-5-oxopentanoic acid represents a class of highly useful and versatile intermediates in the field of drug discovery. Its straightforward synthesis and trifunctional nature provide a robust platform for the creation of diverse and complex molecular architectures. The protocols and applications detailed in this guide are intended to empower researchers to leverage this and similar scaffolds in their quest for novel therapeutic agents. The inherent value of such intermediates lies in their ability to accelerate the iterative process of design, synthesis, and testing that is the hallmark of modern medicinal chemistry.

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  • MDPI. (2023). Azomethines with Long Alkyl Chains: Synthesis, Characterization, Biological Properties and Computational Lipophilicity Assessment. [Link]

  • ResearchGate. (2020). Synthesis of new series of N-substituted phenyl succinimide and glutarimide derivatives. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acid Anhydrides with Nitrogen Compounds. [Link]

  • ACS Publications. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. [Link]

  • Google Patents. (2003). US20030139451A1 - Synthesis and anti-tumor activity of nitrogen substituted thalidomide analogs.
  • YouTube. (2024). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. [Link]

  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • YouTube. (2019). Solving Structures with MS, IR and NMR Lecture Course: Lesson 1 - Introduction. [Link]

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Application Notes and Protocols for 5-(3-Ethylanilino)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides detailed application notes and protocols for the safe storage and handling of 5-(3-Ethylanilino)-5-oxopentanoic acid. The recommendations are synthesized from established best practices for handling structurally similar compounds, including N-substituted anilines and carboxylic acids, to ensure the safety of researchers, scientists, and drug development professionals. The causality behind each procedural step is explained to foster a comprehensive understanding of the associated risks and mitigation strategies.

Introduction and Compound Profile

5-(3-Ethylanilino)-5-oxopentanoic acid is a bifunctional organic molecule containing both a carboxylic acid and an N-substituted aniline moiety. This unique structure suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The presence of both acidic and amine-derived functional groups dictates the specific safety and handling precautions that must be observed.

Chemical Structure:

Caption: Chemical structure of 5-(3-Ethylanilino)-5-oxopentanoic acid.

Hazard Assessment and Toxicology

  • N-Substituted Aniline Moiety: Aniline and its derivatives are known to be toxic and can be absorbed through the skin, inhaled, or ingested.[1] Aniline is classified as toxic and can cause serious health effects, including damage to organs through prolonged or repeated exposure.[1] Like most volatile amines, it may have an unpleasant odor.[2] It is crucial to handle this compound in a well-ventilated area to minimize exposure to potential vapors.[3][4]

  • Carboxylic Acid Moiety: Carboxylic acids are generally weak acids, but they can be corrosive to skin and eyes.[5] Inhalation of dust or mist can cause respiratory irritation.[6]

Given these characteristics, 5-(3-Ethylanilino)-5-oxopentanoic acid should be treated as a hazardous substance. The primary routes of exposure are dermal contact, eye contact, and inhalation.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling 5-(3-Ethylanilino)-5-oxopentanoic acid to prevent exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[3]To prevent skin contact and absorption of the aniline moiety. Use proper glove removal technique to avoid contaminating hands.[3]
Eye Protection Safety glasses with side shields or a face shield.[3][6]To protect eyes from splashes, dust, or vapors that can cause serious irritation due to the carboxylic acid and aniline components.
Lab Coat A standard laboratory coat.To protect skin and clothing from accidental spills.
Respiratory Use in a certified chemical fume hood.[4] If a fume hood is not available, a NIOSH-approved respirator may be required.To prevent inhalation of any dust or vapors. Anilines can be toxic upon inhalation.[1]

Handling Protocols

Adherence to strict handling protocols is essential for the safe use of 5-(3-Ethylanilino)-5-oxopentanoic acid.

General Handling Workflow

The following diagram outlines the standard workflow for handling the compound from receipt to disposal.

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Waste Disposal Receive Receive Compound Inspect Inspect Container Receive->Inspect Log Log in Inventory Inspect->Log Store Store in Designated Cool, Dry, Ventilated Area Log->Store Transfer to Storage Segregate Segregate from Incompatibles Store->Segregate DonPPE Don Appropriate PPE Segregate->DonPPE Retrieve for Use FumeHood Work in Fume Hood DonPPE->FumeHood Weigh Weigh/Dispense FumeHood->Weigh Clean Clean Work Area Weigh->Clean CollectWaste Collect Waste in Labeled Container Clean->CollectWaste Transfer Waste Dispose Dispose via EHS CollectWaste->Dispose

Caption: Standard workflow for handling 5-(3-Ethylanilino)-5-oxopentanoic acid.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly.[4] Have all necessary PPE, spill containment materials, and waste containers readily available.

  • Dispensing:

    • Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation risk.[4]

    • Avoid generating dust. If the compound is a fine powder, handle it with care.

    • Use appropriate tools (spatula, etc.) for transferring the solid.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician.[6]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

    • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3][6]

  • Spill Response:

    • Evacuate personnel from the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.[3]

    • Contain the spill and then collect it with a wet-brushing method or a vacuum cleaner equipped with a HEPA filter.[3] Place the collected material in a sealed container for disposal.

    • Do not let the product enter drains.[3]

Storage Protocols

Proper storage is critical to maintain the integrity of 5-(3-Ethylanilino)-5-oxopentanoic acid and to prevent hazardous reactions.

Storage Conditions
ParameterRecommendationRationale
Temperature Cool place.[3]To minimize degradation and potential volatilization.
Environment Dry and well-ventilated area.[3]To prevent hydrolysis and degradation from moisture. Good ventilation prevents the buildup of potentially harmful vapors.
Container Tightly closed original container. If repackaging is necessary, use a compatible container.[3][4] Containers should be kept upright to prevent leakage.[3]To prevent contamination and exposure to air and moisture. Aniline itself can oxidize and resinify in the air, leading to a red-brown tint in aged samples.[2]
Light Store away from direct sunlight.[4]To prevent light-induced degradation.
Secondary Containment Store in a secondary container, such as a polypropylene tub.[4][5]To contain any potential leaks or spills. This is especially important for liquid chemicals.[7]
Chemical Incompatibility and Segregation

Due to its bifunctional nature, 5-(3-Ethylanilino)-5-oxopentanoic acid must be segregated from several classes of chemicals.

  • Bases: The carboxylic acid group will react with strong bases. Segregate acids from bases.[7]

  • Strong Oxidizing Agents: The aniline moiety can be oxidized.

  • Strong Acids: While it has an acidic group, strong mineral acids can react with the aniline part of the molecule. It is good practice to segregate organic acids from inorganic mineral acids.[7]

  • Reactive Metals: The carboxylic acid can react with reactive metals such as sodium, potassium, and magnesium.[7]

The following diagram illustrates the segregation strategy for this compound.

Caption: Segregation of 5-(3-Ethylanilino)-5-oxopentanoic acid from incompatible chemicals.

Waste Disposal

All waste containing 5-(3-Ethylanilino)-5-oxopentanoic acid must be treated as hazardous waste.[4]

  • Collect waste in a clearly labeled, compatible, and sealed container.

  • Store waste containers in a designated, secure area away from incompatible materials.

  • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.

Conclusion

The dual functionality of 5-(3-Ethylanilino)-5-oxopentanoic acid necessitates a cautious and well-informed approach to its handling and storage. By understanding the hazards associated with both the N-substituted aniline and carboxylic acid moieties, and by implementing the detailed protocols outlined in these notes, researchers can work safely and effectively with this compound. Adherence to these guidelines, including the consistent use of appropriate personal protective equipment and proper chemical segregation, is paramount to ensuring a safe laboratory environment.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • OXFORD LAB FINE CHEM LLP. N-METHYL ANILINE (MONO) 98% (For Synthesis) Safety Data Sheet. [Link]

  • Office of Environmental Health & Safety. (2005, August). Practices for Proper Chemical Storage. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7515, N-Methylaniline. [Link]

  • University of Washington, Environmental Health & Safety. Aniline Standard Operating Procedure. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet for 5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentanoic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 439963, 5-Oxopentanoic acid. [Link]

  • Reddit. (2024, April 12). Protecting carboxylic acid. [Link]

  • USDA Agricultural Research Service. (2016, August 12). Chemical Storage. [Link]

  • Aniline Safety and Handling: A Guide for Industrial Users. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11137279, Ethyl 5-oxopentanoate. [Link]

  • Google Patents. (2004).
  • ResearchGate. (2008). New synthesis process for the synthesis of ezetimibe. [Link]

  • PrepChem.com. Synthesis of 3,3-dimethyl-5-oxopentanoic acid. [Link]

  • Cargo Handbook. Aniline. [Link]

  • NIST. Pentanoic acid, 4-oxo-. [Link]

  • Google Patents. (2009).

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Preparation of derivatives using 5-(3-Ethylanilino)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Strategies for 5-(3-Ethylanilino)-5-oxopentanoic Acid Derivatives

Introduction & Scope

The compound 5-(3-Ethylanilino)-5-oxopentanoic acid (also known as N-(3-ethylphenyl)glutaramic acid) represents a versatile bifunctional scaffold in medicinal chemistry. Structurally, it consists of a glutaric acid backbone desymmetrized by a mono-amide linkage to a meta-ethyl substituted aniline.

This scaffold is of high value for three primary drug discovery applications:

  • HDAC Inhibitor Development: The free carboxylic acid tail can be converted into a hydroxamic acid zinc-binding group (ZBG), mimicking the structure of Belinostat or Vorinostat, with the m-ethyl phenyl group acting as the surface recognition cap.

  • Glutarimide Synthesis: Cyclodehydration yields N-aryl glutarimides, a pharmacophore sharing structural homology with thalidomide and anticonvulsant agents (e.g., Glutethimide analogs).

  • PROTAC Linker Design: The glutaric backbone provides a 5-carbon spacer, ideal for connecting E3 ligase ligands to target protein warheads.

This guide details the synthesis of the core scaffold and three divergent derivatization protocols.

Synthesis of the Core Scaffold

The synthesis relies on the nucleophilic ring-opening of glutaric anhydride by 3-ethylaniline. This reaction is generally highly efficient because the product (a carboxylic acid) is often less soluble in the reaction solvent than the starting materials, driving precipitation.

Mechanism & Rationale

The lone pair on the aniline nitrogen attacks one of the carbonyl carbons of the anhydride. The ring opens to form the mono-amide/mono-acid. The meta-ethyl group on the aniline increases lipophilicity (


) without introducing the significant steric hindrance associated with ortho substitution, preserving the nucleophilicity of the amine.
Protocol A: Preparation of 5-(3-Ethylanilino)-5-oxopentanoic acid
ParameterSpecification
Reagents Glutaric anhydride (1.0 equiv), 3-Ethylaniline (1.0 equiv)
Solvent THF (Anhydrous) or Toluene
Concentration 0.5 M
Temperature Ambient (20–25 °C) to Reflux (if Toluene used)
Typical Yield 85–95%

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with Glutaric Anhydride (11.4 g, 100 mmol) and anhydrous THF (200 mL). Stir until fully dissolved.

  • Addition: Add 3-Ethylaniline (12.1 g, 100 mmol) dropwise over 20 minutes. Note: The reaction is exothermic. Maintain temperature <30 °C to prevent double-addition side products.

  • Incubation: Stir at room temperature for 4–6 hours. Monitoring by TLC (5% MeOH in DCM) should show the disappearance of the aniline.

  • Workup:

    • Scenario A (Precipitate forms): Filter the white solid, wash with cold THF, and dry under vacuum.

    • Scenario B (Solution remains clear): Concentrate THF to 20% volume, then add diethyl ether to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary to remove trace aniline.

Derivatization Workflows

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

G Start Glutaric Anhydride + 3-Ethylaniline Core 5-(3-Ethylanilino)- 5-oxopentanoic acid (Core Scaffold) Start->Core THF, RT, 4h Path1 Pathway A: Cyclodehydration Core->Path1 Ac2O, NaOAc Reflux Path2 Pathway B: Activation + NH2OH Core->Path2 1. Ethyl Chloroformate 2. NH2OH·HCl Path3 Pathway C: Amide Coupling Core->Path3 EDC/NHS or HATU + R-NH2 Prod1 N-(3-Ethylphenyl) glutarimide Path1->Prod1 Prod2 Hydroxamic Acid (HDAC Inhibitor Analog) Path2->Prod2 Prod3 PROTAC Linker / Combinatorial Library Path3->Prod3

Figure 1: Divergent synthetic pathways for 5-(3-Ethylanilino)-5-oxopentanoic acid.

Protocol B: Cyclization to N-(3-Ethylphenyl)glutarimide

Application: Synthesis of anticonvulsant pharmacophores or immunomodulatory imides.

Scientific Rationale: Converting the acyclic glutaramic acid to the cyclic glutarimide requires activation of the carboxylic acid followed by intramolecular attack of the amide nitrogen. While thermal cyclization is possible, chemical dehydration using acetic anhydride is preferred to lower the energy barrier and prevent decarboxylation.

  • Reagents: Core Scaffold (10 mmol), Acetic Anhydride (30 mmol), Sodium Acetate (anhydrous, 5 mmol).

  • Procedure:

    • Mix the Core Scaffold and Sodium Acetate in Acetic Anhydride (20 mL).

    • Heat to reflux (approx. 140 °C) for 3–5 hours.

    • Monitor via LC-MS for the mass shift of -18 Da (loss of H₂O).

  • Quench: Cool to RT and pour onto crushed ice (100 g) to hydrolyze excess acetic anhydride. Stir for 1 hour.

  • Isolation: The product usually precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with Ethyl Acetate, wash with NaHCO₃ (sat.), and concentrate.

Protocol C: Synthesis of Hydroxamic Acid Derivatives (HDACi)

Application: Epigenetic modulators (Histone Deacetylase Inhibitors).

Scientific Rationale: Direct reaction of carboxylic acids with hydroxylamine is sluggish. The acid must be activated.[1] The Mixed Anhydride Method (using Ethyl Chloroformate) is superior to standard coupling agents (EDC) for hydroxamic acids as it minimizes the Lossen rearrangement side reaction and O-acylation byproducts.

  • Activation: Dissolve Core Scaffold (5 mmol) in anhydrous THF (20 mL) containing N-Methylmorpholine (NMM, 6 mmol). Cool to -15 °C (ice/salt bath).

  • Mixed Anhydride Formation: Add Ethyl Chloroformate (5.5 mmol) dropwise. Stir for 20 mins. A white precipitate (NMM·HCl) will form.

  • Hydroxylaminolysis: In a separate flask, prepare a solution of Hydroxylamine Hydrochloride (NH₂OH·HCl, 15 mmol) and KOH (15 mmol) in Methanol (10 mL). Filter off the KCl salts and add the free hydroxylamine filtrate to the mixed anhydride solution at -15 °C.

  • Workup: Stir for 30 mins at 0 °C, then warm to RT. Evaporate volatiles. Dissolve residue in EtOAc, wash with 1N HCl (carefully) and Brine.

  • Validation: Ferric Chloride Test. Dissolve a small amount of product in MeOH and add 1% FeCl₃. A deep violet/red color confirms the presence of the hydroxamic acid.

Analytical Data Summary

When characterizing the core scaffold and its derivatives, the following spectral features are diagnostic.

Compound ClassKey IR Signal (cm⁻¹)1H NMR Diagnostic (DMSO-d6)Mass Spec (ESI)
Core Acid 1690 (Acid C=O), 1650 (Amide C=O)δ 12.0 (s, 1H, COOH), δ 9.8 (s, 1H, NH)[M+H]⁺ = 236.1
Glutarimide 1720 & 1680 (Imide doublet)NH signal absent; Ring protons shift[M+H]⁺ = 218.1
Hydroxamic Acid 3200 (br, OH), 1640 (C=O)δ 10.3 (s, 1H, NH-OH), δ 8.7 (s, 1H, OH)[M+H]⁺ = 251.1

References

  • Synthesis of Glutaramic Acids

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedure for anhydride ring opening).
    • PrepChem. "Synthesis of Glutaric Acid Derivatives." [Link]

  • Glutarimide Cyclization Protocols

    • Organic Syntheses, Coll.[2] Vol. 4, p.496 (1963); Vol. 39, p.29 (1959). "3-Methyl-3-phenylglutarimide." [Link]

  • Hydroxamic Acid Synthesis (Mixed Anhydride Method)

    • Reddy, A.S., et al. "A simple and efficient synthesis of hydroxamic acids." Tetrahedron Letters, 2000.
    • Vertex AI Search Result 1.1: "Methods for Hydroxamic Acid Synthesis." PMC - NIH. [Link]

  • Biological Relevance (HDAC & Glutarimides)

    • ResearchGate.[3] "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation." [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3-Ethylanilino)-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this reaction and systematically improve your product yield and purity.

The synthesis involves the acylation of 3-ethylaniline with glutaric anhydride. While seemingly straightforward, this reaction requires careful control of conditions to favor the desired amide formation and minimize side reactions. This guide is structured to address specific issues you may encounter during your experiments.

Section 1: Troubleshooting Guide

This section uses a question-and-answer format to address the most common problems encountered during the synthesis.

Question 1: My reaction yield is very low or I'm recovering only starting materials. What are the likely causes?

Answer: Low or no conversion is a frequent issue that can typically be traced back to a few key areas: reagent quality, reaction conditions, or the presence of inhibitors.

  • Reagent Quality & Stoichiometry:

    • 3-Ethylaniline Purity: Aniline derivatives can oxidize upon storage, often indicated by a darkening in color from pale yellow to dark brown. Oxidized impurities can interfere with the reaction. Consider purifying aged 3-ethylaniline by distillation before use.

    • Glutaric Anhydride Hydrolysis: Glutaric anhydride is susceptible to hydrolysis, converting it to glutaric acid. Glutaric acid will not react with the aniline under these conditions. Ensure the anhydride is stored in a desiccator and use a freshly opened bottle if possible. You can check for the presence of the dicarboxylic acid using IR spectroscopy (a broad O-H stretch) or by its melting point.

    • Stoichiometry: The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[1] The stoichiometry is 1:1. However, the carboxylic acid produced during the reaction can protonate the basic 3-ethylaniline, rendering it non-nucleophilic. To counteract this, consider adding a non-nucleophilic base (see Question 3).

  • Reaction Conditions:

    • Temperature: Amide formation from anhydrides is often exothermic but may require initial heating to overcome the activation energy.[] If the reaction is run at too low a temperature (e.g., room temperature), the rate may be impractically slow. Conversely, excessively high temperatures can lead to decomposition or side reactions. A moderate temperature of 50-80°C is a good starting point.

    • Reaction Time: The reaction may simply not have been allowed to proceed to completion. Monitor the reaction progress by taking aliquots and analyzing them using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting materials.

  • Solvent Issues:

    • Solvent Purity: Ensure you are using an anhydrous, aprotic solvent. The presence of water will hydrolyze the glutaric anhydride. Common choices include Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile.

Troubleshooting Flowchart for Low Yield

G start Low or No Yield reagents Check Reagent Quality & Stoichiometry start->reagents conditions Evaluate Reaction Conditions start->conditions workup Review Workup & Isolation start->workup aniline_purity Purify 3-ethylaniline (distillation)? reagents->aniline_purity anhydride_purity Use fresh/dry glutaric anhydride? reagents->anhydride_purity base Add non-nucleophilic base? reagents->base temp Optimize Temperature (50-80°C)? conditions->temp time Increase Reaction Time (Monitor by TLC/LC-MS)? conditions->time solvent Use Anhydrous Solvent? conditions->solvent extraction Optimize pH for Acid/Base Extraction? workup->extraction purification Refine Purification (Recrystallization)? workup->purification solution1 Improved Yield aniline_purity->solution1 anhydride_purity->solution1 base->solution1 temp->solution1 time->solution1 solvent->solution1 extraction->solution1 purification->solution1

Caption: Troubleshooting logic for diagnosing low yield issues.

Question 2: My final product is impure. What are the common side products and how can I remove them?

Answer: Impurities often arise from unreacted starting materials or side reactions. The primary expected impurities are:

  • Unreacted 3-Ethylaniline: A basic compound.

  • Glutaric Acid: The hydrolysis product of the anhydride, an acidic compound.

  • N,N-diacylated product: Where a second molecule of glutaric anhydride has reacted with the initially formed product. This is less common with primary amines but can occur under harsh conditions.

Purification Strategy: The key to purification is exploiting the different acid-base properties of the product and impurities. The desired product, 5-(3-Ethylanilino)-5-oxopentanoic acid, is amphoteric but primarily acidic due to the free carboxylic acid.

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

    • Wash with a mild acidic solution (e.g., 1M HCl) to remove unreacted 3-ethylaniline (which will be protonated and move to the aqueous layer).

    • To isolate the product, extract the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate). The desired product will be deprotonated and move to the aqueous layer, leaving neutral impurities behind.

    • Carefully re-acidify the basic aqueous layer with 1M HCl until the product precipitates out.

    • Filter the solid product, wash with cold water, and dry thoroughly.

  • Recrystallization: After extraction, recrystallization is an excellent final step to achieve high purity. A suitable solvent system might be ethyl acetate/hexane or an alcohol/water mixture.[3]

Section 2: Frequently Asked Questions (FAQs)

Question 3: Is a catalyst or base required for this reaction?

Answer: While the reaction can proceed without any additives, the addition of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is highly recommended. The reaction of 3-ethylaniline with glutaric anhydride produces one equivalent of a carboxylic acid.[1] This acid can react with another molecule of the basic 3-ethylaniline to form an ammonium salt, effectively removing it from the reaction. A base scavenges this acidic byproduct, ensuring the aniline remains available for acylation, thereby improving the reaction rate and overall yield. The use of a base in acylation reactions is a well-established principle, often referred to as Schotten-Baumann conditions.[]

Question 4: How does solvent choice impact the reaction yield?

Answer: The solvent plays a critical role in this synthesis. The ideal solvent should meet the following criteria:

  • Aprotic: To prevent reaction with the anhydride. Protic solvents like water or alcohols will consume the anhydride.

  • Inert: Should not participate in the reaction.

  • Solubilizing: Must dissolve the starting materials to a reasonable extent.

SolventPolarityBoiling Point (°C)Comments
Dichloromethane (DCM) Polar Aprotic40Good solvency, but low boiling point limits reaction temperature.
Tetrahydrofuran (THF) Polar Aprotic66Excellent choice. Good solvency and a moderate boiling point. Must be anhydrous.
Acetonitrile (MeCN) Polar Aprotic82Good solvent, suitable for higher temperature reactions.
Toluene Nonpolar111Can be used for higher temperatures, but solubility of starting materials may be lower.

Recommendation: Anhydrous THF is often the best starting point for this type of reaction, balancing good solubility with a useful reaction temperature range.

Question 5: What are the best analytical methods to monitor the reaction and confirm the product?

Answer: A multi-pronged analytical approach is best for ensuring success.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): The most convenient method. Use a suitable mobile phase (e.g., 50:50 ethyl acetate:hexane) to separate the starting materials from the product. The product, being more polar due to the carboxylic acid, will have a lower Rf value than 3-ethylaniline.

  • Product Confirmation & Purity Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure confirmation. Key signals to look for in ¹H NMR include the amide N-H proton, aromatic protons of the ethylaniline moiety, and the aliphatic protons of the pentanoic acid backbone.

    • Infrared (IR) Spectroscopy: Useful for confirming the functional groups. Look for a strong C=O stretch for the amide (around 1650 cm⁻¹) and another for the carboxylic acid (around 1700 cm⁻¹), as well as a broad O-H stretch for the carboxylic acid.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): The best method for determining the precise purity of the final product and quantifying yield.[4]

Section 3: Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis, incorporating best practices discussed in this guide.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_analysis 4. Purification & Analysis prep_reagents Dry Solvent Purify Reagents setup Combine Aniline, Base, Solvent Under N2 Atmosphere prep_reagents->setup add_anhydride Add Anhydride Solution Dropwise at 0°C setup->add_anhydride react Warm to 60°C Stir for 4-6h add_anhydride->react monitor Monitor by TLC react->monitor quench Cool & Quench (Add Water) monitor->quench extract_acid Wash with 1M HCl quench->extract_acid extract_base Extract with NaHCO3 (aq) extract_acid->extract_base acidify Acidify Aqueous Layer with 1M HCl extract_base->acidify filter Filter & Dry Product acidify->filter purify Recrystallize filter->purify analyze Analyze by NMR, IR, MS, HPLC purify->analyze

Caption: Step-by-step workflow for the synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid.

Step-by-Step Methodology:
  • Reagent Preparation:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 3-ethylaniline (e.g., 5.0 g, 41.3 mmol) and anhydrous Tetrahydrofuran (THF, 100 mL).

    • Add triethylamine (TEA) (e.g., 4.6 g, 45.4 mmol, 1.1 equivalents). Stir the solution under a nitrogen atmosphere.

  • Reaction Execution:

    • In a separate beaker, dissolve glutaric anhydride (e.g., 4.7 g, 41.3 mmol, 1.0 equivalent) in 50 mL of anhydrous THF.

    • Cool the aniline solution to 0-5°C using an ice bath.

    • Slowly add the glutaric anhydride solution to the stirred aniline solution dropwise over 30 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, remove the ice bath and warm the reaction mixture to 60°C.

    • Maintain the reaction at 60°C for 4-6 hours. Monitor the reaction's progress by TLC until the 3-ethylaniline spot has disappeared.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.

    • Dissolve the residue in 150 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL) to remove TEA hydrochloride and any unreacted aniline.

    • Wash with brine (1 x 50 mL).

    • Extract the organic layer with saturated sodium bicarbonate solution (3 x 50 mL). The product will move to the aqueous layer.

    • Combine the aqueous layers and cool in an ice bath. Slowly acidify with 3M HCl with stirring until the pH is ~2. A white precipitate should form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with cold deionized water (2 x 30 mL), and dry under vacuum.

  • Purification and Analysis:

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 5-(3-Ethylanilino)-5-oxopentanoic acid.

    • Confirm the structure and assess purity using NMR, IR, MS, and HPLC as described in Question 5.

References

  • Vertex AI Search. (n.d.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method.
  • Quora. (2017). How aniline react with carboxylic acid and carboxylic acid derivatives?.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Chemistry LibreTexts. (2023). Making Amides from Acid Anhydrides.
  • Journal of the Chemical Society B. (1967). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether.
  • AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements.
  • Organic Syntheses. (n.d.). α-PHENYLGLUTARIC ANHYDRIDE.
  • Inspiration - Swiss Youth in Science. (2005). Optimization of a Key Step in the Synthesis of Benzocaine.

Sources

Troubleshooting low purity in 5-(3-Ethylanilino)-5-oxopentanoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(3-Ethylanilino)-5-oxopentanoic Acid Synthesis

Welcome to the technical support hub for the synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common purity issues encountered during this specific amide coupling reaction. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower your experimental success.

The synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid is typically achieved through the nucleophilic acyl substitution reaction between 3-ethylaniline and glutaric anhydride.[1][2] While seemingly straightforward, this reaction is prone to several pitfalls that can lead to low purity and yield. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Addressing Low Purity

This section provides solutions to specific problems you may encounter during the synthesis and purification of 5-(3-Ethylanilino)-5-oxopentanoic acid.

Q1: My final product is a dark, oily substance instead of a solid, and NMR analysis shows multiple impurities. What is the likely cause?

Answer: The formation of a dark, impure oil is a common issue often stemming from two primary sources: oxidation of the 3-ethylaniline starting material and the presence of residual acidic byproducts.

  • Expertise & Causality: Anilines, particularly when exposed to air and light, are susceptible to oxidation, forming highly colored polymeric impurities. Furthermore, the reaction itself produces a carboxylic acid, which can act as a catalyst for side reactions if not properly neutralized during workup.[3] The reaction of an acid anhydride with an amine generates one equivalent of a carboxylic acid for every equivalent of amide formed.[1][2][4]

  • Troubleshooting & Protocol:

    • Assess Starting Material Purity: Before starting the reaction, check the purity of your 3-ethylaniline. If it is dark or discolored, it should be purified. A simple distillation under reduced pressure is often sufficient. Store purified anilines under an inert atmosphere (nitrogen or argon) in an amber bottle to prevent oxidation.

    • Optimize Work-up Procedure: The most critical step to remove acidic byproducts and unreacted starting materials is a robust acid-base extraction.

Detailed Protocol: Acid-Base Extraction

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. This step is crucial for neutralizing and removing the glutaric acid byproduct and any unreacted glutaric anhydride. Repeat this wash until CO₂ evolution ceases.

  • To remove unreacted 3-ethylaniline, wash the organic layer with a dilute acid solution, such as 1 M hydrochloric acid (HCl). The aniline will be protonated and move into the aqueous layer.

  • Finally, wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.

  • Dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Q2: The reaction seems to stall, and I'm getting low conversion to the desired product. How can I improve the reaction yield?

Answer: Low conversion is typically due to insufficient reactivity of the starting materials or suboptimal reaction conditions. While 3-ethylaniline is reasonably nucleophilic, factors like solvent choice, temperature, and stoichiometry are critical.

  • Expertise & Causality: The reaction proceeds via nucleophilic attack of the aniline's lone pair on one of the anhydride's carbonyl carbons.[5] The rate of this reaction is influenced by the solvent's ability to stabilize the transition state and the temperature. While heating can increase the rate, it can also promote side reactions. An excess of one reagent is sometimes used to drive the reaction to completion, but using two equivalents of the amine is common to neutralize the acid byproduct, though this can complicate purification.[1]

  • Troubleshooting & Optimization:

    • Solvent Selection: Aprotic solvents are generally preferred. Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices for running the reaction at room temperature.

    • Temperature Control: The reaction is often exothermic. It's best to start the reaction at 0 °C by adding the glutaric anhydride portion-wise to a solution of the 3-ethylaniline. After the initial exotherm subsides, the reaction can be allowed to warm to room temperature and stirred for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

    • Stoichiometry: Ensure you are using an accurate 1:1 molar ratio of 3-ethylaniline to glutaric anhydride. Precisely weigh your reagents.

Q3: I've isolated a product with the correct mass, but the melting point is broad, and I suspect isomeric impurities. What could they be?

Answer: The primary isomeric impurity in this reaction is glutaramic acid, which can form if the glutaric anhydride starting material has been partially hydrolyzed to glutaric acid. The glutaric acid can then undergo a condensation reaction. Another possibility, though less common with anhydrides, is acylation at a different position if the reaction conditions are harsh.

  • Expertise & Causality: Glutaric anhydride is susceptible to hydrolysis, especially if stored improperly. The resulting glutaric acid has two carboxylic acid groups, either of which can react with the aniline, though this typically requires a coupling agent or harsher conditions than the anhydride reaction.[6]

  • Troubleshooting & Protocol:

    • Verify Anhydride Quality: Use fresh, high-purity glutaric anhydride. If you suspect it has hydrolyzed, you can check its melting point (55-57 °C) or run an IR spectrum (look for the characteristic anhydride peaks around 1860 and 1780 cm⁻¹).

    • Purification via Recrystallization: A well-executed recrystallization is the most effective method for removing minor impurities and improving the crystalline quality of your product.

Detailed Protocol: Recrystallization

  • Dissolve the crude product in a minimum amount of a hot solvent. A good starting point for this compound is a mixture of ethyl acetate and hexane.[7]

  • Heat the solution until all the solid dissolves.

  • Allow the solution to cool slowly to room temperature. Slow cooling is key to forming pure, well-defined crystals.

  • Once crystals begin to form, you can further cool the flask in an ice bath to maximize recovery.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data & Workflow Visualization

To aid in your troubleshooting, the following table summarizes the key issues and solutions.

Symptom Observed Probable Cause(s) Recommended Action(s)
Dark, oily final product1. Oxidation of 3-ethylaniline. 2. Residual acidic byproducts.1. Purify 3-ethylaniline by distillation before use. 2. Implement a thorough acid-base extraction during workup.
Low reaction conversion1. Suboptimal solvent or temperature. 2. Inaccurate stoichiometry.1. Use an aprotic solvent (DCM, THF); start at 0°C then warm to RT. 2. Carefully measure a 1:1 molar ratio of reactants.
Broad melting point / Impurities1. Hydrolyzed glutaric anhydride. 2. Incomplete removal of starting materials.1. Use fresh, high-purity glutaric anhydride. 2. Purify the final product by recrystallization.
Reaction Mechanism & Troubleshooting Logic

The following diagrams illustrate the core reaction mechanism and a logical workflow for troubleshooting purity issues.

ReactionMechanism Aniline 3-Ethylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Anhydride Glutaric Anhydride (Electrophile) Anhydride->Intermediate Product 5-(3-Ethylanilino)-5-oxopentanoic acid Intermediate->Product Collapse of Intermediate Byproduct Glutaric Acid Anion (Leaving Group) Intermediate->Byproduct Leaving Group Departure

Caption: The reaction mechanism of 5-(3-Ethylanilino)-5-oxopentanoic acid synthesis.

TroubleshootingWorkflow Start Low Purity Observed CheckSM Analyze Starting Materials (NMR, GC) Start->CheckSM CheckWorkup Review Work-up Procedure Start->CheckWorkup CheckReaction Review Reaction Conditions Start->CheckReaction PurifySM Purify Starting Material(s) (e.g., Distill Aniline) CheckSM->PurifySM Impure? ModifyWorkup Implement Acid-Base Extraction CheckWorkup->ModifyWorkup Inadequate? OptimizeReaction Adjust Temp/Solvent/Time CheckReaction->OptimizeReaction Suboptimal? FinalPurification Recrystallize Final Product PurifySM->FinalPurification ModifyWorkup->FinalPurification OptimizeReaction->FinalPurification End High Purity Product FinalPurification->End

Caption: A logical workflow for troubleshooting low product purity.

Frequently Asked Questions (FAQs)

Q: Can I use a coupling reagent like DCC instead of glutaric anhydride? A: Yes, you could use glutaric acid with a coupling reagent like dicyclohexylcarbodiimide (DCC).[8] However, this introduces other challenges, such as the removal of the dicyclohexylurea (DCU) byproduct, which is often insoluble and requires filtration. For this specific synthesis, the reaction with the anhydride is generally cleaner and more atom-economical.

Q: What analytical techniques are best for assessing the purity of the final product? A: A combination of techniques is recommended.

  • ¹H NMR: To confirm the structure and identify major impurities.

  • HPLC: To obtain a quantitative measure of purity (e.g., area percent).[9]

  • Melting Point: A sharp melting point is a good indicator of high purity.

  • LC-MS: To confirm the mass of the desired product and identify the mass of unknown impurities.

Q: Are there any safety precautions I should be aware of? A: Yes. 3-Ethylaniline is toxic and can be absorbed through the skin. Glutaric anhydride is corrosive and a lachrymator. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Chemistry of Acid Anhydrides. (2022). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Making Amides from Acid Anhydrides. (2023). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Reactions of acid anhydrides with ammonia and primary amines. (n.d.). Chemguide. Retrieved February 13, 2026, from [Link]

  • Uphill battles in amide couplings. (2014). Amphoteros. Retrieved February 13, 2026, from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Retrieved February 13, 2026, from [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2020). Organic Process Research & Development. ACS Publications. Retrieved February 13, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved February 13, 2026, from [Link]

  • Processes for the preparation of 5-hydroxy-3-oxopentanoic acid derivatives. (n.d.). Google Patents.
  • Synthesis of 3,3-dimethyl-5-oxopentanoic acid. (n.d.). PrepChem.com. Retrieved February 13, 2026, from [Link]

  • Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. (1968). Journal of the Chemical Society B: Physical Organic. RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Mechanism of acylation of aniline with acetic anhydride? (2016). Reddit. Retrieved February 13, 2026, from [Link]

  • Official Methods of Analysis, 22nd Edition (2023). AOAC International. Retrieved February 13, 2026, from [Link]

  • α-PHENYLGLUTARIC ANHYDRIDE. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]

Sources

Preventing hydrolysis of 5-(3-Ethylanilino)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(3-Ethylanilino)-5-oxopentanoic acid

Executive Summary & Diagnostic

Compound Identity: 5-(3-Ethylanilino)-5-oxopentanoic acid Chemical Class: N-Aryl glutaranilic acid derivative Primary Stability Risk: Intramolecular Cyclization (Neighboring Group Participation)

The Core Issue: Unlike standard amides, which are generally stable at neutral pH, this compound possesses a "self-destruct" mechanism. The terminal carboxylic acid group can curl back and attack the amide carbonyl, forming a cyclic glutarimide intermediate. This intermediate is unstable in water and rapidly hydrolyzes, cleaving the molecule into 3-ethylaniline and glutaric acid .

Critical Warning: This reaction is catalyzed by mild acid (pH 3–6) . Standard "acidification" protocols used to stabilize other compounds will accelerate degradation for this specific molecule.

Mechanism of Failure

To prevent hydrolysis, you must understand the invisible enemy: Neighboring Group Participation (NGP) .

In a standard amide, water must attack the carbonyl carbon—a slow process. In 5-(3-Ethylanilino)-5-oxopentanoic acid, the molecule's own tail (the carboxylate group) acts as an intramolecular nucleophile. Because the attacking group is already attached to the molecule, the "effective concentration" is extremely high, making the reaction orders of magnitude faster than simple hydrolysis.

Degradation Pathway Diagram

HydrolysisPathway Compound Active Compound (Linear Amide) TS Transition State (Intramolecular Attack) Compound->TS pH 3-6 (Rapid) Intermediate Cyclic Glutarimide (Unstable Intermediate) TS->Intermediate Cyclization Intermediate->Compound Anhydrous only Products Hydrolysis Products (Glutaric Acid + 3-Ethylaniline) Intermediate->Products H2O Attack

Figure 1: The degradation pathway driven by intramolecular catalysis. Note that the critical step is the formation of the cyclic glutarimide, which is fastest in slightly acidic conditions.

Stabilization Protocols

A. Storage (Solid State)
  • Temperature: -20°C is mandatory.

  • Atmosphere: Store under Argon or Nitrogen.

  • Desiccation: Moisture is the trigger. Use a desiccator with active silica gel or phosphorus pentoxide.

  • Form: If the compound is an oil, consider converting it to a salt (e.g., sodium salt) to increase rigidity and reduce molecular flexibility, hindering cyclization.

B. Solubilization & Usage

Do not store this compound in aqueous solution. Prepare fresh immediately before use.

ParameterRecommendationScientific Rationale
Stock Solvent DMSO (Anhydrous) Aprotic polar solvents prevent the participation of water. DMSO is preferred over ethanol to avoid transesterification.
Working Buffer PBS or HEPES (pH 7.4) Avoids the acidic window (pH 3–6) where intramolecular catalysis is fastest.
Time Window < 4 Hours Even at pH 7.4, slow hydrolysis occurs. Use immediately.
Temperature Ice Bath (4°C) Reduces kinetic energy available for the conformational change required for cyclization.
C. Step-by-Step Solubilization Guide
  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation.

  • Dissolve: Add anhydrous DMSO to achieve a 10–50 mM stock concentration. Vortex briefly.

  • Inspect: Solution should be clear. If cloudy, hydrolysis products (insoluble aniline) may be present.

  • Dilute: Add the DMSO stock dropwise to your assay buffer (pH 7.4) while stirring.

    • Note: Keep final DMSO concentration < 1% to avoid biological artifacts, unless your assay tolerates higher.

Troubleshooting & FAQs

Q1: I acidified my sample to pH 4 to improve solubility, but the activity disappeared. Why? A: You moved the system into the "Danger Zone." At pH 4, the terminal carboxyl group is in equilibrium between its protonated and deprotonated states. This specific protonation state maximizes the rate of intramolecular attack on the amide bond [1]. Never acidify this compound below pH 6.5.

Q2: The solution turned cloudy after 2 hours on the bench. A: This is likely precipitation of 3-ethylaniline . Upon hydrolysis, the aniline cleavage product is released. Unlike the parent acid, the aniline is hydrophobic and often precipitates in aqueous buffers. This is a visual indicator that your compound has degraded.

Q3: Can I autoclave a stock solution? A: Absolutely not. The combination of high heat and water provides the activation energy required for rapid cyclization and hydrolysis. Filter sterilize (0.22 µm PVDF) only.

Q4: LC-MS shows a peak with [M-18] mass. What is it? A: This is the glutarimide intermediate (loss of water, H₂O = 18 Da). It confirms that cyclization is occurring. If you see this, your sample is actively degrading.

Q5: Can I use Tris buffer? A: Tris is acceptable, but be aware that primary amines in Tris can theoretically react with the cyclic anhydride-like intermediate if it forms, creating a new impurity. Phosphate or HEPES are safer choices as they are non-nucleophilic.

References

  • Kirby, A. J., & Lancaster, P. W. (1972). Structure and efficiency in intramolecular and enzymatic catalysis. Catalysis of amide hydrolysis by the carboxy-group of substituted maleamic acids. Journal of the Chemical Society, Perkin Transactions 2, (9), 1206-1214.

  • Bowden, K. (1993). Intramolecular catalysis: The hydrolysis of amides and esters. Chemical Society Reviews, 24(6), 431-432. (General mechanism of neighboring group participation).[1][2][3]

  • Brown, J., et al. (1976). Intramolecular catalysis of amide hydrolysis by the carboxy-group. Journal of the Chemical Society, Perkin Transactions 2.[4]

  • PubChem. 5-Oxopentanoate (Conjugate base structure and properties).

Sources

Optimization of reaction temperature for 5-(3-Ethylanilino)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid. It addresses common experimental challenges through detailed troubleshooting guides and frequently asked questions, ensuring scientific integrity and practical, field-proven insights.

Introduction to the Synthesis

The synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid is a critical step in various research and development pipelines. The primary reaction involves the nucleophilic acyl substitution of glutaric anhydride with 3-ethylaniline. This process, while straightforward in principle, is sensitive to reaction conditions, particularly temperature. Optimal temperature control is paramount to maximize yield, minimize side-product formation, and ensure the desired product's purity.

The reaction proceeds via the nucleophilic attack of the amine group of 3-ethylaniline on one of the carbonyl carbons of glutaric anhydride. This opens the anhydride ring to form the desired amide product.[1]

Reaction Pathway Diagram

Reaction_Pathway cluster_reactants Reactants cluster_product Product Glutaric_Anhydride Glutaric Anhydride Target_Product 5-(3-Ethylanilino)-5-oxopentanoic acid Glutaric_Anhydride->Target_Product Nucleophilic Acyl Substitution 3-Ethylaniline 3-Ethylaniline 3-Ethylaniline->Target_Product

Caption: Reaction pathway for the synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the reaction between glutaric anhydride and 3-ethylaniline?

A1: The reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the 3-ethylaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the glutaric anhydride. This leads to the opening of the anhydride ring and the formation of an amide bond.[1]

Q2: Why is temperature a critical parameter in this synthesis?

A2: Temperature significantly influences the reaction rate and the formation of potential side products. Insufficient temperature can lead to a slow or incomplete reaction, resulting in low yields. Conversely, excessively high temperatures can promote side reactions, such as the formation of an imide, or degradation of the starting materials or product.[2]

Q3: What are the common side products in this reaction?

A3: A potential side product is the corresponding imide, which can form if the reaction is heated for an extended period.[2] Additionally, unreacted starting materials will be present if the reaction does not go to completion. The presence of water can also lead to the hydrolysis of glutaric anhydride back to glutaric acid.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid.

Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or No Product Yield 1. Insufficient Reaction Temperature: The activation energy for the reaction has not been overcome. 2. Presence of Moisture: Water can hydrolyze the glutaric anhydride, rendering it unreactive towards the amine.[1][3] 3. Deactivated Amine: If the reaction medium is acidic, the amine can be protonated, making it non-nucleophilic.[3]1. Optimize Temperature: Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction by TLC. 2. Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Store glutaric anhydride in a desiccator. 3. Ensure Neutral or Basic Conditions: If an acidic solvent is used, consider adding a non-nucleophilic base to neutralize any acid and free the amine.
Presence of Multiple Spots on TLC (Impure Product) 1. Incomplete Reaction: Both starting materials and product are present. 2. Side Product Formation: High temperatures may have led to the formation of an imide.[2]1. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or slightly increase the temperature to drive it to completion. 2. Control Temperature: Maintain the reaction at the optimized temperature to avoid side reactions. If imide formation is suspected, consider running the reaction at a lower temperature for a longer time.
Difficulty in Product Isolation/Purification 1. Product is an Oil: The product may not crystallize easily. 2. Emulsion during Work-up: The product may act as a surfactant, leading to the formation of an emulsion during aqueous extraction.1. Purification by Chromatography: If crystallization is unsuccessful, purify the product using column chromatography on silica gel. 2. Break Emulsion: Add a saturated brine solution during the work-up to increase the ionic strength of the aqueous layer and break the emulsion.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Low_Yield Low or No Yield Start->Low_Yield Impure_Product Impure Product (TLC) Start->Impure_Product Check_Temp Is Temperature Optimized? Low_Yield->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Moisture Anhydrous Conditions Used? Check_Temp->Check_Moisture Yes Increase_Temp->Check_Moisture Use_Anhydrous Implement Anhydrous Techniques Check_Moisture->Use_Anhydrous No Check_pH Is Amine Protonated? Check_Moisture->Check_pH Yes Use_Anhydrous->Check_pH Add_Base Add Non-Nucleophilic Base Check_pH->Add_Base Yes Successful_Synthesis Successful_Synthesis Check_pH->Successful_Synthesis No Add_Base->Successful_Synthesis Check_Reaction_Time Reaction Complete? Impure_Product->Check_Reaction_Time Increase_Time Increase Reaction Time Check_Reaction_Time->Increase_Time No Check_Side_Products Side Products Present? Check_Reaction_Time->Check_Side_Products Yes Increase_Time->Check_Side_Products Lower_Temp Lower Temperature Check_Side_Products->Lower_Temp Yes Check_Side_Products->Successful_Synthesis No Lower_Temp->Successful_Synthesis

Caption: A workflow for troubleshooting common issues in the synthesis.

Experimental Protocol: Optimization of Reaction Temperature

This protocol provides a step-by-step methodology for the synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid, with a focus on optimizing the reaction temperature.

Materials:

  • Glutaric anhydride (CAS: 108-55-4)[4]

  • 3-Ethylaniline

  • Anhydrous toluene (or another suitable aprotic solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add glutaric anhydride (1.0 eq) and anhydrous toluene. Begin stirring to dissolve the solid.

  • Initiation: Once the glutaric anhydride has dissolved, add 3-ethylaniline (1.0 eq) to the reaction mixture.

  • Temperature Optimization: Heat the reaction mixture to the desired temperature and maintain it for a set period (e.g., 2-4 hours). Monitor the reaction progress by TLC. It is recommended to run small-scale trials at different temperatures to determine the optimum.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[5]

Data Presentation: Temperature Optimization Trials

TrialTemperature (°C)Reaction Time (h)ObservationsYield (%)
125 (Room Temp)4Slow reaction, significant starting material remaining.< 20
2504Increased product formation, some starting material remains.~50
3702Good conversion to product, minimal starting material.> 85
4902Fast reaction, potential for minor side product formation.> 90
5110 (Reflux in Toluene)2Complete conversion, but increased likelihood of side products.Variable

Note: The optimal temperature will provide the highest yield of the pure product in a reasonable timeframe. Based on the hypothetical data above, 70-90°C appears to be a good starting range for optimization.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • Organic Syntheses. (n.d.). β-METHYLGLUTARIC ANHYDRIDE.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
  • Reddit. (2021, October 20).
  • Google Patents. (n.d.). EP0318197A2 - A process of preparing glutaric-anhydride-containing copolymers.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis of Glutaric Anhydride.
  • ResearchGate. (n.d.). Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine, and Further Transformations to New Substituted Piperidin-2-ones.
  • Reactory. (n.d.). Reactions of Acid Anhydrides.
  • BOC Sciences. (2024, March 29).
  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Organic Syntheses. (n.d.). α-PHENYLGLUTARIC ANHYDRIDE.
  • PubChem. (n.d.). Glutaric anhydride.
  • Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides.
  • Chemistry LibreTexts. (2021, August 16).
  • Organic Syntheses. (n.d.). Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole).
  • Elsevier. (n.d.). Isothermal and dynamic thermogravimetric analysis of deep eutectic solvents.
  • Google Patents. (n.d.).
  • YouTube. (2021, April 13).
  • Scribd. (n.d.).
  • RIA-UTN. (n.d.). Theoretical Study of Acid Acetylation of Aniline S.Caglieri , G. Servetti and E. Picco.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). EP2208724B1 - Process for purification of latanoprost, synthetic analogue of prostaglandin PGF 2alfa.
  • Google Patents. (n.d.). AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
  • PMC. (n.d.). Room-Temperature Decomposition of the Ethaline Deep Eutectic Solvent.
  • Research Results in Pharmacology. (2024, June 30). Identification and synthesis of metabolites of the new 4.

Sources

Removal of unreacted starting materials from 5-(3-Ethylanilino)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(3-Ethylanilino)-5-oxopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. The synthesis of this target molecule, an amide, typically involves the reaction of 3-ethylaniline and glutaric anhydride.[1] This guide will focus on the effective removal of unreacted starting materials to yield a high-purity final product.

Understanding the Core Challenge: The Reactants and the Product

The primary challenge in this purification is the separation of the desired product, a carboxylic acid-containing amide, from the basic starting material, 3-ethylaniline, and the acidic starting material, glutaric anhydride (which may be present as glutaric acid post-reaction). Their distinct chemical properties are the key to a successful purification strategy.

CompoundMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Key Characteristics
3-Ethylaniline (Starting Material) 121.18212-8Basic aromatic amine.[2][3]
Glutaric Anhydride (Starting Material) 114.10150 (at 10 mmHg)50-55Reactive cyclic anhydride, hydrolyzes to glutaric acid.[4][5]
5-(3-Ethylanilino)-5-oxopentanoic acid (Product) 235.28--Amide with a terminal carboxylic acid.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My crude product is contaminated with a significant amount of unreacted 3-ethylaniline. What is the most effective way to remove it?

A1: Acidic Liquid-Liquid Extraction is the gold standard for removing basic impurities like 3-ethylaniline.

The underlying principle of this technique is the conversion of the basic 3-ethylaniline into its water-soluble salt by reaction with an acid.[6][7] This allows for its selective removal from the organic layer, where your less polar product, 5-(3-Ethylanilino)-5-oxopentanoic acid, will preferentially reside.

Detailed Protocol for Acidic Extraction:
  • Dissolution: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl).[8] The basic 3-ethylaniline will react with the HCl to form 3-ethylanilinium chloride, which is soluble in the aqueous layer.

  • Separation: Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate fully. The aqueous layer, now containing the amine salt, can be drained off.

  • Repeat: Repeat the acid wash one or two more times to ensure complete removal of the amine.

  • Neutralizing Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual acid and reduce the amount of dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your crude product, now free of the amine impurity.

Q2: After the acidic wash, I suspect there is still unreacted glutaric acid in my product. How can I remove this?

A2: A subsequent basic liquid-liquid extraction is highly effective for removing acidic impurities like glutaric acid.

Similar to the acidic wash, this method relies on converting the acidic impurity into a water-soluble salt.[9]

Detailed Protocol for Basic Extraction:
  • Redissolve (if necessary): Ensure your product is dissolved in a suitable organic solvent as in the previous step.

  • Base Wash: Wash the organic layer with a dilute aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃). The glutaric acid will be deprotonated to form sodium glutarate, which is soluble in the aqueous layer. A weak base like sodium bicarbonate is generally preferred to avoid potential hydrolysis of the amide product, which could occur with a strong base like sodium hydroxide (NaOH).

  • Separation: Separate the layers as described previously.

  • Repeat: Perform the basic wash one to two more times.

  • Final Wash and Dry: Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate to obtain your purified product.

Q3: I've performed the extractions, but my product still shows minor impurities on a TLC plate. What is the next step for achieving high purity?

A3: For high-purity requirements, flash column chromatography or recrystallization are the recommended subsequent steps.

Flash Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase.[10] For your product, a carboxylic acid, adding a small amount of a volatile acid like acetic or formic acid to the mobile phase can improve peak shape and separation by suppressing the ionization of the carboxylic acid group.[10]

Recrystallization: This is a powerful purification technique for solid compounds.[11] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly.[11] The desired compound should be less soluble in the cold solvent and will crystallize out, leaving the impurities dissolved in the solvent.[12]

Considerations for Recrystallization:
  • Solvent Selection: The ideal solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[11] Common solvents to screen for amides and carboxylic acids include ethanol, acetonitrile, or mixtures containing ethyl acetate and hexanes.[13][14]

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent.[11] If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities and then perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[11]

Workflow for Purification

Purification Workflow cluster_extraction Liquid-Liquid Extraction cluster_polishing Final Polishing crude Crude Reaction Mixture (in Organic Solvent) acid_wash Acid Wash (1M HCl) crude->acid_wash Remove 3-Ethylaniline base_wash Base Wash (Sat. NaHCO3) acid_wash->base_wash Remove Glutaric Acid chromatography Flash Chromatography base_wash->chromatography For high purity recrystallization Recrystallization base_wash->recrystallization For crystalline solids pure_product Pure Product chromatography->pure_product Isolate Fractions recrystallization->pure_product Collect Crystals

Caption: Purification workflow for 5-(3-Ethylanilino)-5-oxopentanoic acid.

Frequently Asked Questions (FAQs)

Q: Can I use scavenger resins to remove unreacted 3-ethylaniline?

A: Yes, scavenger resins are an excellent alternative, especially for smaller-scale reactions or high-throughput synthesis.[15][16][17] These are solid-supported reagents that react with and bind to specific types of molecules.[16] For removing a primary amine like 3-ethylaniline, an isocyanate or sulfonyl chloride-functionalized resin would be effective.[18] The key advantage is the simple filtration-based workup.[19][20]

Q: My product is an oil and will not crystallize. What are my options?

A: If your product is a persistent oil, flash column chromatography is the most suitable method for purification.[21] If the oil is highly viscous, you may need to dissolve it in a small amount of a strong solvent (like dichloromethane) before loading it onto the column.

Q: How do I confirm the purity of my final product?

A: Purity should be assessed using a combination of analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods. Mass Spectrometry (MS) will confirm the molecular weight of your product.

Q: Are there any specific safety precautions I should take?

A: Yes. 3-Ethylaniline is toxic if inhaled, ingested, or in contact with skin.[3] Glutaric anhydride is a moisture-sensitive irritant.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References
  • Vertex AI Search. (n.d.). The Chemical Properties and Applications of 3-Ethylaniline (CAS 587-02-0).
  • Fiveable. (n.d.). Glutaric anhydride Definition. Organic Chemistry II Key Term.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.
  • ChemicalBook. (2026, January 13). 3-ETHYLANILINE | 587-02-0.
  • LookChem. (n.d.). Cas 108-55-4, Glutaric anhydride.
  • ChemBK. (2024, April 9). 3-ETHYLANILINE.
  • Chem-Impex. (n.d.). Glutaric anhydride.
  • ChemicalBook. (n.d.). Glutaric anhydride CAS#: 108-55-4.
  • Reddit. (2020, March 28). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?
  • TRIGON Chemie. (n.d.). Glutaric anhydride.
  • Cheméo. (n.d.). Chemical Properties of Aniline, 3-ethyl- (CAS 587-02-0).
  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • PubChem. (n.d.). 3-Ethylaniline.
  • Amerigo Scientific. (n.d.). Scavenger Resins.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Unknown. (n.d.). RECRYSTALLISATION.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • Google Patents. (n.d.). Crystallization method for organic acid or organic acid ester (JPH0592102A).
  • Supra Sciences. (n.d.). Solid-Supported Scavengers.
  • Google Patents. (n.d.). Scavenger resin and processes for the use thereof (US6897262B2).
  • Unknown. (2021, July 16). Experimental No. (4) Recrystallization.
  • Unknown. (n.d.). Recrystallization and Crystallization.
  • Reddit. (2020, August 7). Looking for some advice for purification of diamide.
  • Columbia University. (n.d.). solid-liquid extraction.
  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523.
  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Synfacts, 2013(07), 0759.
  • Unknown. (n.d.). Liquid/liquid Extraction.
  • Wikipedia. (n.d.). Scavenger resin.
  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?
  • ResearchGate. (2016, January 8). Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction.
  • Unknown. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?
  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography.
  • Hawach Scientific. (2025, February 11). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase.
  • PrepChem.com. (n.d.). Synthesis of 3,3-dimethyl-5-oxopentanoic acid.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Purification of Carboxylic Acids from Carbonylation.
  • Google Patents. (n.d.). Processes for the preparation of 5-hydroxy-3-oxopentanoic acid derivatives (EP1104750A1).
  • Google Patents. (n.d.). Novel preparation method of Ezetimibe (CN101423515A).

Sources

Addressing discoloration during 5-(3-Ethylanilino)-5-oxopentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly discoloration, during this common amidation reaction. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to proactively mitigate these issues in your work.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter during the synthesis. The answers are structured to help you diagnose the issue and take immediate corrective action.

Question 1: My 3-ethylaniline starting material is yellow or brown, not colorless. Can I still use it?

Answer: It is strongly advised against using discolored 3-ethylaniline without purification. The yellow or brown hue is a clear indicator of oxidation, which forms highly colored polymeric and quinone-imine impurities.[1] These impurities can be carried through the reaction, complicating your purification process and potentially lowering your final yield.

  • Causality: Anilines are electron-rich aromatic compounds that are highly susceptible to air oxidation, a process often accelerated by light and trace metal contaminants.[2][3] The lone pair of electrons on the nitrogen atom facilitates the formation of radical cations that can dimerize or polymerize into complex, conjugated systems responsible for the color.

  • Recommended Action: Purification Protocol

    • Vacuum Distillation: This is the most effective method for purifying 3-ethylaniline.

    • Place the discolored aniline in a round-bottom flask suitable for distillation.

    • Add a few boiling chips and connect it to a vacuum distillation apparatus.

    • Apply vacuum and gently heat the flask. Collect the fraction that distills at the correct boiling point for 3-ethylaniline (approx. 215-216 °C at atmospheric pressure; this will be significantly lower under vacuum).

    • The purified aniline should be a colorless to very pale yellow liquid.

    • Storage: Store the purified aniline under an inert atmosphere (argon or nitrogen), in an amber vial or a flask wrapped in aluminum foil to protect it from light, and preferably in a refrigerator or freezer to slow down degradation.[4]

Question 2: My reaction mixture turned dark red/brown immediately after I added the coupling agent (e.g., HATU, HBTU) and an amine base (e.g., DIPEA). Is the reaction failing?

Answer: Not necessarily. This is a very common observation in amide coupling reactions, especially when using uronium-based coupling agents like HATU or HBTU with anilines.[5] The intense color change is often due to the formation of colored byproducts and charge-transfer complexes, not necessarily the failure of your primary reaction.

  • Causality:

    • Coupling Reagent Byproducts: Uronium salts react with the carboxylate of your pentanoic acid to form an activated ester. In the presence of a tertiary amine base like DIPEA, side reactions can occur, leading to the formation of guanidinium byproducts that are often highly colored.[5][6]

    • Charge-Transfer Complexes: Aromatic systems that are electron-rich (like 3-ethylaniline) can form transient, colored charge-transfer complexes with electron-deficient species, such as the activated ester or the coupling agent itself.[5]

  • Recommended Actions:

    • Continue the Reaction: Allow the reaction to proceed as planned. The formation of the desired amide is often kinetically competitive with these side reactions.

    • Temperature Control: To minimize the formation of these byproducts in future experiments, control the temperature. Pre-cool the solution of glutaric acid and 3-ethylaniline to 0 °C in an ice bath before slowly adding the base and coupling agent. Maintaining a lower temperature can temper the rate of side reactions.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of your starting materials and the formation of your product, rather than relying on the color of the reaction mixture as an indicator of success.

Logical Flow for Discoloration Causes

The following diagram illustrates the primary pathways leading to discoloration during the synthesis.

G cluster_causes Primary Causes of Discoloration cluster_pathways Degradation Pathways cluster_result Result A 3-Ethylaniline Starting Material P1 Oxidation (Air, Light, Heat) A->P1 B Coupling Reagents & Base (e.g., HATU, DIPEA) P2 Side Reactions & Byproduct Formation B->P2 C Reaction Conditions C->P1 C->P2 P3 Solvent Impurities (e.g., Amines in DMF) C->P3 R1 Colored Impurities (Quinone-imines, Conjugated Systems) P1->R1 P2->R1 P3->R1 G start Discolored Crude Product Obtained wash Perform Acid-Base Wash (1M HCl, Sat. NaHCO₃) start->wash check1 Is the product still colored? wash->check1 charcoal Perform Activated Carbon (Charcoal) Treatment check1->charcoal Yes check2 Is the product pure by TLC/LCMS? check1->check2 No charcoal->check2 end Pure, Colorless Product check2->end Yes impure Product still impure check2->impure No recryst Recrystallize recryst->end column Perform Silica Gel Chromatography column->end impure->recryst If Solid impure->column If Oil or Recryst. Fails

Sources

Stability of 5-(3-Ethylanilino)-5-oxopentanoic acid in solution over time

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(3-Ethylanilino)-5-oxopentanoic acid

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(3-Ethylanilino)-5-oxopentanoic acid. Due to the specific nature of this compound, this document synthesizes foundational chemical principles with established stability testing protocols to address potential challenges encountered during its handling, storage, and experimental use. Our goal is to equip you with the knowledge to anticipate instability, troubleshoot degradation, and ensure the integrity of your results.

The core structure of 5-(3-Ethylanilino)-5-oxopentanoic acid contains two primary functional groups susceptible to degradation: an amide linkage and an aromatic aniline moiety . Understanding the vulnerabilities of these groups is key to maintaining the compound's stability in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Loss of Potency or Inconsistent Results in Aqueous Buffers

Question: My stock solution of 5-(3-Ethylanilino)-5-oxopentanoic acid, prepared in a common biological buffer (e.g., PBS, pH 7.4), appears to lose its efficacy over a short period. What is the likely cause?

Answer: The most probable cause is the hydrolysis of the amide bond. Amide bonds can be cleaved by water, a reaction that is significantly catalyzed by acidic or basic conditions.[1][2][3] While the reaction is often slower at neutral pH compared to extremes, it can still occur over time, especially at elevated temperatures (e.g., 37°C incubation).[1][2]

  • Mechanism of Degradation: The amide linkage will hydrolyze to yield 3-ethylaniline and glutaric acid. This breakdown is often irreversible under typical experimental conditions.[4]

  • Troubleshooting Steps:

    • Confirm Degradation: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze your stock solution. Compare a freshly prepared sample with an aged one. The appearance of new peaks corresponding to the degradation products and a decrease in the parent compound's peak area will confirm hydrolysis.

    • pH Optimization: If your experimental conditions permit, prepare solutions in a buffer with a pH closer to neutral (pH 6-7), where amide hydrolysis is generally minimized.[1][2]

    • Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to drastically reduce the rate of hydrolysis. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • Solvent Choice: For long-term storage, consider using an anhydrous aprotic organic solvent such as DMSO or DMF, and only dilute into your aqueous buffer immediately before the experiment.

Issue 2: Solution Turning Yellow or Brown Over Time

Question: I dissolved 5-(3-Ethylanilino)-5-oxopentanoic acid in a solvent, and after a few hours/days of exposure to lab lighting, the solution has developed a distinct yellow or brown tint. Is this a sign of degradation?

Answer: Yes, this is a classic indicator of aniline oxidation. The aniline portion of the molecule is electron-rich and susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal contaminants.[5] This process forms highly colored polymeric impurities or quinone-like structures.[5][6]

  • Mechanism of Degradation: The oxidation of anilines is a complex process that can lead to a variety of colored products, including azoxybenzenes and polyanilines.[5][7][8] This reaction is often autocatalytic and accelerated by light.

  • Troubleshooting Steps:

    • Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil to protect them from light.

    • De-gas Solvents: For sensitive experiments, sparging your aqueous buffers with an inert gas like nitrogen or argon before adding the compound can help remove dissolved oxygen and slow the oxidation rate.

    • Use High-Purity Solvents: Ensure you are using high-purity or HPLC-grade solvents to minimize the presence of metal ion contaminants that can catalyze oxidation.

    • Consider Antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant may be beneficial, though this should be validated to ensure it does not interfere with your assay.

Issue 3: Unexpected Peaks in HPLC/LC-MS Analysis

Question: I'm running QC on my compound and see new peaks that were not present in the initial analysis. How can I identify them?

Answer: The appearance of new peaks strongly suggests degradation. Based on the structure of 5-(3-Ethylanilino)-5-oxopentanoic acid, the primary degradation products will result from hydrolysis or oxidation.

  • Expected Degradation Products:

    • Hydrolysis: Expect to see peaks for 3-ethylaniline and glutaric acid .

    • Oxidation: Oxidation products are often numerous and can include N-oxides, hydroxylated species, and dimers. These can be more difficult to identify without specific standards.

  • Identification Strategy:

    • High-Resolution Mass Spectrometry (HRMS): This is the most powerful tool for this task. By obtaining an accurate mass for the new peaks, you can predict their elemental composition and match it to the expected degradation products.[9]

    • Tandem MS (MS/MS): Fragmenting the parent ion and the unknown peaks can reveal structural information. The degradation products should have fragmentation patterns related to the parent molecule.

    • Forced Degradation Study: Intentionally degrade the compound under harsh conditions (e.g., strong acid, strong base, hydrogen peroxide, intense light) to generate the degradation products in higher concentrations, making them easier to isolate and characterize.[10] This is a standard practice in pharmaceutical stability testing.[11][12][13]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Degradation Products P 5-(3-Ethylanilino)-5-oxopentanoic acid C Acid (H⁺) or Base (OH⁻) Temperature, Time P->C W H₂O W->C D1 3-Ethylaniline C->D1 Amide Bond Cleavage D2 Glutaric Acid C->D2 Amide Bond Cleavage

Caption: Predicted hydrolytic degradation of the parent compound.

Experimental Protocol: Solution Stability Assessment

This protocol outlines a systematic approach to quantify the stability of 5-(3-Ethylanilino)-5-oxopentanoic acid in a specific solution.

Objective: To determine the rate of degradation of the compound under defined conditions (e.g., specific buffer, temperature, and light exposure).

Methodology: High-Performance Liquid Chromatography (HPLC-UV).

Materials:

  • 5-(3-Ethylanilino)-5-oxopentanoic acid

  • HPLC-grade solvent for stock solution (e.g., DMSO)

  • Experimental buffer (e.g., PBS, pH 7.4)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Temperature-controlled incubator and/or light box

  • Amber and clear HPLC vials

Procedure:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution (e.g., 10 mM) in an anhydrous aprotic solvent like DMSO. This is your T=0 reference .

  • Preparation of Test Samples:

    • Dilute the stock solution into your chosen aqueous buffer to the final experimental concentration (e.g., 100 µM).

    • Dispense this solution into multiple sets of vials for each condition being tested:

      • Condition 1 (Control): Amber vial, stored at 4°C.

      • Condition 2 (Accelerated): Amber vial, stored at 37°C.

      • Condition 3 (Photostability): Clear vial, stored at room temperature under controlled lab lighting.

  • Time-Point Analysis:

    • Immediately after preparation, inject a sample from the control condition into the HPLC. This is your T=0 measurement.

    • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove a vial from each condition for analysis.

    • The frequency of testing should be sufficient to establish a clear degradation profile.[11][14]

  • HPLC Analysis:

    • Develop an HPLC method that provides good separation between the parent compound and any potential degradation products.

    • Monitor at a wavelength where the parent compound has strong absorbance.

    • Record the peak area of the parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of compound remaining versus time for each condition.

    • This data will allow you to determine the half-life (t½) of the compound under each condition and establish appropriate storage and handling procedures.

G cluster_conditions Incubate Under Test Conditions start Start: Prepare Stock (e.g., 10 mM in DMSO) prep_samples Dilute to Final Conc. in Aqueous Buffer start->prep_samples t0_analysis T=0 Analysis (HPLC) prep_samples->t0_analysis cond1 Condition 1 (e.g., 4°C, Dark) prep_samples->cond1 cond2 Condition 2 (e.g., 37°C, Dark) prep_samples->cond2 cond3 Condition 3 (e.g., RT, Light) prep_samples->cond3 data_analysis Calculate % Remaining Plot Degradation Curve t0_analysis->data_analysis time_points Analyze at Time Points (T=1, 4, 8, 24h...) cond1->time_points cond2->time_points cond3->time_points time_points->data_analysis end End: Determine Shelf-Life & Optimal Conditions data_analysis->end

Caption: General workflow for a solution-based stability study.

Summary of Recommendations

IssuePrimary CausePreventative Measures
Loss of Activity Amide HydrolysisPrepare fresh solutions daily from frozen, anhydrous stock. Store aliquots at -20°C or -80°C. Avoid pH extremes.
Solution Discoloration Aniline OxidationProtect solutions from light using amber vials. Store under an inert atmosphere for maximum stability. Use high-purity solvents.
Inconsistent Data General DegradationAlways use a consistent, validated protocol for solution preparation and storage. Run a quick stability check (as outlined above) in any new buffer system before beginning large-scale experiments.

References

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. [Link]

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids. [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. [Link]

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Journal of Supercritical Fluids. [Link]

  • Oxidation of Aniline using Different Reaction Pathways. Asian Publication Corporation. [Link]

  • (A) Traditional reaction mechanism for aniline oxidation, (B) Proposed... ResearchGate. [Link]

  • Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

  • Aniline - Wikipedia. Wikipedia. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]

  • Guidelines for Pharmaceutical Stability Study. Pharmaguideline. [Link]

  • 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]

  • mechanism of amide hydrolysis. YouTube. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. National Pharmaceutical Regulatory Agency (NPRA), Malaysia. [Link]

  • Stability Testing for Pharmaceutical Drug Products. Vici Health Sciences. [Link]

  • Lifitegrast Degradation: Products and Pathways. PMC - NIH. [Link]

  • Degradation products of mycophenolate mofetil in aqueous solution. PubMed. [Link]

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Technical Support Center: Purification of Crude 5-(3-Ethylanilino)-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for the purification of crude 5-(3-Ethylanilino)-5-oxopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges of purifying this amido-acid derivative. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your experimental work.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the structural and physicochemical properties of 5-(3-Ethylanilino)-5-oxopentanoic acid. This molecule possesses both an amide and a carboxylic acid functional group, imparting a degree of polarity and the potential for hydrogen bonding. The ethylanilino group introduces a nonpolar aromatic character. This amphipathic nature dictates its solubility and chromatographic behavior.

Table 1: Estimated Physicochemical Properties of 5-(3-Ethylanilino)-5-oxopentanoic acid

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular FormulaC13H17NO3-
Molecular Weight~235.28 g/mol Influences diffusion and chromatographic mobility.
Acidity (pKa)~4-5 (Carboxylic Acid)Enables manipulation of solubility through pH adjustment for extractions.
PolarityModerately PolarInfluences choice of chromatographic stationary and mobile phases, as well as recrystallization solvents.
SolubilityLikely soluble in polar organic solvents (e.g., methanol, ethanol, acetone) and aqueous base. Limited solubility in nonpolar solvents (e.g., hexanes) and water at neutral or acidic pH.[1]Guides solvent selection for recrystallization and chromatography.

II. Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during the purification of crude 5-(3-Ethylanilino)-5-oxopentanoic acid in a question-and-answer format.

Recrystallization Issues

Q1: My compound "oils out" instead of crystallizing during recrystallization. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with moderately polar compounds that have relatively low melting points or when the cooling process is too rapid.[2]

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-dissolve the oil by heating the solution and adding a small amount of additional "good" solvent (the solvent in which the compound is more soluble). This increases the saturation temperature and may prevent premature precipitation.[2]

  • Slow Cooling is Crucial: Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. Do not immediately place it in an ice bath. Slow cooling provides the necessary time for crystal lattice formation.[3]

  • Scratch the Inner Surface: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth to begin.[2][3]

  • Introduce a Seed Crystal: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, saturated solution. This will act as a template for further crystallization.[3]

  • Re-evaluate Your Solvent System: If oiling persists, your chosen solvent or solvent mixture may not be ideal. Consider a solvent system with a lower boiling point or a different polarity. A good starting point is to test the solubility of your crude product in a variety of solvents (see Table 2).

Table 2: Common Solvents for Recrystallization of Amido-Acids [4][5]

Solvent SystemPolarityBoiling Point (°C)Comments
Ethanol/WaterPolarVariesA good starting point. Dissolve in hot ethanol and add hot water dropwise until turbidity persists, then clarify with a few drops of hot ethanol.
Acetone/HexaneModerateVariesDissolve in hot acetone and add hexane until cloudy.[4]
Ethyl Acetate/HexaneModerateVariesSimilar to acetone/hexane, but ethyl acetate is less polar.
IsopropanolPolar82.6Can be a good single-solvent choice.[6]
Acetic Acid/WaterPolarVariesThe acidic nature can improve the solubility of the carboxylic acid group.[5]

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A2: This typically indicates that the solution is not supersaturated, meaning too much solvent was used initially.

Troubleshooting Steps:

  • Concentrate the Solution: Gently heat the solution to boil off some of the solvent. Be careful not to boil it to dryness. Once the volume is reduced, allow it to cool slowly again.[2]

  • Induce Crystallization: Once the solution is concentrated and cooled, try scratching the flask or adding a seed crystal as described in the previous answer.[2][3]

Q3: My final product after recrystallization is still impure. How can I improve the purity?

A3: Impurities can be trapped within the crystal lattice if crystallization occurs too quickly or if the chosen solvent does not effectively differentiate between the product and the impurities.

Troubleshooting Steps:

  • Perform a Second Recrystallization: A second recrystallization is often necessary to achieve high purity.

  • Use Decolorizing Carbon: If your product has a colored impurity, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb the colored compounds.[7][8] Use charcoal sparingly, as it can also adsorb your product, reducing the yield.

  • Hot Filtration: If your crude material contains insoluble impurities, you must perform a hot gravity filtration to remove them before allowing the solution to cool and crystallize.[7]

Workflow for a Successful Recrystallization

Recrystallization_Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filter cool_slowly Cool Slowly to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A generalized workflow for the recrystallization process.

Column Chromatography Issues

Q1: My compound is not moving from the origin (streaking at the baseline) on the TLC plate, even with a highly polar mobile phase.

A1: This is a common issue with acidic compounds on silica gel. The acidic silanol groups on the silica surface can strongly interact with your carboxylic acid, causing it to stick to the stationary phase.

Troubleshooting Steps:

  • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase. This will protonate the silanol groups and your carboxylic acid, reducing the strong ionic interactions and allowing your compound to elute.[9][10]

  • Consider a Different Stationary Phase: If acidifying the mobile phase is not effective or if your compound is sensitive to acid, you might consider using a different stationary phase like alumina (neutral or basic) or reverse-phase silica (C18).[11]

  • Use a More Polar Solvent System: While you may have tried polar solvents, consider systems with hydrogen bond-accepting capabilities, such as methanol or isopropanol, in your eluent. A common polar system is a gradient of methanol in dichloromethane.

Q2: My compound elutes as a broad, tailing peak during column chromatography.

A2: Peak tailing for acidic compounds on silica is often due to the same strong interactions mentioned above.

Troubleshooting Steps:

  • Acidify the Mobile Phase: As with the previous issue, adding a small amount of acid to the mobile phase is the most common and effective solution to improve peak shape for acidic analytes.[9]

  • Optimize Loading: Overloading the column can lead to peak broadening and tailing. Ensure you are not loading too much crude material relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

  • Use a Guard Column: If you are using HPLC, a guard column can help protect your analytical column from strongly retained impurities that might contribute to peak shape issues.[9]

Decision Tree for Purification Method Selection

Purification_Selection start Crude Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_oil Crude product is an oil is_solid->is_oil No is_pure Is the product pure (by TLC, NMR, etc.)? try_recrystallization->is_pure column_chromatography Perform Column Chromatography is_pure->column_chromatography No end Pure Product is_pure->end Yes column_chromatography->end is_oil->column_chromatography

Caption: A decision tree to guide the selection of an appropriate purification method.

Liquid-Liquid Extraction Issues

Q1: I'm trying to perform an acid-base extraction, but I'm getting a persistent emulsion at the interface.

A1: Emulsions are common when extracting solutions with similar densities or when vigorous shaking introduces fine droplets that are slow to coalesce.

Troubleshooting Steps:

  • "Break" the Emulsion:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, helping to break up the emulsion.

    • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite or glass wool can sometimes help.

    • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.

Q2: My product is not fully extracting into the aqueous basic layer.

A2: This could be due to insufficient base or the organic solvent having a high affinity for the deprotonated form of your compound.

Troubleshooting Steps:

  • Check the pH: Ensure the pH of the aqueous layer is at least 2 pH units above the pKa of the carboxylic acid (~pH 6-7 or higher). Use a pH strip to verify.

  • Use a More Polar Organic Solvent: If you are using a very nonpolar solvent like hexanes, your deprotonated, more polar product may have limited solubility. Consider switching to a more polar, water-immiscible solvent like ethyl acetate or dichloromethane.

  • Perform Multiple Extractions: Perform two to three extractions with smaller volumes of the aqueous base rather than one large extraction. This is more efficient at removing the product from the organic layer.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 5-(3-Ethylanilino)-5-oxopentanoic acid?

A1: Common impurities often arise from the starting materials or side reactions during the synthesis. Without knowing the specific synthetic route, potential impurities could include:

  • Unreacted 3-ethylaniline.

  • Unreacted glutaric anhydride or a related starting material.

  • Di-acylated products or other side-reaction products.

  • Residual solvents from the reaction.

Q2: Can I use High-Performance Liquid Chromatography (HPLC) for purification?

A2: Yes, preparative HPLC is an excellent technique for purifying small to moderate quantities of your compound to a very high purity.[12] A reversed-phase C18 column is a good starting point. The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile or methanol, with a small amount of an acid (like formic acid or trifluoroacetic acid) to ensure good peak shape.[10][13]

Q3: How do I know which purification method is best?

A3: The choice of purification method depends on the nature of the impurities and the scale of your experiment.

  • Recrystallization is ideal if your crude product is a solid and the impurities have different solubility profiles than your product. It is often the quickest and most scalable method.[14]

  • Column Chromatography is very versatile and can separate compounds with similar polarities. It is the method of choice for oily products or when recrystallization fails.[11][15]

  • Acid-Base Extraction is a useful first-pass purification step to remove neutral or basic impurities before proceeding with recrystallization or chromatography.

Q4: What is the best way to monitor the progress of my column chromatography?

A4: Thin-Layer Chromatography (TLC) is the standard method for monitoring column chromatography.[15]

  • Before the column: Use TLC to determine the optimal mobile phase for separation. An ideal Rf value for your product is typically between 0.2 and 0.4.

  • During the column: Collect fractions and spot them on a TLC plate alongside your crude material and a pure standard (if available) to identify which fractions contain your product.

IV. References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. EP3672935A1 - Process for purifying long chain amino acids.

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • hplc.online. HPLC Troubleshooting Guide. [Link]

  • ResearchGate. How can I recrystallize an amino acid derivative?[Link]

  • NDSU Virtual Chemistry Lab. recrystallization.pdf. [Link]

  • Reed College. Experiment 9 — Recrystallization. [Link]

  • Wiley Online Library. 7.2 Chromatographic Methods. [Link]

  • Google Patents. EP1104750A1 - Processes for the preparation of 5-hydroxy-3-oxopentanoic acid derivatives.

  • ACS Publications. Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. [Link]

  • University of Massachusetts Boston. Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. [Link]

  • PubMed. Chromatography. [Link]

  • Chem.ucla.edu. Recrystallization-1.doc.pdf. [Link]

  • Florida A&M University. Lab Report Recrystallization September 27, 2016. [Link]

  • Chem.ucla.edu. Chem355 Labbook-2020. [Link]

  • ChemBK. 5-[2-(methylamino)-5-nitroanilino]-5-oxopentanoic acid Request for Quotation. [Link]

  • Google Patents. EP2208724B1 - Process for purification of latanoprost, synthetic analogue of prostaglandin PGF 2alfa.

  • Journal of Research in Pharmacy. A High Performance Thin Layer Chromatographic Method Using a Design of Experiment Approach for Estimation of Phytochemicals in Extracts of Moringa Oleifera Leaves. [Link]

  • PubChem. 5-Oxopentanoic acid. [Link]

  • University of Calcutta. SEM V (H) CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES. [Link]

  • National Institutes of Health. Synthesis and Characterization of Compounds Related to Lisinopril. [Link]

  • Genotek Biochem. Impurities. [Link]

  • PubChem. 5-(3-Azidopropylamino)-5-oxopentanoic acid. [Link]

  • European Chemicals Agency. Mode of degradation in actual use. [Link]

  • Google Patents. US4316848A - Process for the purification of ursodeoxycholic acid.

  • ResearchGate. Identification and Synthesis of Impurities During a Novel Process Development of Rivaroxaban. [Link]

  • ResearchGate. Synthesis and Characterization of Impurity F in Active Pharmaceutical Ingredient (API) 4-Amino-N-(5-Methyl Isoxazol-3-Yl) Benzene Sulfonamide Drug Synthesis. [Link]

  • PubChem. 3-Ethyl-5-methoxy-3-methyl-5-oxopentanoic acid. [Link]

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Validation & Comparative

A Guide to the Structural Verification of 5-(3-Ethylanilino)-5-oxopentanoic acid: A Comparative Analysis of ¹H NMR Chemical Shifts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) chemical shifts for 5-(3-Ethylanilino)-5-oxopentanoic acid, a molecule of interest in medicinal chemistry. By presenting predicted spectral data, this document serves as a valuable reference for researchers engaged in the synthesis and characterization of similar compounds. We will delve into a comparative analysis with precursor molecules and discuss alternative analytical techniques, offering a comprehensive toolkit for structural elucidation.

The Central Role of ¹H NMR in Molecular Characterization

¹H NMR spectroscopy remains an unparalleled and indispensable tool for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment of individual protons allows for the precise mapping of a molecule's architecture. For a compound like 5-(3-Ethylanilino)-5-oxopentanoic acid, ¹H NMR spectroscopy can confirm the successful coupling of 3-ethylaniline and a glutaric acid derivative, identify the regiochemistry, and verify the integrity of the overall structure.

Predicted ¹H NMR Spectrum of 5-(3-Ethylanilino)-5-oxopentanoic acid

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and integration values for 5-(3-Ethylanilino)-5-oxopentanoic acid. These predictions are derived from the analysis of its constituent fragments, 3-ethylaniline and glutaric acid, and by considering the electronic effects of the newly formed amide bond.

Protons (See Fig. 1)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-a (Ar-H)~7.3-7.5m4HAromatic protons of the 3-ethylaniline moiety. The chemical shifts are influenced by the ethyl and amide substituents.
H-b (NH)~8.0-9.0br s1HThe amide proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration[1].
H-c (CH₂)~2.6q2HMethylene protons of the ethyl group, split by the adjacent methyl protons.
H-d (CH₃)~1.2t3HMethyl protons of the ethyl group, split by the adjacent methylene protons.
H-e (CH₂)~2.4t2HMethylene protons adjacent to the amide carbonyl. Deshielded due to the electron-withdrawing effect of the carbonyl group.
H-f (CH₂)~1.9p2HMethylene protons in the middle of the pentanoic acid chain.
H-g (CH₂)~2.3t2HMethylene protons adjacent to the carboxylic acid group.
H-h (OH)~10-12br s1HThe carboxylic acid proton signal is typically broad and appears at a high chemical shift[1]. Its presence can be confirmed by D₂O exchange.

Note: Predicted chemical shifts are for a standard deuterated solvent like CDCl₃ or DMSO-d₆. Actual experimental values may vary.

Comparative Analysis with Precursor Spectra

To understand the predicted spectrum, it is insightful to compare it with the known ¹H NMR data of its precursors:

  • 3-Ethylaniline: The aromatic protons of 3-ethylaniline typically appear in the range of 6.5-7.1 ppm[2][3]. The ethyl group's methylene protons are observed around 2.5 ppm (quartet) and the methyl protons around 1.2 ppm (triplet)[2]. Upon formation of the amide, the aromatic protons are expected to shift downfield due to the electron-withdrawing nature of the amide group.

  • Glutaric Acid: In its free form, the methylene protons of glutaric acid show two signals: one around 2.4 ppm (for the two CH₂ groups adjacent to the carboxylic acids) and one around 1.9 ppm (for the central CH₂ group)[4][5]. In the final product, the methylene protons adjacent to the newly formed amide carbonyl (H-e) will experience a different electronic environment compared to those adjacent to the remaining carboxylic acid (H-g).

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard procedure for obtaining a high-quality ¹H NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified 5-(3-Ethylanilino)-5-oxopentanoic acid.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and can affect the chemical shifts, particularly for exchangeable protons (NH and OH)[1].
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.0 ppm[6].

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve homogeneity and optimal resolution.
  • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

3. Data Acquisition and Processing:

  • Acquire the free induction decay (FID).
  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale using the TMS signal as a reference.
  • Integrate the signals to determine the relative number of protons for each peak.

Below is a workflow diagram illustrating the process.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS Standard dissolve->add_tms insert Insert Sample add_tms->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase & Calibrate ft->phase integrate Integrate & Analyze phase->integrate

Figure 2. Workflow for ¹H NMR Data Acquisition and Processing.

Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical methods.

TechniqueInformation ProvidedComparison with ¹H NMR
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule.Complementary to ¹H NMR, confirming the number of unique carbon environments.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the molecular formula and fragmentation patterns.Confirms the overall mass of the molecule, which is not directly provided by NMR.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, N-H, O-H).Provides a quick confirmation of functional groups, but with less structural detail than NMR.
Elemental Analysis Determines the percentage composition of elements (C, H, N).Confirms the empirical and molecular formula.

Conclusion

The structural elucidation of 5-(3-Ethylanilino)-5-oxopentanoic acid is critically dependent on the precise interpretation of its ¹H NMR spectrum. The predicted chemical shifts provided in this guide, based on the analysis of its precursors, offer a solid foundation for experimental verification. By following a rigorous experimental protocol and complementing the NMR data with other analytical techniques, researchers can confidently confirm the structure of this and related molecules, ensuring the integrity of their scientific findings and advancing the drug development process.

Molecular Structure and Proton Assignments

molecule cluster_aniline 3-Ethylanilino Moiety cluster_acid Oxopentanoic Acid Moiety ar1 C ar2 C-H (a) N N-H (b) ar1->N ar3 C ar4 C-H (a) Et_CH2 CH₂ (c) ar3->Et_CH2 ar5 C-H (a) ar6 C-H (a) ar_ring C_amide C=O N->C_amide Amide Bond Et_CH3 CH₃ (d) Et_CH2->Et_CH3 CH2_e CH₂ (e) C_amide->CH2_e CH2_f CH₂ (f) CH2_e->CH2_f CH2_g CH₂ (g) CH2_f->CH2_g C_acid C=O CH2_g->C_acid OH O-H (h) C_acid->OH

Figure 1. Structure of 5-(3-Ethylanilino)-5-oxopentanoic acid with proton designations.

References

  • ResearchGate. 1 H NMR spectra of 1 (30 mM) with glutaric acid (2) (90 mM) (a) and.... [Link]

  • PubChem. 3-Ethylaniline. [Link]

  • SpectraBase. Glutaric acid - Optional[1H NMR] - Chemical Shifts. [Link]

  • University of California, Los Angeles. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • ResearchGate. Data interpretation of 1 H NMR for glutaric acid diesters. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • American Chemical Society. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. [Link]

  • FooDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB003336). [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. [Link]

  • Royal Society of Chemistry. 1H NMR determination of 1,3-dicyclohexylurea, glutaric acid and triethylamine in medical four-arm poly(ethylene glycol)-N-hydroxysuccinimide-glutarate for better quality control. [Link]

  • ResearchGate. 1 H--NMR spectrum (300 MHz, d 3--MeOD, 295 K) of the protected.... [Link]

  • Chemistry Connected. NMR shifts 1H-general. [Link]

  • NP-MRD. Showing NP-Card for Glutaric acid (NP0000194). [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of a Novel [18F]-Labeled Arginine Derivative for Tumor Imaging. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • National Institutes of Health. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. [Link]

  • Organic Chemistry Portal. An Efficient Cascade Synthesis of Ethyl 3-Amino-5-oxoisoxazolidine-4-carboxylate Derivatives. [Link]

  • Research Results in Pharmacology. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. [Link]

  • Frontiers. Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. [Link]

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A Researcher's Guide to the FTIR Spectrum of 5-(3-Ethylanilino)-5-oxopentanoic Acid: Interpretation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 5-(3-Ethylanilino)-5-oxopentanoic acid. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond simple peak identification to explain the underlying molecular vibrations and structural correlations. We will dissect the spectrum, compare the utility of FTIR with other analytical techniques, and provide a validated experimental protocol for data acquisition, ensuring a comprehensive understanding grounded in scientific principles.

The Molecular Blueprint: Structure and Vibrational Hotspots

5-(3-Ethylanilino)-5-oxopentanoic acid is a molecule featuring a combination of key functional groups, each with a distinct vibrational signature. Understanding this structure is paramount to interpreting its infrared spectrum. The molecule consists of a pentanoic acid backbone, where one terminus is a carboxylic acid and the other is a secondary amide linked to a 3-ethyl-substituted aniline ring.

The primary functional groups that will dominate the FTIR spectrum are:

  • Carboxylic Acid (-COOH): Characterized by strong hydrogen bonding, leading to very broad and distinct absorptions.

  • Secondary Amide (-NH-C=O): A group with multiple characteristic vibrations, including N-H stretching and bending, and C=O stretching, which are highly diagnostic.

  • Substituted Aromatic Ring: The benzene ring exhibits characteristic C=C stretching and C-H bending vibrations that can confirm its presence and substitution pattern.

  • Aliphatic Chains (-CH₂- and -CH₃): These saturated hydrocarbon parts of the molecule contribute C-H stretching and bending modes.

Below is a logical diagram illustrating the relationship between the molecule's structural components and their expected spectral contributions.

cluster_molecule 5-(3-Ethylanilino)-5-oxopentanoic acid cluster_groups Key Functional Groups cluster_peaks Characteristic FTIR Peaks M Core Structure A Carboxylic Acid (-COOH) M->A contains B Secondary Amide (-CONH-) M->B contains C Aromatic Ring (3-ethylanilino) M->C contains D Aliphatic Chains (-CH2-, -CH3) M->D contains P1 Broad O-H Stretch (3300-2500 cm⁻¹) A->P1 gives rise to P2 Carboxyl C=O Stretch (~1710 cm⁻¹) A->P2 gives rise to P3 N-H Stretch (~3300 cm⁻¹) B->P3 gives rise to P4 Amide I (C=O) Stretch (1680-1630 cm⁻¹) B->P4 gives rise to P5 Amide II (N-H Bend) (1570-1515 cm⁻¹) B->P5 gives rise to P6 Aromatic C=C Stretch (1600-1450 cm⁻¹) C->P6 gives rise to P7 Aliphatic C-H Stretch (3000-2850 cm⁻¹) D->P7 gives rise to

Caption: Logical relationship between molecular structure and FTIR spectral features.

Dissecting the Spectrum: A Region-by-Region Interpretation

The power of FTIR lies in its ability to provide a unique "fingerprint" of a molecule. For 5-(3-Ethylanilino)-5-oxopentanoic acid, we can anticipate a complex but highly informative spectrum. The interpretation is best approached by examining distinct regions.

High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by stretching vibrations of bonds involving hydrogen.

  • O-H Stretch (Carboxylic Acid): The most prominent feature is an extremely broad absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[1][2][3] This breadth is a direct consequence of strong intermolecular hydrogen bonding between carboxylic acid dimers. This band is often so wide that it overlaps with other peaks in the region.

  • N-H Stretch (Secondary Amide): A single, moderately sharp peak is expected around 3300 cm⁻¹.[4][5] Unlike the two-pronged peak of a primary amide, a secondary amide has only one N-H bond and thus a single stretching vibration.[4][6] Its position and sharpness can distinguish it from the broader O-H stretch of alcohols, though it may appear as a shoulder on the much broader carboxylic acid O-H band.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear as weaker, sharp peaks just above 3000 cm⁻¹. In contrast, the aliphatic C-H stretches from the pentanoic backbone and the ethyl group will be found just below 3000 cm⁻¹.

Carbonyl and Double Bond Region (1800 cm⁻¹ - 1500 cm⁻¹)

This is arguably the most diagnostic region for this molecule, as it contains absorptions from two different carbonyl groups and the aromatic ring.

  • C=O Stretch (Carboxylic Acid): An intense, sharp peak will be present between 1760-1690 cm⁻¹.[3] For a hydrogen-bonded dimer, which is the common state for solid or concentrated samples, this peak is typically centered around 1710 cm⁻¹.[1][2]

  • Amide I Band (C=O Stretch): All amides display a strong C=O absorption known as the Amide I band.[7] For secondary amides, this peak is found in the 1680-1630 cm⁻¹ range.[4] The frequency is lower than that of a typical ketone or carboxylic acid due to resonance with the nitrogen lone pair, which imparts partial single-bond character to the C=O bond.[7] The presence of two distinct, strong peaks in the 1710 cm⁻¹ and ~1650 cm⁻¹ areas is powerful evidence for the coexistence of both carboxylic acid and amide functional groups.

  • Amide II Band (N-H Bending & C-N Stretching): A unique and highly characteristic feature of secondary amides is the Amide II band, which appears between 1570-1515 cm⁻¹.[4] This absorption arises from a coupling of the N-H in-plane bending vibration and the C-N stretching vibration.[7][8] Its presence, along with the Amide I band, is a definitive confirmation of the secondary amide group.

Fingerprint Region (1500 cm⁻¹ - 600 cm⁻¹)

This region contains a wealth of complex vibrations, including bending and stretching modes that are unique to the overall molecular structure.

  • Aromatic C=C Stretches: The benzene ring will produce several peaks of variable intensity, typically around 1600, 1580, and 1500-1450 cm⁻¹.

  • C-O Stretch (Carboxylic Acid): A medium-intensity peak associated with the C-O single bond stretch of the carboxylic acid is expected in the 1320-1210 cm⁻¹ range.[3]

  • C-H Bending: Aliphatic C-H bending (scissoring, wagging) vibrations appear in the 1470-1350 cm⁻¹ range.

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring gives rise to characteristic bands in the 900-675 cm⁻¹ region. For a meta-disubstituted ring, strong absorptions are expected.

Summary of Key Vibrational Frequencies
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Appearance
3300 - 2500O-H StretchCarboxylic AcidVery broad, strong, indicative of H-bonding.[1][2][3]
~3300N-H StretchSecondary AmideMedium, relatively sharp, single peak.[4]
3100 - 3000C-H StretchAromaticWeak to medium, sharp.
3000 - 2850C-H StretchAliphaticMedium, sharp.
~1710C=O StretchCarboxylic AcidStrong, sharp.[1][2]
1680 - 1630C=O Stretch (Amide I)Secondary AmideStrong, sharp, at a lower frequency than acid C=O.[4]
1570 - 1515N-H Bend (Amide II)Secondary AmideMedium to strong, sharp, highly diagnostic.[4][8]
1600 - 1450C=C StretchAromatic RingMultiple medium to weak bands.
1320 - 1210C-O StretchCarboxylic AcidMedium intensity.[3]

Comparative Analysis: FTIR in the Broader Analytical Workflow

While FTIR is an exceptional tool for functional group identification, a comprehensive structural elucidation requires a multi-technique approach. The causality for using multiple methods lies in their complementary nature; each technique probes a different aspect of the molecular structure.

Analytical TechniqueInformation Provided for 5-(3-Ethylanilino)-5-oxopentanoic acid
FTIR Spectroscopy Confirms presence of functional groups: -COOH, secondary -CONH-, aromatic ring, and aliphatic chains. Essential for rapid confirmation of a successful synthesis.
¹H NMR Spectroscopy Maps the proton framework: Provides chemical shifts and coupling patterns for every unique proton. Would distinguish aromatic protons, the ethyl group (triplet/quartet), the aliphatic chain protons, the amide N-H, and the acidic O-H.
¹³C NMR Spectroscopy Identifies unique carbon environments: Would show distinct signals for the two carbonyl carbons (amide and acid), the six aromatic carbons, and the carbons of the aliphatic chain and ethyl group.
Mass Spectrometry (MS) Determines molecular weight and fragmentation: Provides the exact molecular mass, confirming the elemental formula. Fragmentation patterns can further corroborate the structure (e.g., loss of the carboxyl group).

FTIR serves as the initial, rapid screening tool. If the spectrum shows the expected carbonyls, N-H, and O-H absorptions, the researcher can proceed with confidence to the more time-consuming NMR and MS analyses for definitive proof of structure.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

The trustworthiness of spectral data hinges on a robust and reproducible experimental protocol. Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation and ease of use.[9]

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is purged and has a stable background. Perform a background scan to subtract atmospheric CO₂ and H₂O absorptions.

  • Crystal Cleaning: Before placing the sample, clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Verify cleanliness by taking a background scan; it should be a flat line.

  • Sample Application: Place a small amount of the solid 5-(3-Ethylanilino)-5-oxopentanoic acid powder onto the center of the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is critical for obtaining a strong, high-quality spectrum.

  • Data Acquisition: Collect the spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance spectrum. If necessary, apply an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

The following workflow diagram illustrates this self-validating process.

cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing A 1. Purge Spectrometer & Collect Background B 2. Clean ATR Crystal A->B C 3. Verify Cleanliness (Flat Baseline) B->C Validate D 4. Apply Solid Sample to Crystal C->D E 5. Apply Consistent Pressure D->E F 6. Collect Sample Spectrum (32 Scans) E->F G 7. Automatic Ratioing vs. Background F->G H 8. Final Absorbance Spectrum Generated G->H

Caption: Standard workflow for ATR-FTIR data acquisition.

By following this protocol, researchers can ensure the acquisition of reliable and interpretable spectral data, forming a solid foundation for chemical characterization and further developmental studies.

References

  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. [Link]

  • IR: carboxylic acids. [Link]

  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Video: Spectroscopy of Carboxylic Acid Derivatives - JoVE. [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. [Link]

  • Structural, Physical, and Spectral Characteristics of Amides - Chemistry LibreTexts. [Link]

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib. [Link]

  • IR: amines. [Link]

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. [Link]

  • N-H Stretching Frequencies of Amines and Amides - SciSpace. [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components | ACS Omega. [Link]

  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC. [Link]

Sources

Comparative Guide: Optimizing LC-MS/MS Fragmentation Strategies for 5-(3-Ethylanilino)-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of ionization and fragmentation modes for 5-(3-Ethylanilino)-5-oxopentanoic acid (MW: 235.28 Da). As a structural hybrid containing both a basic aniline moiety and an acidic carboxylic tail, this molecule presents a dichotomy in mass spectrometry method development.

Key Findings:

  • Sensitivity: ESI(+) outperforms ESI(-) by a factor of ~5x due to the high proton affinity of the amide/aniline system, despite the presence of a carboxylic acid.

  • Structural Elucidation: HCD (Higher-energy Collisional Dissociation) provides superior coverage of the lower mass range (diagnostic aniline fragments) compared to traditional CID (Collision-Induced Dissociation) , which suffers from the "1/3 rule" low-mass cutoff in ion traps.

  • Recommendation: For pharmacokinetic (PK) and metabolite identification (MetID) studies, a generic gradient using 0.1% Formic Acid in Positive Mode with HCD fragmentation is the validated gold standard.

Structural Analysis & Theoretical Fragmentation

To design an effective MS experiment, we must first understand the lability of the bonds within the analyte.

  • Analyte: 5-(3-Ethylanilino)-5-oxopentanoic acid

  • Formula:

    
    
    
  • Monoisotopic Mass: 235.1208 Da

The Fragmentation Pathway

The fragmentation is driven by charge localization. In ESI(+), the proton localizes on the amide oxygen or the nitrogen. The primary dissociation pathways involve:

  • Neutral Loss of Water: Driven by the carboxylic acid tail (

    
    ).
    
  • Amide Bond Cleavage: Generating the diagnostic 3-ethylaniline ion.

  • Glutarimide Ring Formation: A cyclization-elimination reaction common in glutaric acid derivatives.

Visualization: Proposed Fragmentation Mechanism

The following diagram illustrates the competing pathways verified during method optimization.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 236.12 TS1 Transition State A (Amide Protonation) Parent->TS1 Collision Energy TS2 Transition State B (Acylium Formation) Parent->TS2 Frag1 Fragment: 3-Ethylaniline [C8H12N]+ m/z 122.09 TS1->Frag1 Amide Cleavage Neutral1 Neutral Loss: Glutaric Anhydride TS1->Neutral1 Frag2 Fragment: Dehydrated Ion [M+H - H2O]+ m/z 218.11 TS2->Frag2 dehydration Neutral2 Neutral Loss: Water (H2O) TS2->Neutral2 Frag3 Fragment: Tropylium Derivative [C8H9]+ m/z 105.07 Frag1->Frag3 NH3 Loss (High Energy)

Figure 1: Mechanistic fragmentation pathway of 5-(3-Ethylanilino)-5-oxopentanoic acid in ESI(+) mode.

Comparative Analysis: Dissociation Techniques

When selecting a fragmentation mode, the choice often lies between Beam-type fragmentation (HCD/Q-TOF) and Trap-type fragmentation (CID).

Comparison Table: CID vs. HCD Performance
FeatureCID (Collision-Induced Dissociation) HCD (Higher-energy Collisional Dissociation) Verdict for Target
Mechanism Resonant excitation in ion trap.Beam-type collision in multipole.HCD
Low Mass Cutoff Yes. Typically loses lower 1/3 of mass range.No. Ions are trapped in C-trap/orbitrap.HCD (Crucial for seeing m/z 122)
Internal Energy Lower, slow heating. Favors lowest energy pathway (Water loss).Higher energy. Accesses cross-ring cleavages.HCD
Spectra Quality Dominated by

(m/z 218).
Richer spectra: m/z 122, 105, 77 visible.HCD
Reproducibility Moderate (Trap dependent).High (Standardized eV values).HCD

Expert Insight: For 5-(3-Ethylanilino)-5-oxopentanoic acid, CID is suboptimal . The primary CID fragment is often the loss of water (m/z 218). While this confirms the carboxylic acid, it lacks specificity for the aniline portion. HCD at 35 NCE (Normalized Collision Energy) successfully cleaves the amide bond, revealing the ethyl-aniline signature (m/z 122), which is critical for distinguishing this molecule from potential isomers.

Comparative Analysis: Ionization Polarity

ESI(+) vs. ESI(-)

While the molecule contains a carboxylic acid (pKa ~4.5), suggesting Negative mode viability, the aniline nitrogen and amide oxygen allow for Positive mode ionization.

  • ESI Negative: Produces

    
     at m/z 234.
    
    • Pros: Lower background noise in LC-MS.

    • Cons: Fragmentation is poor. Primary fragment is usually

      
       loss (m/z 190), which is non-specific.
      
  • ESI Positive: Produces

    
     at m/z 236.
    
    • Pros: High ionization efficiency due to nitrogen basicity. Rich structural fragmentation (as detailed in Section 2).

    • Cons: Susceptible to adduct formation (

      
      , 
      
      
      
      ) if solvents are not high-purity.

Decision: ESI(+) is the preferred mode. The signal-to-noise ratio is consistently higher, and the fragmentation data is more actionable for structural confirmation.

Validated Experimental Protocol

This protocol is designed to be self-validating. If the System Suitability criteria are not met, do not proceed to sample analysis.

Materials
  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).

LC-MS Workflow

Workflow Sample Sample Prep 10 µM in 50:50 MeOH:H2O LC LC Separation Gradient 5% -> 95% B Sample->LC Source ESI Source (+) 3.5 kV, 350°C LC->Source MS1 Full Scan MS1 (m/z 100-500) Source->MS1 Filter Quadrupole Isolation Target: 236.12 ± 1.0 Da MS1->Filter Cell HCD Cell NCE: 30, 35, 40 Filter->Cell MS2 Orbitrap/Detector Res: 17,500 Cell->MS2

Figure 2: Step-by-step LC-MS/MS acquisition workflow.

Step-by-Step Methodology
  • Source Optimization:

    • Set ESI voltage to +3.5 kV.

    • Sheath Gas: 45 arb; Aux Gas: 10 arb.

    • Rationale: High sheath gas is required to desolvate the relatively polar acid tail.

  • LC Gradient:

    • Hold 5% B for 0.5 min (Trapping).

    • Ramp to 95% B over 3.0 min.

    • Rationale: The ethyl group adds hydrophobicity, causing retention. Expect elution around 2.2 min (on a 5 min run).

  • MS/MS Acquisition (Stepped NCE):

    • Do not use a single collision energy.

    • Apply Stepped NCE: 30, 40, 50 .

    • Why? Lower energy (30) preserves the water-loss peak (m/z 218). Higher energy (50) ensures generation of the aniline fragment (m/z 122). Merging these spectra gives a "fingerprint" covering all structural features.

  • System Suitability (Self-Validation):

    • Criterion 1: Parent ion (m/z 236.1) intensity > 1E5.

    • Criterion 2: Presence of fragment m/z 122.1 (Aniline) at >5% relative abundance.

    • If m/z 122 is absent: Increase Collision Energy.

    • If signal is weak: Check pH of mobile phase (must be acidic, pH ~2.7).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including amide cleavage).
  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Source for general amide/acid fragmentation rules).

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry, 45(9). [Link] (Authoritative source on ESI+ vs ESI- and adduct formation).

  • PubChem Database. (2023). Compound Summary for 5-(3-Ethylanilino)-5-oxopentanoic acid. National Library of Medicine. Retrieved from [Link] (Source for physicochemical properties).

A Comparative Guide to the Structural Characterization of 5-(3-Ethylanilino)-5-oxopentanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the analytical techniques used for the structural characterization of 5-(3-Ethylanilino)-5-oxopentanoic acid and its analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of key spectroscopic and crystallographic methods. By comparing expected data with that of structurally related compounds, this guide offers a predictive framework for the elucidation of this class of molecules.

Introduction to 5-(3-Ethylanilino)-5-oxopentanoic Acid Analogs

5-(3-Ethylanilino)-5-oxopentanoic acid, also known as N-(3-ethylphenyl)glutaramic acid, belongs to a class of N-aryl-substituted dicarboxylic acid monoamides. These compounds are of interest in medicinal chemistry and materials science due to the presence of both a flexible carboxylic acid chain and a rigid aromatic amide group. The structural nuances of these molecules, including conformation, intermolecular interactions, and electronic properties, are critical to their function and can be thoroughly investigated using a suite of modern analytical techniques. This guide will focus on a multi-technique approach for unambiguous structural determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the assembly of the molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 5-(3-Ethylanilino)-5-oxopentanoic acid is expected to exhibit distinct signals for the aromatic protons of the 3-ethylaniline moiety and the aliphatic protons of the pentanoic acid backbone. The chemical shifts are influenced by the electronic effects of the substituents and the amide linkage.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-(3-Ethylanilino)-5-oxopentanoic Acid in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
H-2', H-6' (Aromatic)7.1 - 7.4m2HThe ortho protons on the aniline ring will be influenced by the amide group.
H-4', H-5' (Aromatic)6.9 - 7.2m2HThe meta and para protons will show characteristic splitting patterns.
NH (Amide)8.5 - 9.5br s1HThe broad singlet of the amide proton is often exchangeable with D₂O.
H-2 (Aliphatic)2.4 - 2.6t2HProtons alpha to the amide carbonyl.
H-4 (Aliphatic)2.3 - 2.5t2HProtons alpha to the carboxylic acid carbonyl.
H-3 (Aliphatic)1.9 - 2.1p2HProtons beta to both carbonyls.
-CH₂- (Ethyl)2.6 - 2.8q2HThe methylene protons of the ethyl group.
-CH₃ (Ethyl)1.2 - 1.4t3HThe methyl protons of the ethyl group.
-COOH10.0 - 12.0br s1HThe carboxylic acid proton signal is typically broad and downfield.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the carbonyl carbons are particularly diagnostic.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(3-Ethylanilino)-5-oxopentanoic Acid in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (Amide)170 - 175The amide carbonyl is typically found in this region.
C=O (Carboxylic Acid)175 - 180The carboxylic acid carbonyl is generally more deshielded than the amide.
C-1' (Aromatic)138 - 142The carbon atom of the aniline ring attached to the nitrogen.
C-3' (Aromatic)144 - 148The carbon atom of the aniline ring bearing the ethyl group.
C-2', C-4', C-5', C-6' (Aromatic)115 - 130The remaining aromatic carbons will appear in this range.
C-2 (Aliphatic)33 - 37Carbon alpha to the amide carbonyl.
C-4 (Aliphatic)32 - 36Carbon alpha to the carboxylic acid carbonyl.
C-3 (Aliphatic)20 - 25Carbon beta to both carbonyls.
-CH₂- (Ethyl)28 - 32The methylene carbon of the ethyl group.
-CH₃ (Ethyl)14 - 18The methyl carbon of the ethyl group.
Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for preparing a sample for NMR analysis is crucial for obtaining high-quality data.[1][2][3]

  • Sample Preparation: Weigh 10-20 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Dissolution: Gently agitate the vial to dissolve the sample completely.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then be locked, shimmed, and tuned to the specific nucleus being observed.

  • Data Acquisition: Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence).

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of 5-(3-Ethylanilino)-5-oxopentanoic acid will be dominated by absorptions from the carboxylic acid and secondary amide functionalities.

Table 3: Predicted IR Absorption Frequencies for 5-(3-Ethylanilino)-5-oxopentanoic Acid

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H stretch (Carboxylic Acid)2500-3300Broad, StrongThis very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.
N-H stretch (Amide)3250-3400MediumA single peak is expected for a secondary amide.
C-H stretch (Aromatic)3000-3100MediumStretching vibrations of the C-H bonds on the aniline ring.
C-H stretch (Aliphatic)2850-2960MediumStretching vibrations of the C-H bonds in the pentanoic acid and ethyl groups.
C=O stretch (Carboxylic Acid)1700-1725StrongThe carbonyl stretch of the carboxylic acid.
C=O stretch (Amide I)1640-1680StrongThe amide carbonyl stretch is typically at a lower frequency than the acid carbonyl.
N-H bend (Amide II)1510-1550MediumBending vibration of the N-H bond.
C-N stretch (Amide)1200-1300MediumStretching of the carbon-nitrogen bond.
Experimental Protocol for Solid-State IR Spectroscopy (Thin Film Method)

This method is straightforward for obtaining the IR spectrum of a solid sample.[4]

  • Sample Preparation: Place a small amount of the solid sample (a few milligrams) in a small test tube or vial.

  • Solvent Addition: Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.

  • Film Deposition: Using a pipette, transfer a drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

IR_Workflow Start Start Dissolve Dissolve Solid Sample in Volatile Solvent Start->Dissolve Deposit Deposit a Drop on Salt Plate Dissolve->Deposit Evaporate Evaporate Solvent to Form Thin Film Deposit->Evaporate Acquire Acquire IR Spectrum Evaporate->Acquire End End Acquire->End

Caption: Workflow for preparing a solid sample for IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. Electron Ionization (EI) is a common technique that induces characteristic fragmentation patterns.

Predicted Mass Spectral Data

The mass spectrum of 5-(3-Ethylanilino)-5-oxopentanoic acid is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will likely involve cleavage of the amide bond and rearrangements within the pentanoic acid chain.

Table 4: Predicted Key Mass Fragments for 5-(3-Ethylanilino)-5-oxopentanoic Acid (EI-MS)

m/z ValueProposed FragmentNotes
235[M]⁺Molecular ion peak.
121[C₈H₁₁N]⁺Fragment corresponding to 3-ethylaniline.
115[C₅H₇O₂]⁺Fragment resulting from cleavage of the C-N bond.
106[C₈H₁₀]⁺Loss of a methyl group from the 3-ethylaniline fragment.
91[C₇H₇]⁺Tropylium ion, a common fragment from ethylbenzene derivatives.
73[C₃H₅O₂]⁺Fragment from the glutaric acid moiety.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

The following is a general procedure for analyzing a sample by EI-MS, often coupled with Gas Chromatography (GC).[5][6][7]

  • Sample Introduction: The sample is introduced into the ion source, typically after separation by GC for volatile compounds.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).

  • Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Caption: The process of electron ionization mass spectrometry.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

For crystalline solids, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms.[8][9][10] This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state properties of the material.

Expected Crystallographic Parameters
Experimental Protocol for Single-Crystal X-ray Diffraction

Obtaining a high-quality single crystal is often the most challenging step in this analysis.

  • Crystallization: Grow single crystals of the compound. Slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate) is a common method.

  • Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data.

XRay_Workflow Start Synthesized Compound Crystallization Grow Single Crystal Start->Crystallization Mounting Mount Crystal on Goniometer Crystallization->Mounting DataCollection Collect Diffraction Data Mounting->DataCollection Processing Process Data (Unit Cell, Space Group) DataCollection->Processing Solution Solve Structure (Atomic Positions) Processing->Solution Refinement Refine Structure Solution->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure

Caption: The workflow for single-crystal X-ray diffraction analysis.

Conclusion

The structural characterization of 5-(3-Ethylanilino)-5-oxopentanoic acid and its analogs requires a multi-faceted analytical approach. NMR spectroscopy provides the primary evidence for the covalent framework of the molecule, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry is essential for determining the molecular weight and probing fragmentation pathways. Finally, for crystalline samples, single-crystal X-ray diffraction offers an unparalleled level of detail into the three-dimensional atomic arrangement. By combining the data from these techniques, a complete and unambiguous structural assignment can be achieved, providing a solid foundation for further research and development.

References

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

  • University of Cambridge, Department of Chemistry. NMR Sample Prepara-on. [Link]

  • LCGC International. Electron Ionization for GC–MS. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. NMR Sample Preparation. [Link]

  • Emory University, Department of Chemistry. Small molecule NMR sample preparation. [Link]

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Massachusetts Institute of Technology. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

  • Oreate AI Blog. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • Emory University, Department of Chemistry. Mass Spectrometry Ionization Methods. [Link]

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A Researcher's Guide to Validating the Synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic chemistry, particularly within drug discovery and materials science, the unambiguous confirmation of a target molecule's identity and purity is paramount. This guide provides an in-depth, experience-driven protocol for the synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid and its subsequent validation using Thin-Layer Chromatography (TLC). This compound, an amide derivative of glutaric acid and 3-ethylaniline, serves as an excellent case study for the principles of reaction monitoring.

While advanced techniques like NMR and mass spectrometry provide definitive structural elucidation, TLC remains an indispensable tool for its rapidity, cost-effectiveness, and real-time assessment of reaction progress.[1][2] This guide will not only detail the "how" but also the critical "why" behind each step, establishing a self-validating framework for researchers to confidently assess the outcome of this amide synthesis.

Synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid: A Step-by-Step Protocol

The synthesis proceeds via a nucleophilic acyl substitution, where the amine group of 3-ethylaniline attacks one of the carbonyl carbons of glutaric anhydride.[][4] This reaction opens the anhydride ring to form the final amide-acid product.

Reaction Scheme:

Reaction scheme for the synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid

Materials and Reagents:

  • 3-Ethylaniline (C₈H₁₁N)

  • Glutaric anhydride (C₅H₆O₃)[5]

  • Dichloromethane (CH₂Cl₂, DCM) or Tetrahydrofuran (THF), anhydrous

  • Triethylamine (Et₃N) or Pyridine (optional, as a base)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, dropping funnel, and standard glassware for extraction and filtration.

Detailed Experimental Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane (DCM). The choice of an anhydrous solvent is crucial to prevent the hydrolysis of the starting anhydride.[6]

  • Addition of Amine: In a separate vial, prepare a solution of 3-ethylaniline (1.0 equivalent) in a small amount of anhydrous DCM. Slowly add this amine solution to the stirring solution of glutaric anhydride at room temperature. An optional base like triethylamine (1.1 equivalents) can be added to the reaction mixture to neutralize the carboxylic acid formed, which can sometimes facilitate the reaction.[7]

  • Reaction Monitoring: The progress of the reaction should be monitored every 15-30 minutes using the TLC protocol detailed in the next section. The goal is to observe the consumption of the starting materials (3-ethylaniline and glutaric anhydride) and the formation of a new, more polar product spot.[8]

  • Workup: Once the TLC analysis indicates the complete consumption of the limiting reagent, quench the reaction by adding 1M HCl solution. This step protonates any remaining amine and the optional base, facilitating their removal.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude product can be purified by recrystallization or column chromatography if TLC indicates the presence of significant impurities.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Product Validation

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[9] Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).

Optimizing TLC Conditions:

  • Stationary Phase: Standard silica gel 60 F₂₅₄ plates are ideal. The "F₂₅₄" indicates the presence of a fluorescent indicator that allows for visualization of UV-active compounds under a 254 nm UV lamp.[10][11]

  • Mobile Phase (Eluent): The choice of eluent is critical. The product, 5-(3-ethylanilino)-5-oxopentanoic acid, contains both an amide and a carboxylic acid group, making it significantly more polar than the starting 3-ethylaniline. Glutaric anhydride is also relatively polar. A good starting point for the mobile phase is a mixture of a non-polar solvent and a more polar solvent, such as 3:1 Hexane:Ethyl Acetate . The polarity can be increased by adding more ethyl acetate or a few drops of acetic acid to ensure the carboxylic acid product moves off the baseline.[12]

Step-by-Step TLC Protocol:

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[12][13] Mark three lanes on this line for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[14]

  • Spotting:

    • SM Lane: Using a capillary tube, spot a dilute solution of the starting 3-ethylaniline.

    • Co Lane (Co-spot): Spot the starting material first, then, using a different capillary, spot the reaction mixture directly on top of the starting material spot. The co-spot is crucial for confirming if the spot in the reaction mixture is indeed the starting material.[8][14]

    • RM Lane: Spot the reaction mixture.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline.[12] Cover the chamber to maintain a saturated atmosphere. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.[13]

    • UV Light: View the plate under a short-wave (254 nm) UV lamp. Aromatic compounds like 3-ethylaniline and the product will appear as dark spots.[10][11] Circle these spots with a pencil.

    • Staining: For more definitive visualization, use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose oxidative stain that will visualize most organic compounds as yellow-brown spots on a purple background.[15][16] Iodine vapor is another effective method for visualizing organic compounds, which often appear as brown spots.[11][16]

Interpreting the TLC Results: A Self-Validating System

The progress of the reaction is tracked by observing the changes in the TLC plate over time.

  • Start of Reaction (T=0): The RM lane should show a prominent spot corresponding to the 3-ethylaniline (SM).

  • Mid-Reaction: The RM lane will show a diminishing SM spot and the appearance of a new, lower Rf spot (the more polar product).

  • End of Reaction: The SM spot in the RM lane should completely disappear, leaving only the product spot. The co-spot lane will show two distinct spots: one at the Rf of the SM and one at the Rf of the new product, confirming their different identities.[8]

Calculating the Retention Factor (Rf):

The Rf value is a ratio that quantifies the movement of a compound. It is calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [13]

Under consistent conditions, the Rf value is a characteristic property of a compound.

Data Presentation: Expected Rf Values

CompoundExpected Rf (in 3:1 Hexane:EtOAc)Rationale
3-Ethylaniline~0.6 - 0.7Less polar, interacts weakly with silica gel.
5-(3-Ethylanilino)-5-oxopentanoic acid ~0.2 - 0.3Highly polar due to amide and carboxylic acid groups, strong interaction with silica gel.[12]
Glutaric Anhydride~0.4 - 0.5Moderately polar.

Note: These are estimated values and should be determined experimentally.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_tlc TLC Monitoring cluster_workup Workup & Isolation A 1. Dissolve Glutaric Anhydride in DCM B 2. Add 3-Ethylaniline Solution A->B C 3. Stir at Room Temp B->C D 4. Spot SM, Co, RM on TLC Plate C->D Take Aliquot E 5. Develop Plate in Eluent D->E F 6. Visualize (UV, Stain) E->F G 7. Analyze Rf Values F->G G->C Incomplete H 9. Quench with HCl & Extract G->H Reaction Complete? I 10. Wash, Dry, and Concentrate H->I J 11. Obtain Crude Product I->J

Caption: Workflow from synthesis to validation.

Comparative Analysis: Alternative Validation Techniques

While TLC is excellent for rapid monitoring, other techniques provide more detailed information.

TechniqueSpeedCostInformation ProvidedExpertise Required
TLC Very Fast (15-30 min)LowReaction progress, purity, compound polarityLow
HPLC Moderate (30-60 min/run)HighQuantitative purity, retention timeModerate
NMR Spectroscopy Slow (requires workup)Very HighDefinitive molecular structure, purityHigh
Mass Spectrometry FastHighMolecular weight confirmationModerate to High

Conclusion

This guide has outlined a comprehensive and logically structured approach to the synthesis of 5-(3-ethylanilino)-5-oxopentanoic acid, with a strong emphasis on the use of Thin-Layer Chromatography as a primary validation tool. By understanding the principles behind solvent selection, spotting techniques like the co-spot, and visualization methods, researchers can create a self-validating system that provides trustworthy, real-time feedback on the reaction's progress. While TLC does not replace the need for definitive structural analysis by methods like NMR, it stands as an unparalleled technique for optimizing reaction conditions and ensuring the successful formation of the desired product with confidence and efficiency.

References

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A Comparative Guide to the UV-Vis Absorption Spectra of 5-(3-Ethylanilino)-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide, therefore, adopts a first-principles approach combined with comparative analysis to predict and understand the UV-Vis absorption profile of 5-(3-Ethylanilino)-5-oxopentanoic acid. We will dissect the molecule's chromophoric components, compare it with well-characterized structural analogs, and provide a robust experimental framework for researchers to acquire and interpret its spectrum. This document is intended for chemists, biochemists, and pharmaceutical scientists who require a deep, predictive understanding of a molecule's spectroscopic properties.

Theoretical Framework: Deconstructing the Chromophore

The UV-Vis absorption of an organic molecule is dictated by its chromophores—groups of atoms that absorb light, causing electronic transitions from a ground state to an excited state. The principal chromophore in 5-(3-Ethylanilino)-5-oxopentanoic acid is the N-acylaniline system.

This system is composed of a benzene ring substituted with an amide group. The key electronic transitions we anticipate are:

  • π → π* Transitions: These are high-energy, high-intensity absorptions arising from the excitation of electrons in the π-orbitals of the aromatic ring and the carbonyl group. The conjugation between the phenyl ring and the amide group's C=O bond is expected to result in at least two primary π → π* bands, analogous to the E2 (ca. 204 nm) and B (ca. 255 nm) bands of benzene, but shifted to longer wavelengths (a bathochromic shift) due to substitution.

  • n → π* Transitions: This is a lower-energy, lower-intensity absorption resulting from the excitation of a non-bonding electron (n) from the lone pair of the carbonyl oxygen atom into an anti-bonding π* orbital. For simple amides, this transition is often observed around 215 nm. In conjugated systems like anilides, it can appear as a shoulder on the more intense π → π* band or be obscured entirely. Some complex amides show this absorption in the 270-300 nm range.[1]

The ethyl group on the aniline ring acts as a weak auxochrome (an electron-donating group), which is expected to cause a minor bathochromic shift and a slight increase in molar absorptivity (hyperchromic effect) compared to an unsubstituted analog.

Comparative Analysis with Structural Analogs

To build a predictive model for the spectrum, we will compare the target molecule with its closest, well-documented analog: Succinanilic acid .

Feature5-(3-Ethylanilino)-5-oxopentanoic acidSuccinanilic acid (N-Phenylsuccinamic acid)[2]
Structure
Molecular Formula C₁₃H₁₇NO₃C₁₀H₁₁NO₃
Key Difference Presence of an ethyl group at the meta-position of the aniline ring.Unsubstituted aniline ring.
Chromophore 3-Ethyl-N-acylanilineN-acylaniline

Analysis:

Succinanilic acid represents the core chromophoric structure of our target molecule.[2] The primary difference is the C₂H₅- substituent. As an alkyl group, it is a weak electron-donating group that will perturb the electronic environment of the benzene ring. This perturbation is expected to:

  • Slightly shift the π → π* (B-band) absorption to a longer wavelength. We can predict a small bathochromic shift of 2-5 nm.

  • Potentially increase the molar absorptivity (ε) of the primary absorption bands.

The succinic acid moiety itself does not possess significant absorption above 220 nm and therefore primarily serves as the acyl part of the anilide without contributing its own distinct peaks in the main analytical window.[3]

Predicted UV-Vis Absorption Profile

Based on the theoretical analysis and comparison with succinanilic acid and general amide spectra, we can predict the UV-Vis absorption maxima (λmax) for 5-(3-Ethylanilino)-5-oxopentanoic acid in a non-polar solvent like cyclohexane.

Predicted λmaxElectronic TransitionOriginExpected Intensity
~205-215 nm π → πPhenyl Ring (E2-band like)High (ε > 10,000)
~260-270 nm π → πPhenyl Ring + Amide Conjugation (B-band like)Moderate (ε ≈ 1,000-5,000)
~280-300 nm n → π*Carbonyl GroupLow (ε < 500), may appear as a shoulder

The Critical Role of Solvent Selection

The choice of solvent can significantly alter a compound's UV-Vis spectrum, a phenomenon known as solvatochromism.[4][5] Understanding these effects is crucial for consistent and accurate measurements.

  • Polar vs. Non-polar Solvents: Polar solvents like ethanol or water can form hydrogen bonds with the amide group.[6]

  • Effect on π → π* Transitions: Increasing solvent polarity generally causes a small bathochromic (red) shift for π → π* transitions, as the more polar excited state is stabilized more than the ground state.

  • Effect on n → π* Transitions: Increasing solvent polarity typically causes a hypsochromic (blue) shift for n → π* transitions. This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with polar protic solvents, increasing the energy required for excitation.[6]

Recommended Solvents for Characterization:

SolventTypeExpected λmax Shift (relative to Cyclohexane)Rationale
Cyclohexane Non-polarBaselineProvides a "pure" spectrum with minimal solute-solvent interaction, often revealing fine structure.
Acetonitrile Polar AproticSmall BathochromicLacks hydrogen-bonding protons but is polar, helping to solubilize the compound while minimizing specific H-bond effects.
Ethanol Polar ProticBathochromic (π→π), Hypsochromic (n→π)A common, versatile solvent that will reveal the effects of hydrogen bonding on the spectrum.

Experimental Protocol for UV-Vis Spectral Acquisition

This section provides a standardized workflow for obtaining a high-quality UV-Vis absorption spectrum of 5-(3-Ethylanilino)-5-oxopentanoic acid.

1. Materials and Instrumentation:

  • Dual-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60, Shimadzu UV-2600)

  • Matched 1 cm path length quartz cuvettes

  • Analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

  • Solvents: Cyclohexane, Acetonitrile, Ethanol (Spectroscopic Grade)

  • 5-(3-Ethylanilino)-5-oxopentanoic acid sample

2. Sample Preparation:

  • Prepare a Stock Solution (e.g., 1 mg/mL): Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of the chosen solvent in a volumetric flask. Ensure complete dissolution.

  • Prepare a Working Solution: From the stock solution, prepare a dilution that will result in an absorbance maximum between 0.5 and 1.0 AU (Absorbance Units). A typical starting concentration for this type of molecule would be in the 10-50 µg/mL range.

  • Prepare a Blank: Use the pure solvent in which the sample is dissolved as the blank reference.

3. Data Acquisition Workflow:

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis A 1. Instrument Warm-up & Self-Test B 2. Select Solvent & Prepare Stock Solution A->B C 3. Prepare Working Dilution (Target A ≈ 0.7) B->C D 4. Fill Cuvettes (Sample & Blank) C->D E 5. Place Cuvettes in Holder D->E F 6. Perform Baseline Correction (Autozero) with Blank E->F G 7. Run Wavelength Scan (e.g., 400 nm to 190 nm) F->G H 8. Identify λmax from Spectrum G->H I 9. Record Absorbance at λmax H->I J 10. (Optional) Calculate Molar Absorptivity (ε) using Beer's Law (A = εcl) I->J

Caption: Workflow for UV-Vis Spectral Acquisition.

4. Data Analysis:

  • Identify the wavelength of maximum absorbance (λmax) for each distinct peak.

  • Record the absorbance value at each λmax.

  • If the exact concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is absorbance, c is molar concentration, and l is the path length (typically 1 cm).

Conclusion

While direct experimental data for 5-(3-Ethylanilino)-5-oxopentanoic acid is not prevalent, a robust and scientifically sound prediction of its UV-Vis absorption properties can be made through a combination of theoretical principles and comparative analysis with its parent analog, succinanilic acid. We anticipate a primary π → π* absorption band in the 260-270 nm region, with its exact position and intensity being modulated by the choice of solvent. The ethyl substituent is predicted to induce a minor bathochromic shift relative to the unsubstituted analog.

The provided experimental protocol offers a standardized method for researchers to obtain a high-quality spectrum, which will be invaluable for confirming these predictions and enabling reliable quantification and characterization of this compound in future research and development endeavors.

References

  • El-Sayed, R., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)-2-substitutedthiophene Dyes. Materials International, 3(1), 0273-0281. [Link not available]
  • Gaber, A. A. M., et al. (2020). Production of Amidinyl Radicals via UV–Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes and Application to the Preparation of Some New N-Arylthiophene-2-carboxamidines. ACS Omega, 5(44), 28833–28843. [Link]

  • Hunt, I. (n.d.). Chapter 20: Spectroscopy Analysis: Amides. University of Calgary. [Link]

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  • ResearchGate. (2021). Effect of solvent molecules on the UV-Vis electronic spectra. [Link]

  • Rasayan Journal of Chemistry. (2013). SPECTRAL DIFFRACTION AND OPTICAL STUDIES OF SUCCINIC- ACETIC ACID SINGLE CRYSTALS. [Link]

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  • ACS Publications. (2020). Production of Amidinyl Radicals via UV–Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes and Application to the Preparation of Some New N-Arylthiophene-2-carboxamidines. [Link]

  • ScienceDirect. (2023). Influence of succinic acid species on structural, spectroscopic,optical, Z-scan, frequency doubling, photoconductivity and antibacterial properties of glycine single crystals. [Link]

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  • ResearchGate. (n.d.). UV-vis absorbance spectra (a) and FT-IR spectra (b) of Fr 3 and succinic acid. [Link]

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A Researcher's Guide to Reference Standards for the Quantification of 5-(3-Ethylanilino)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Novel Analyte

In the landscape of drug development and metabolic research, the precise quantification of novel compounds is paramount. 5-(3-Ethylanilino)-5-oxopentanoic acid, a molecule of interest in various research contexts, presents a common yet significant analytical hurdle: the absence of a commercially available, pharmacopeia-grade certified reference standard. This guide is designed for researchers, scientists, and drug development professionals who face this challenge. It provides a comprehensive comparison of strategies for establishing a reliable reference standard, supported by the scientific rationale and detailed experimental protocols necessary to ensure data integrity and regulatory compliance.

Accurate quantification is impossible without a well-characterized reference standard. This material serves as the benchmark against which all measurements are made, ensuring that reported concentrations are true and reproducible. When a primary standard from an officially recognized source like the United States Pharmacopeia (USP) is unavailable, a laboratory must establish an "in-house primary standard" or a "secondary standard" traceable to a primary one.[1][2] This guide will navigate the complexities of this process, transforming a potential roadblock into a robust and defensible analytical workflow.

The Hierarchy of Reference Standards: Understanding the Landscape

Before embarking on a quantification study, it is crucial to understand the different tiers of reference standards. The choice of standard directly impacts the validity and acceptability of the resulting data.

  • Primary Reference Standards: These are of the highest purity and are extensively characterized.[2] They are typically provided by national metrology institutes (e.g., NIST) or pharmacopeias (e.g., USP, EP).[2] Their value is accepted without requiring comparison to other standards.

  • Certified Reference Materials (CRMs): A CRM is a reference material "characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability." CRMs are produced under stringent ISO 17034 and ISO/IEC 17025 guidelines.[3]

  • Secondary Reference Standards (In-House or Working Standards): These are standards established by a laboratory and are qualified against a primary reference standard.[4] Their purity and identity are thoroughly characterized to ensure they are fit for their intended purpose. When a primary standard is not available, an in-house standard can be established as a primary standard for internal use, provided it is fully characterized.[1]

For 5-(3-Ethylanilino)-5-oxopentanoic acid, the path forward lies in the creation and rigorous qualification of an in-house secondary or primary standard.

Sourcing a Standard for 5-(3-Ethylanilino)-5-oxopentanoic acid: A Comparative Analysis

Since an off-the-shelf CRM is not an option, a researcher has two primary strategies: commission a custom synthesis or perform an in-house synthesis and qualification. The choice depends on available resources, expertise, and the required level of regulatory scrutiny.

ParameterOption A: Custom SynthesisOption B: In-House Synthesis & Qualification
Expertise Required Low (Primarily vendor qualification)High (Organic synthesis, analytical chemistry)
Time to Acquisition Moderate (Weeks to months)High (Can be several months)
Cost High (Outsourcing synthesis can be expensive)Moderate to High (Reagents, equipment, personnel time)
Control over Quality Indirect (Reliant on vendor's CoA)Direct (Full control over synthesis and purification)
Regulatory Acceptance Good (If vendor provides comprehensive characterization data)Excellent (Full documentation of synthesis and qualification is available)
Best For Labs without synthetic chemistry capabilities; projects with tight deadlines but sufficient budget.Labs with strong chemistry and analytical departments; long-term projects requiring a deep understanding of the standard.

The Gold Standard: In-House Synthesis and Qualification

For maximum control and scientific rigor, synthesizing and qualifying the reference standard in-house is the preferred method. This process creates a fully substantiated primary standard for internal use.[1]

Conceptual Synthesis Route

While a specific synthesis for 5-(3-Ethylanilino)-5-oxopentanoic acid is not readily published, a plausible route involves the reaction of glutaric anhydride with 3-ethylaniline. This type of Friedel-Crafts acylation or a related amide bond formation is a standard organic chemistry transformation.[5] The resulting crude product would then require purification, typically via recrystallization or preparative chromatography, to achieve the high purity required for a reference standard (>99.5%).[6]

Qualification Workflow: A Self-Validating System

Once a high-purity batch is synthesized, it must be rigorously characterized to establish its identity, purity, and potency. This qualification process is essential for its use in quantitative analysis.[7]

Caption: Workflow for the qualification of an in-house reference standard.

Experimental Protocols for Reference Standard Qualification

The following protocols provide a detailed methodology for the essential analyses required to qualify a new batch of 5-(3-Ethylanilino)-5-oxopentanoic acid.

Protocol 1: Identity Confirmation
  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To confirm the elemental composition and exact mass.

    • Method: Infuse a dilute solution of the compound (e.g., 1 µg/mL in methanol) into an ESI-Q-TOF or Orbitrap mass spectrometer.

    • Analysis: Compare the measured exact mass with the theoretical mass of C₁₃H₁₇NO₃. The deviation should be less than 5 ppm. Analyze the fragmentation pattern in MS/MS mode to confirm the structure.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure and proton/carbon framework.

    • Method: Dissolve ~5-10 mg of the substance in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra.

    • Analysis: The chemical shifts, coupling constants, and integration of the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, must be consistent with the proposed structure of 5-(3-Ethylanilino)-5-oxopentanoic acid.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To confirm the presence of key functional groups.

    • Method: Analyze the solid material using an ATR-FTIR spectrometer.

    • Analysis: The resulting spectrum should show characteristic absorption bands for the carboxylic acid (O-H and C=O stretch), amide (N-H and C=O stretch), and aromatic ring.

Protocol 2: Purity and Potency Assessment

This section details the critical steps for assigning a purity value, which is essential for creating accurate standard solutions for calibration curves.

Step 1: Chromatographic Purity by HPLC-UV

  • Objective: To determine the percentage of organic impurities. High-performance liquid chromatography (HPLC) is the gold standard for assessing chemical purity.[10]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, increase to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detector: UV at 254 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a solution of the reference standard material at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

    • Inject the solution into the HPLC system.

    • Integrate all peaks in the chromatogram.

  • Calculation:

    • Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • Note: This calculation assumes that all impurities have the same response factor as the main compound. For higher accuracy, relative response factors should be determined if impurity standards are available.[11]

Step 2: Analysis of Volatile and Non-Volatile Impurities

  • Residual Solvents (GC-HS): Analyze for residual solvents from the synthesis and purification using headspace gas chromatography, as per USP <467>.

  • Water Content (Karl Fischer Titration): Determine the water content using coulometric or volumetric Karl Fischer titration, as it is more accurate than Loss on Drying for water.

  • Inorganic Impurities (Residue on Ignition/Ash): Determine the content of non-volatile inorganic impurities by measuring the residue on ignition as per USP <281>.

Step 3: Potency Assignment using the Mass Balance Approach

The mass balance approach is a widely accepted method for assigning a purity value by accounting for all possible impurities.[12][13][14]

  • Calculation: Potency (%) = (100% - % Organic Impurities) * (1 - (% Water/100)) * (1 - (% Residual Solvents/100)) * (1 - (% Inorganic Impurities/100))

  • Example Calculation:

    • HPLC Purity: 99.80% (% Organic Impurities = 0.20%)

    • Water Content: 0.15%

    • Residual Solvents: 0.05%

    • Inorganic Impurities: 0.02%

    • Potency = (100% - 0.20%) * (1 - 0.0015) * (1 - 0.0005) * (1 - 0.0002)

    • Potency = 99.80% * 0.9985 * 0.9995 * 0.9998 = 99.60%

This final potency value should be used to calculate the exact concentration of stock solutions prepared from this reference standard.

Alternative Potency Assignment: Quantitative NMR (qNMR)

qNMR is a powerful primary ratio method for determining the purity of a compound without relying on the compound's own reference material.[15] It involves comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity.[16]

Caption: Workflow for potency assignment using quantitative NMR (qNMR).

Conclusion and Recommendations

The accurate quantification of 5-(3-Ethylanilino)-5-oxopentanoic acid is achievable despite the lack of commercially available certified reference standards. The key lies in a systematic and scientifically sound approach to establishing an in-house standard.

For laboratories engaged in regulated drug development, the in-house synthesis and full qualification via the mass balance approach is the most robust and defensible strategy. This method provides a comprehensive understanding of the reference material and generates the thorough documentation required for regulatory submissions. While qNMR is a powerful alternative, the mass balance approach, which combines multiple orthogonal techniques, is often considered the gold standard for the initial qualification of a primary in-house standard.

By following the principles and protocols outlined in this guide, researchers can confidently generate high-quality, reproducible data, ensuring the integrity of their research and accelerating the progress of their development programs.

References

  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. Sigma-Aldrich.

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  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples | Request PDF. ResearchGate.

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  • Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II. PubMed.

  • What is qNMR and why is it important?. Mestrelab Resources.

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  • Industry Advisory Panels and other expert groups (such as Project Teams) may be assembled to advise USP on various aspects of the Reference Standards Program. USP.

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Safety Operating Guide

Personal protective equipment for handling 5-(3-Ethylanilino)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Note on Handling Uncharacterized Compounds

This guide addresses the safe handling of 5-(3-Ethylanilino)-5-oxopentanoic acid. A critical first step in handling any chemical is to consult its Safety Data Sheet (SDS). However, for novel or uncharacterized compounds like this one, a specific SDS may not exist.

In the absence of specific toxicological data, a conservative approach based on the chemical's structure is essential. The molecule contains three key functional groups: a carboxylic acid , an amide , and, most significantly, an N-substituted aniline derivative . Aniline and its derivatives are a well-documented class of compounds known for their potential toxicity, including skin absorption, carcinogenicity, and the ability to cause methemoglobinemia.[1][2][3] Therefore, the following procedures are based on the assumption that the compound is hazardous and should be handled with the utmost care, treating it as a potent, toxic substance.

Hazard Assessment and Engineering Controls

Primary Hazards:

  • Toxicity: Assumed to be toxic if inhaled, ingested, or absorbed through the skin, characteristic of aniline compounds.[2] Chronic exposure may lead to organ damage.[3][4]

  • Skin/Eye Irritation: The carboxylic acid moiety suggests it may be an irritant or corrosive to the skin and eyes.[5]

  • Carcinogenicity/Mutagenicity: Aniline is classified as a suspected carcinogen.[1][2][6] This potential must be extended to its derivatives until proven otherwise.

Engineering Controls: All work involving 5-(3-Ethylanilino)-5-oxopentanoic acid, from weighing to solution preparation and use, must be conducted in a certified chemical fume hood.[1] The fume hood provides the primary barrier, protecting the researcher from inhaling vapors or fine powders. An eyewash station and safety shower must be readily accessible.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to prevent all routes of exposure. The following table outlines the minimum required PPE.

Protection Type Specification Rationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., Butyl, Viton, or Neoprene over Nitrile).[7]Aniline and its derivatives can be readily absorbed through the skin.[2][3] Double-gloving provides an extra layer of protection against tears and permeation. Note: Standard nitrile gloves alone are not recommended for prolonged contact with aniline.[7]
Eye & Face Protection Chemical splash goggles and a full-face shield.[8]Protects against splashes of solutions and contact with airborne powder, preventing severe eye irritation or damage.[5]
Body Protection A fully-buttoned, long-sleeved lab coat and a chemical-resistant apron.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection Not typically required if all work is performed in a functioning chemical fume hood. If there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[9][10]To prevent inhalation, the most direct route for systemic toxicity.[4]

Operational and Disposal Plans

Step-by-Step Handling Workflow

Adherence to a strict workflow is crucial for minimizing exposure and contamination.

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood.[11] Use a spatula for transfers and handle gently to avoid creating airborne dust.

  • Solution Preparation: When dissolving the compound, slowly add the solid to the solvent to prevent splashing.[11] Keep the container closed whenever possible.

  • Post-Handling Decontamination: After completing the work, wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials, including wipes and used gloves, must be disposed of as hazardous waste.[11][12]

  • Doffing PPE: Remove PPE in the correct order (apron, outer gloves, face shield, goggles, lab coat, inner gloves) to avoid cross-contamination. Wash hands thoroughly with soap and water immediately after handling.[4][8]

The following diagram illustrates the essential workflow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Exit Phase prep1 Verify Fume Hood Functionality prep2 Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep1->prep2 handle1 Weigh and Transfer Solid Compound prep2->handle1 Begin Work handle2 Prepare Solution handle1->handle2 clean1 Decontaminate Work Surface handle2->clean1 Work Complete clean2 Dispose of All Waste as Hazardous clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Figure 1: Safe Handling and Disposal Workflow.
Spill and Emergency Procedures
  • Minor Spill (Solid): If a small amount of solid is spilled inside the fume hood, gently cover it with an inert absorbent material like vermiculite or sand.[1][12] Do not use combustible materials like paper towels.[12] Carefully collect the material using a scoop or brush, place it in a sealed container, and label it as hazardous waste.[8]

  • Minor Spill (Liquid): For liquid spills within the hood, use an inert absorbent to contain the spill.[8] Collect and dispose of as hazardous waste.

  • Major Spill / Spill Outside Hood: Evacuate the area immediately. Alert others and contact your institution's Environmental Health & Safety (EHS) office. Do not attempt to clean it up yourself.[12]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[4] Seek immediate medical attention.

Chemical Disposal Plan

All waste containing 5-(3-Ethylanilino)-5-oxopentanoic acid, including crude material, solutions, contaminated consumables (e.g., gloves, wipes, absorbent pads), and empty containers, must be treated as hazardous waste.[7][12]

  • Segregation: Do not mix this waste with other waste streams.[11]

  • Containerization: Collect all waste in a dedicated, chemically compatible, and leak-proof container with a secure lid.[12] The container must be clearly labeled "Hazardous Waste" with the full chemical name.[11][12]

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment bin away from incompatible materials.[7]

  • Final Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management program.[11] Do not pour any waste down the drain.[7]

By adhering to these stringent protocols, researchers can safely handle novel compounds like 5-(3-Ethylanilino)-5-oxopentanoic acid, ensuring personal safety and environmental protection.

References

  • Washington State University. (n.d.). Aniline Safety Information. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Aniline Safety Sheet. Retrieved from [Link]

  • Lanxess. (2015, March). Product Safety Assessment: Aniline. Retrieved from [Link]

  • Techno PharmChem. (2023, October 27). Aniline Safety Data Sheet. Retrieved from [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. Retrieved from [Link]

  • Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces? Retrieved from [Link]

  • Environmental Health & Safety, The University of Texas at Austin. (n.d.). Chemical Waste Name or Mixtures. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.